molecular formula C6H15O4P B154551 Diisopropylphosphate CAS No. 1611-31-0

Diisopropylphosphate

Cat. No.: B154551
CAS No.: 1611-31-0
M. Wt: 182.15 g/mol
InChI Key: WZPMZMCZAGFKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropylphosphate (CAS 1611-31-0) is a significant organophosphorus compound primarily recognized in scientific research for its role as an acetylcholinesterase inhibitor . It functions by covalently binding to the enzyme acetylcholinesterase, which is crucial for the termination of nerve impulse transmission . This mechanism makes it a valuable tool in neuroscience and toxicology for studying cholinergic signaling, the effects of acetylcholinesterase inhibition, and for modeling conditions related to organophosphate exposure . The compound is provided for laboratory research applications only. It is strictly for use in qualified professional settings and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropan-2-yl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O4P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPMZMCZAGFKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167060
Record name Diisopropylphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-31-0
Record name Diisopropyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1611-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropylphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisopropylphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl hydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISOPROPYLPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDP2G9LN2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diisopropyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Attributes of Diisopropyl Phosphate

Diisopropyl phosphate (DIPP), a dialkyl phosphate ester, is a molecule of significant interest in various scientific and industrial domains. While it is recognized as the primary hydrolysis product of the potent acetylcholinesterase inhibitor diisopropylfluorophosphate (DFP), its own physicochemical profile warrants a detailed examination.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of DIPP, offering insights into its behavior in various environments. Such an understanding is critical for researchers in fields ranging from toxicology and environmental science to drug development, where DIPP may be encountered as a metabolite, a synthetic intermediate, or a reference compound. This document synthesizes available data to present a holistic view of DIPP's chemical identity, solubility, stability, and spectroscopic characteristics, augmented with detailed experimental protocols to aid in its practical study.

Chemical and Physical Identity

Diisopropyl phosphate is an organophosphorus compound with the molecular formula C₆H₁₅O₄P and a molecular weight of approximately 182.16 g/mol .[3] It is characterized by a central phosphate group esterified with two isopropyl groups.

PropertyValueSource
Molecular Formula C₆H₁₅O₄P
Molecular Weight 182.16 g/mol
Appearance Colorless to pale yellow oily liquid
Predicted pKa 1.57 ± 0.50
Melting Point 34 °C
Boiling Point 225.8 °C at 760 mmHg
Density ~1.119 g/cm³
Structural Representation

Caption: 2D structure of Diisopropyl Phosphate.

Acidity (pKa)

The acidity of diisopropyl phosphate, as indicated by its pKa, is a critical parameter influencing its ionization state in different pH environments. This, in turn, dictates its solubility, lipophilicity, and interaction with biological targets.

Predicted pKa

Computational models predict the pKa of diisopropyl phosphate to be approximately 1.57 ± 0.50 .[4] This value suggests that DIPP is a relatively strong acid, and will exist predominantly in its ionized (deprotonated) form at physiological pH.

Experimental Determination of pKa by Potentiometric Titration

For a precise and experimentally validated pKa value, potentiometric titration is the gold standard.[5][6][7][8][9] This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte (DIPP) and monitoring the resulting pH change.

2.2.1. Principle

The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the analyte are equal. This corresponds to the midpoint of the buffer region in the titration curve.

2.2.2. Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare a standard solution of diisopropyl phosphate (e.g., 0.01 M) in deionized water.

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[5]

  • Titration Procedure:

    • Place a known volume (e.g., 50 mL) of the diisopropyl phosphate solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly, well past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[5]

G cluster_0 pKa Determination Workflow A Prepare DIPP & NaOH Solutions C Titrate DIPP with NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile

The solubility of diisopropyl phosphate in various solvents is a key determinant of its behavior in both laboratory and environmental settings.

Aqueous Solubility
Solubility in Organic Solvents

DIPP is generally considered to be soluble in many organic solvents.[9] However, as with aqueous solubility, precise quantitative data is sparse.

Experimental Determination of Solubility (Flask Method - OECD 105)

The flask method is a straightforward and widely accepted technique for determining the solubility of a substance in a given solvent, as outlined in OECD Guideline 105.[2][10][11][12][13]

3.3.1. Principle

A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate. The concentration of the solute in the saturated solution is then determined analytically.

3.3.2. Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of diisopropyl phosphate to a flask containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO).

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][14][15][16]

  • Phase Separation:

    • Allow the undissolved DIPP to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation or filtration.

  • Quantification:

    • Determine the concentration of DIPP in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.

    • Prepare a calibration curve using standard solutions of DIPP of known concentrations to accurately quantify the solubility.

G cluster_1 Solubility Determination (Flask Method) H Add Excess DIPP to Solvent I Equilibrate with Agitation H->I J Separate Solid & Liquid Phases I->J K Quantify DIPP in Supernatant J->K

Caption: Workflow for solubility determination using the flask method.

Stability Characteristics

The stability of diisopropyl phosphate is a critical consideration for its storage, handling, and its persistence in biological and environmental systems. The primary degradation pathway for DIPP is hydrolysis.

Hydrolytic Stability

The ester linkages in diisopropyl phosphate are susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is dependent on both pH and temperature.

Thermal Stability

Information on the thermal stability of diisopropyl phosphate is limited. However, studies on the related compound, diisopropyl phosphonate, suggest that decomposition occurs at elevated temperatures.[5]

Experimental Determination of Stability (ICH Q1A)

Stability studies can be designed based on the principles outlined in the ICH Q1A guideline for new drug substances.[1][17][18][19]

4.3.1. Principle

The substance is subjected to various stress conditions (e.g., different pH, temperature, and light exposure) over time. The degradation of the substance and the formation of any degradation products are monitored using a stability-indicating analytical method.

4.3.2. Step-by-Step Protocol for Hydrolytic Stability
  • Sample Preparation:

    • Prepare solutions of diisopropyl phosphate in buffers of different pH values (e.g., pH 2, 7, and 9).

    • Store the solutions at various constant temperatures (e.g., 25 °C, 40 °C, and 60 °C) in sealed containers.

  • Sample Analysis:

    • At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of DIPP remaining.

  • Data Analysis:

    • Plot the concentration of DIPP as a function of time for each condition.

    • Determine the degradation kinetics (e.g., first-order or zero-order) and calculate the rate constants and half-life of DIPP under each condition.

G cluster_2 Hydrolytic Stability Study Workflow L Prepare DIPP Solutions at Various pH M Incubate at Different Temperatures L->M N Analyze Samples at Time Intervals via HPLC M->N O Determine Degradation Kinetics & Rate Constants N->O

Caption: Workflow for conducting a hydrolytic stability study.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the identification and characterization of diisopropyl phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the DIPP molecule.

  • ¹H NMR: The proton NMR spectrum of DIPP is expected to show signals corresponding to the methine (-CH) and methyl (-CH₃) protons of the isopropyl groups. The methine proton signal will likely appear as a multiplet due to coupling with the neighboring methyl protons and the phosphorus atom. The methyl protons will appear as a doublet due to coupling with the methine proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine and methyl carbons of the isopropyl groups. These signals will also exhibit coupling to the phosphorus atom.

  • ³¹P NMR: Phosphorus-31 NMR is a particularly powerful tool for characterizing organophosphorus compounds. Diisopropyl phosphate will exhibit a single resonance in the ³¹P NMR spectrum, and its chemical shift is highly indicative of its chemical environment.[20][21] In studies of DFP degradation, the ³¹P NMR spectrum of a DIPP standard was used for comparison.[2][22]

Infrared (IR) Spectroscopy

The IR spectrum of diisopropyl phosphate will display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

  • P=O stretch: A strong absorption band typically in the region of 1250-1300 cm⁻¹.

  • P-O-C stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.

  • C-H stretch: Absorptions from the isopropyl groups in the 2850-3000 cm⁻¹ range.

  • O-H stretch: A broad absorption band from the phosphate hydroxyl group, likely in the 2500-3300 cm⁻¹ region.

An FT-IR spectrum of a pure DIPP standard has been reported in the literature, confirming its identity as a hydrolysis product of DFP.[12][23]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For diisopropyl phosphate, electron ionization (EI) would likely lead to the observation of a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would be expected to involve the loss of the isopropyl groups and other characteristic fragments. Electrospray ionization (ESI) could be used to observe the protonated molecule [M+H]⁺ at m/z 183 or the deprotonated molecule [M-H]⁻ at m/z 181.

Synthesis and Purification

While diisopropyl phosphate is often encountered as a degradation product, it can also be synthesized for use as a reference standard or for further chemical transformations.

Synthetic Approach

A common method for the synthesis of related dialkyl phosphonates involves the reaction of phosphorus trichloride with the corresponding alcohol.[24] A similar approach can be adapted for the synthesis of diisopropyl phosphate.

6.1.1. Generalized Synthetic Protocol
  • Reaction: Slowly add phosphorus oxychloride (POCl₃) to an excess of isopropanol at a controlled low temperature.

  • Workup: After the reaction is complete, the excess isopropanol is removed under reduced pressure. The resulting crude product is then typically washed with water and extracted with an organic solvent.

  • Purification: The crude diisopropyl phosphate can be purified by vacuum distillation.

Safety and Handling

Diisopropyl phosphate should be handled with appropriate safety precautions in a laboratory setting. It is considered an irritant to the skin, eyes, and respiratory tract. Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Heiss, D. R., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. Journal of Analytical Methods in Chemistry, 2016, 3190891.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Heiss, D. R., et al. (2016). FT-IR spectra of pure DFP (top), partially degraded commercial DFP... ResearchGate. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ECA Academy. (2025, April 3). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Heiss, D. R., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. ResearchGate. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Gorenstein, D. G., & Findlay, J. B. (1976). 31P NMR of Diisopropyl Phosphoryl Alpha-Chymotrypsin and Catechol Cyclic Phosphate Alpha-Chymotrypsin. Direct Observation of Two Conformational Isomers.
  • Dumas, D. P., Wild, J. R., & Raushel, F. M. (1989). Diisopropylfluorophosphate Hydrolysis by a Phosphotriesterase from Pseudomonas diminuta. Biotechnology and Applied Biochemistry, 11(3), 235-243.
  • SciSpace. (n.d.). Synthesis and Storage Stability of Diisopropylfluorophosphate. Retrieved from [Link]

  • Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). The 31 P NMR shift of the phosphate group calculated in DEP and cDEP.... Retrieved from [Link]

  • PubMed. (n.d.). Characterization of electrospray ionization mass spectrometry for N-diisopropyloxyphosphoryl dipeptide methyl esters. Retrieved from [Link]

  • MDPI. (n.d.). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Retrieved from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • SpectraBase. (n.d.). Diisopropylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisopropyl fluorophosphate. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • NIST. (n.d.). Isoflurophate. Retrieved from [Link]

  • University of Arizona. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of electrospray ionization mass spectrometry for N-diisopropyloxyphosphoryl dipeptide methyl esters. Retrieved from [Link]

  • PubChem. (n.d.). Diisopropyl phosphate. Retrieved from [Link]

  • Martinos Center. (n.d.). NMR of 31P nuclear spin singlet states in organic diphosphates. Retrieved from [Link]

  • SpectraBase. (n.d.). DIISOPROPYL[(DIISOPROPYLPHOSPHONO)TRIFLUOROMETHYLTRIFLUOROACETYLMETHYLPHOSPHATE] - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Isopropyl diphenyl phosphate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisopropylphosphate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1611-31-0,diisopropyl hydrogen phosphate. Retrieved from [Link]

Sources

Diisopropylphosphate mechanism of action as an acetylcholinesterase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of Diisopropylfluorophosphate as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylfluorophosphate (DFP) is a potent organophosphorus compound that serves as a paradigm for irreversible acetylcholinesterase (AChE) inhibitors.[1] Its mechanism of action, involving the covalent modification of the AChE active site, has been a subject of extensive research, providing critical insights into neurotoxicology and the development of therapeutic interventions.[2][3] This guide delineates the intricate molecular interactions governing DFP-mediated AChE inhibition, the subsequent physiological ramifications, and the experimental methodologies employed to investigate these phenomena.

Introduction: The Critical Role of Acetylcholinesterase

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in cholinergic neurotransmission.[4] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the nerve impulse at cholinergic synapses and neuromuscular junctions.[4][5] This enzymatic activity is essential for maintaining normal cognitive function, muscle coordination, and autonomic regulation.[6] The catalytic prowess of AChE is remarkable, with each enzyme molecule capable of hydrolyzing approximately 25,000 molecules of ACh per second.[4]

The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of a catalytic triad (serine, histidine, and glutamate) and a peripheral anionic site.[4] The serine residue (Ser203 in human AChE) is the primary nucleophile in the hydrolysis of acetylcholine.

Diisopropylfluorophosphate (DFP): A Prototypical Organophosphate Inhibitor

DFP, also known as isoflurophate, is a colorless, oily liquid that belongs to the class of organophosphorus compounds.[1] It is a potent neurotoxin and has been utilized as a research tool to study organophosphate-induced neurotoxicity, as a miotic agent in the treatment of glaucoma, and as a simulant for chemical warfare nerve agents like sarin due to its similar mechanism of action and lower volatility.[1][3]

The Molecular Mechanism of Irreversible Inhibition

The primary mechanism of action of DFP is the irreversible inhibition of AChE.[2] This process can be dissected into two key stages: phosphorylation and aging.

Phosphorylation of the Active Site Serine

DFP acts as a pseudo-substrate for AChE. The phosphorus atom of DFP is electrophilic and is readily attacked by the nucleophilic hydroxyl group of the serine residue in the active site of AChE.[7] This results in the formation of a stable, covalent phosphoserine bond, with the concomitant release of a fluoride ion.[8] This phosphorylation effectively renders the enzyme inactive, as the serine residue is no longer available to participate in the hydrolysis of acetylcholine.[9]

The reaction can be summarized as follows:

E-OH + (i-PrO)₂P(O)F → E-O-P(O)(O-i-Pr)₂ + HF

Where E-OH represents the active site serine of AChE.

The "Aging" Phenomenon

Following phosphorylation, the DFP-AChE conjugate can undergo a time-dependent process known as "aging".[10] This process involves the dealkylation of one of the isopropyl groups attached to the phosphorus atom.[11] The loss of this alkyl group results in the formation of a negatively charged phosphonate monoanion, which is further stabilized by electrostatic interactions within the active site.[11][12]

This aged enzyme-inhibitor complex is highly resistant to reactivation by standard oxime antidotes, such as pralidoxime (2-PAM).[9][13] The aging process, therefore, represents a critical window for therapeutic intervention. The rate of aging is dependent on the specific organophosphate, with some nerve agents like soman causing very rapid aging.[10]

Physiological Consequences of AChE Inhibition

The irreversible inhibition of AChE by DFP leads to the accumulation of acetylcholine at cholinergic synapses and neuromuscular junctions.[1][7] This excess acetylcholine results in the persistent stimulation of muscarinic and nicotinic receptors, leading to a state of cholinergic crisis.[14]

The clinical manifestations of DFP and other organophosphate poisoning are a direct consequence of this hypercholinergic state and can be remembered by the mnemonic SLUDGEM:

  • S alivation

  • L acrimation

  • U rination

  • D efecation

  • G astrointestinal distress

  • E mesis

  • M iosis (pinpoint pupils)

In severe cases, the toxic effects progress to muscle fasciculations, paralysis, seizures, respiratory arrest, and death.[1][14]

Experimental Protocols for Studying AChE Inhibition

The investigation of AChE inhibitors like DFP relies on robust and reproducible in vitro and in vivo assays.

In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for determining AChE activity and inhibition.[5]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[5]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[15]

    • AChE Stock Solution: Prepare a stock solution of purified AChE (e.g., from electric eel or human recombinant) in the assay buffer. The final concentration in the well should be empirically determined but is typically in the range of 0.1-0.25 U/mL.[15]

    • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light.[15]

    • Acetylthiocholine Iodide (ATCI) Stock Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare fresh daily.[15]

    • Test Compound (DFP) and Control Solutions: Dissolve DFP and a positive control inhibitor (e.g., donepezil) in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.[15]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the AChE stock solution to all wells except the blank.

    • Add 50 µL of the appropriate dilution of DFP or the positive control to the corresponding wells. For the negative control well, add 50 µL of the assay buffer (with the same percentage of DMSO as the test compound wells).

    • Incubate the plate at room temperature for 15 minutes.[15]

    • To each well, add 50 µL of the DTNB solution.

    • To initiate the enzymatic reaction, add 50 µL of the ATCI solution to all wells.[15]

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes to monitor the reaction kinetics.[15]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each concentration of DFP using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.[15]

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]

Data Presentation: Quantitative Analysis of AChE Inhibition

The results of AChE inhibition studies are typically summarized in a table format for clear comparison.

InhibitorConcentration Range (µM)IC50 (µM)Inhibition Type
DFP0.01 - 100.78 ± 0.01[3][16]Irreversible
Donepezil (Control)0.001 - 10.025 ± 0.003[15]Reversible (Mixed)

Visualization of the Mechanism and Experimental Workflow

Diagrams are essential for visualizing complex biological processes and experimental designs.

Diagram: DFP Inhibition of Acetylcholinesterase

DFP_AChE_Inhibition AChE Active AChE (Serine-OH) Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE Covalent Bonding (Phosphorylation) DFP Diisopropylfluorophosphate (DFP) Aged_AChE Aged AChE (Non-reactivatable) Phosphorylated_AChE->Aged_AChE Dealkylation ('Aging')

Caption: Covalent modification of AChE by DFP leading to irreversible inhibition.

Diagram: Experimental Workflow for AChE Inhibition Assay

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) Add_Enzyme Add AChE to Wells Prep_Reagents->Add_Enzyme Prep_Compounds Prepare Test Compounds (DFP, Controls) Add_Inhibitor Add Test Compounds/Controls Prep_Compounds->Add_Inhibitor Add_Enzyme->Add_Inhibitor Incubate Incubate (15 min) Add_Inhibitor->Incubate Add_Substrates Add DTNB & ATCI (Initiate Reaction) Incubate->Add_Substrates Measure Measure Absorbance (412 nm) Kinetically Add_Substrates->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

Sources

An In-Depth Technical Guide to the Toxicological Profile of Diisopropylphosphate and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Distinguishing a Family of Organophosphates

The term "diisopropylphosphate" can be ambiguous and is often colloquially confused with its more well-studied relatives. For the purpose of this comprehensive guide, we will dissect the toxicological profiles of three distinct but structurally related organophosphate compounds:

  • This compound (DIPP): The parent compound, often found as a metabolite of other organophosphates.

  • Diisopropyl Methylphosphonate (DIMP): A chemical byproduct of Sarin (GB) nerve gas manufacturing.[1][2][3]

  • Diisopropylfluorophosphate (DFP): A potent neurotoxin and surrogate for nerve agents in research.[4][5]

This guide will provide a detailed examination of the available toxicological data for each compound, focusing on their mechanisms of action, toxicokinetics, and specific toxicological endpoints. By clearly differentiating these compounds, we aim to provide researchers with the precise information needed for accurate risk assessment and drug development.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical and physical properties of these compounds is fundamental to interpreting their toxicological profiles.

Property This compound (DIPP) Diisopropyl Methylphosphonate (DIMP) Diisopropylfluorophosphate (DFP)
Chemical Structure
CAS Number 1611-31-01445-75-655-91-4
Molecular Formula C₆H₁₅O₄PC₇H₁₇O₃PC₆H₁₄FO₃P
Molecular Weight 182.16 g/mol 180.18 g/mol 184.15 g/mol
Appearance Colorless liquidColorless liquidOily, colorless liquid
Boiling Point 71-75 °C @ 8 mmHg50-51 °C @ 1 mmHg183 °C
Solubility in Water MiscibleLow (0.1% to 8%)[2]1.54% w/w (decomposes)

Mechanism of Toxicity: The Role of Acetylcholinesterase Inhibition

The primary mechanism of toxicity for many organophosphates, including DFP, is the irreversible inhibition of acetylcholinesterase (AChE).[4][5] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts.

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_effects Downstream Effects ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to receptor, causing nerve impulse AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down ACh AChE_OP Inhibited AChE (Phosphorylated) AChE->AChE_OP OP Organophosphate (DFP) OP->AChE Irreversibly binds to serine active site ACh_Accumulation ACh Accumulation AChE_OP->ACh_Accumulation Leads to Overstimulation Continuous Receptor Stimulation ACh_Accumulation->Overstimulation Toxicity Cholinergic Crisis: - Miosis - Salivation - Respiratory distress Overstimulation->Toxicity

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates like DFP.

Inhibition of AChE by DFP leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors. This overstimulation manifests as a cholinergic crisis, characterized by a range of symptoms including miosis (pupil constriction), salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle fasciculations, paralysis, and respiratory failure.[6]

In contrast, Diisopropyl Methylphosphonate (DIMP) is not considered a potent cholinesterase inhibitor.[7] Its toxicity is generally lower than that of DFP and is not primarily driven by AChE inhibition.

The direct toxicological effects of this compound (DIPP) are not well-documented in publicly available literature. It is primarily considered as a metabolite of DFP.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Diisopropyl Methylphosphonate (DIMP)
  • Absorption: DIMP is rapidly absorbed following oral exposure.[8] It can also be absorbed through the skin.[8]

  • Distribution: Following absorption, DIMP is distributed throughout the body.

  • Metabolism: DIMP is almost completely metabolized to isopropyl methylphosphonic acid (IMPA).[8]

  • Excretion: IMPA is rapidly cleared from the blood and excreted primarily in the urine.[9][10]

Diisopropylfluorophosphate (DFP)
  • Absorption: DFP is readily absorbed by all routes of exposure, including inhalation, ingestion, and dermal contact.

  • Distribution: Due to its lipophilic nature, DFP can cross the blood-brain barrier and distribute to the central nervous system.

  • Metabolism: DFP is metabolized to this compound (DIPP).

  • Excretion: The metabolites are primarily excreted in the urine.

Toxicological Endpoints

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single dose or multiple doses administered within 24 hours.

Compound Species Route LD50 Reference
DIMP Rat (male)Oral1,125 mg/kg[11]
Rat (female)Oral826 mg/kg[11]
MouseOral1,041 mg/kg[11]
RabbitDermal1100 mg/kg[12]
DFP RatOral6 mg/kg[4]
MouseOral2 mg/kg[13]
RabbitDermal117 mg/kg
Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies provide information on the health hazards likely to arise from repeated exposure over a prolonged period.

For DIMP , a 90-day oral toxicity study in mink established a No-Observed-Adverse-Effect Level (NOAEL) of 73 mg/kg/day.[14] At higher doses, effects on the hematological system, including decreased red blood cell count and the presence of Heinz bodies, were observed.[14]

Chronic exposure to low levels of DFP has been shown to cause protracted impairment of spatial navigation learning in rats, even after cessation of exposure.

Genotoxicity

Genotoxicity assays are used to identify substances that can induce genetic damage.

  • DIMP: In vivo studies in rats (micronucleus induction in bone marrow) and mice (DNA damage in liver and leukocytes) have shown no evidence of genotoxicity.[15]

  • DFP: Data on the genotoxicity of DFP is limited in the publicly available literature.

Carcinogenicity

Carcinogenicity studies are designed to assess the potential of a substance to cause cancer.

  • DIMP: The U.S. Environmental Protection Agency (EPA) has concluded that DIMP is not classifiable as to its carcinogenicity to humans due to a lack of available data.[9][10] No long-term carcinogenicity studies in animals are available.[9][10]

  • DFP: DFP is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the California Proposition 65.[13]

Reproductive and Developmental Toxicity

These studies evaluate the potential for adverse effects on sexual function, fertility, and development of the offspring.

  • DIMP: Animal studies have shown no evidence that DIMP causes fertility problems or birth defects.[1][8] A two-generation reproductive study in mink fed DIMP showed no effect on reproductive efficiency.[16] The NOAEL for reproductive toxicity in this study was determined to be 56.5 mg/kg/day.[16]

Neurotoxicity

Beyond the acute cholinergic effects, some organophosphates can induce delayed and long-term neurological damage.

Organophosphate-Induced Delayed Neuropathy (OPIDN): DFP is known to induce OPIDN, a condition characterized by distal degeneration of axons in the peripheral and central nervous systems, occurring 1-4 weeks after exposure.[6] Symptoms include cramping muscle pain, numbness, and progressive weakness. The proposed mechanism involves the inhibition of neuropathy target esterase (NTE).

DFP is also used to model the neurological and cognitive deficits associated with Gulf War Illness.[4]

Experimental Protocols

The following are generalized protocols for key toxicological assays, based on OECD guidelines. These should be adapted and validated for the specific test substance and laboratory conditions.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

Workflow for OECD 420 Acute Oral Toxicity Test

OECD420_Workflow start Start select_start_dose Select Starting Dose (5, 50, 300, or 2000 mg/kg) start->select_start_dose sighting_study Sighting Study (1 animal per dose level) dose_animal Dose Animal (fasted, single gavage) sighting_study->dose_animal select_start_dose->sighting_study observe_24h Observe for 24 hours dose_animal->observe_24h evident_toxicity Evident Toxicity? observe_24h->evident_toxicity evident_toxicity->select_start_dose No, adjust dose main_study Main Study (5 animals per dose level) evident_toxicity->main_study Yes dose_group Dose Group of 5 Animals main_study->dose_group observe_14d Observe for 14 Days (mortality, clinical signs, body weight) dose_group->observe_14d necropsy Gross Necropsy observe_14d->necropsy classify Classify Substance (GHS Categories) necropsy->classify end End classify->end

Caption: A simplified workflow for the OECD 420 acute oral toxicity test.

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. Single animals are dosed at fixed dose levels (5, 50, 300, 2000 mg/kg) in a stepwise manner.[17][18]

  • Main Study: Groups of at least 5 female animals are dosed at the selected starting dose.[19]

  • Dosing: The test substance is administered as a single oral dose by gavage to fasted animals.[19][20]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[17][18]

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.

  • Endpoint: The study aims to identify a dose that produces clear signs of toxicity without causing mortality, allowing for classification according to the Globally Harmonised System (GHS).[20]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
  • Strains: At least five strains of Salmonella typhimurium and Escherichia coli are used, which are selected to detect different types of point mutations.[6]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[6]

  • Exposure: Bacteria are exposed to the test substance at a range of concentrations. This can be done by the plate incorporation method or the pre-incubation method.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)
  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured.[2][21][22]

  • Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).[22]

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division.[22]

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[22]

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[15][23]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the toxicological profiles of this compound and its related compounds, DIMP and DFP. The primary mechanism of toxicity for DFP is the potent and irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis and the potential for delayed neurotoxicity. DIMP, a byproduct of Sarin production, is significantly less toxic and does not act primarily through AChE inhibition. The toxicological profile of DIPP, a metabolite of DFP, remains largely uncharacterized and warrants further investigation.

For researchers and drug development professionals, a clear understanding of the distinct toxicological properties of these compounds is paramount for accurate risk assessment and the development of safe and effective therapeutics. Future research should focus on filling the existing data gaps, particularly concerning the chronic toxicity, carcinogenicity, and developmental and reproductive toxicity of DFP, and establishing a comprehensive toxicological profile for DIPP.

References

  • Diisopropyl fluorophosphate. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Material Safety Data Sheet - Diisopropyl fluorophosphate. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Diisopropyl Methylphosphonate. U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology. Retrieved January 14, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs™ for Diisopropyl Methylphosphonate (DIMP). Retrieved January 14, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Diisopropyl Methylphosphonate. Retrieved January 14, 2026, from [Link]

  • Albuquerque, E. X., Pereira, E. F. R., Aracava, Y., Fawcett, W. P., Oliveira, M., Randall, W. R., ... & Adler, M. (2006). Neuroprotection against diisopropylfluorophosphate in acute hippocampal slices. Neuroscience, 141(1), 35-46. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Diisopropyl Methylphosphonate (DIMP). Toxic Substances Portal. Retrieved January 14, 2026, from [Link]

  • Gonzalez, E., & Lein, P. J. (2021). Neurotoxicity of Acute Intoxication with the Chemical Threat Agent Diisopropylfluorophosphate (DFP) in the Adult and Juvenile Rat Brain. eScholarship, University of California. Retrieved from [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (2018, July 26). SlideShare. Retrieved January 14, 2026, from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River. Retrieved January 14, 2026, from [Link]

  • Brenet, M., et al. (2021). Diisopropylfluorophosphate (DFP) volatizes and cross-contaminates wells in a common 96-well plate format used in zebrafish larvae toxicology studies. PMC. Retrieved from [Link]

  • Terry, A. V., et al. (2024). Acute exposure to diisopropylfluorophosphate in mice results in persistent cognitive deficits and alterations in senescence markers in the brain. Frontiers in Neuroscience. Retrieved from [Link]

  • Diisopropyl Methylphosphonate (DIMP). (n.d.). CDC. Retrieved January 14, 2026, from [Link]

  • Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). (n.d.). IVAMI. Retrieved January 14, 2026, from [Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. (2019, January 7). Nucro-Technics. Retrieved January 14, 2026, from [Link]

  • Summary of OECD 420. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

  • OECD 420 OECD Guidelines for the Testing of Chemicals, Standard Test for Acute Oral Toxicity, Fixed Dose Procedure. (n.d.). EUROLAB. Retrieved January 14, 2026, from [Link]

  • Bucci, T. J., Parker, R. M., & Wustenberg, W. (1994). Subchronic oral toxicity study of diisopropyl methylphosphonate in mink. Fundamental and Applied Toxicology, 22(2), 220-230. Retrieved from [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (n.d.). OECD. Retrieved January 14, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Diisopropyl Methylphosphonate. USER'S GUIDE. Retrieved from [Link]

  • OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity – Fixed Dose Procedure. (2001). OECD. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Diisopropyl Methylphosphonate. Table 2-3, Genotoxicity of Diisopropyl Methylphosphonate In Vivo. Retrieved from [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024). PubMed. Retrieved January 14, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Public Health Statement for Diisopropyl Methylphosphonate. Retrieved from [Link]

  • Pazdernik, T. L., & Kerecsen, L. (1986). Di-isopropyl-fluorophosphate (DFP): acute toxicity and sleep. Neurotoxicology, 7(3), 165-171. Retrieved from [Link]

  • Horton, R. G., Koelle, G. B., McNamara, B. P., & Pratt, H. J. (1946). The Acute Toxicity of Di-Isopropyl Fluorophosphate. Journal of Pharmacology and Experimental Therapeutics, 87(4 Suppl), 414-420. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Diisopropyl Methylphosphonate. Table 2-2, Levels of Significant Exposure to Diisopropyl Methylphosphonate - Dermal. Retrieved from [Link]

  • Development of Human Health Toxicological Criteria for DMPT and DEPT. (2006). Nevada Division of Environmental Protection. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Diisopropyl Methylphosphonate. Table 2-2, Levels of Significant Exposure to Diisopropyl Methylphosphonate - Dermal. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Diisopropyl Methylphosphonate. GLOSSARY. Retrieved from [Link]

  • Bucci, T. J., Mercieca, M. D., & Perman, V. (1997). Two-generation reproductive study in mink fed diisopropyl methylphosphonate (DIMP). Journal of toxicology and environmental health, 51(5), 449-462. Retrieved from [Link]

  • Diisopropyl methylphosphonate. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide on Diisopropyl Fluorophosphate (DFP) as a Surrogate for Organophosphorus Nerve Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Surrogates in Nerve Agent Research

Organophosphorus (OP) compounds represent a class of highly toxic chemicals, encompassing both agricultural pesticides and potent chemical warfare nerve agents like Sarin (GB) and Soman (GD).[1][2] Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][3] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a state of hyperstimulation known as a "cholinergic crisis," which can manifest as seizures, respiratory failure, and death.[3][4]

The extreme lethality and stringent regulations surrounding actual nerve agents severely restrict their use in research. This necessitates the use of surrogate compounds that mimic their mechanism of action and toxicological profile but are comparatively less hazardous to handle in a laboratory setting.[5][6] Diisopropyl fluorophosphate (DFP), often referred to by the synonym isoflurophate, has emerged as a widely utilized and invaluable surrogate for G-series nerve agents.[5][7][8]

This guide provides a comprehensive technical overview of DFP, detailing its chemical properties, mechanism of action, and its critical applications in modeling OP poisoning, understanding neurotoxicity, and developing effective medical countermeasures.

Section 1: Core Principles of DFP as a Nerve Agent Surrogate
1.1 Chemical and Physical Profile

DFP (IUPAC name: bis(propan-2-yl) fluorophosphonate) is an oily, colorless liquid with the chemical formula C₆H₁₄FO₃P.[5] It is structurally homologous to nerve agents like Sarin and Soman, sharing the core organophosphate structure that is key to its biological activity.[7][9] DFP is stable but will undergo hydrolysis when exposed to moisture, a property that must be considered during storage and handling.[5][10]

PropertyValueSource(s)
IUPAC Name bis(propan-2-yl) fluorophosphonate[5]
Synonyms Isoflurophate, DIFP, DFP[5][11]
CAS Number 55-91-4[5]
Molecular Formula C₆H₁₄FO₃P[5]
Molar Mass 184.147 g·mol⁻¹[5]
Appearance Oily, colorless liquid[5]
Boiling Point 183 °C (361 °F)[5][12]
Melting Point -82 °C (-116 °F)[5][12]
Storage Refrigerate (Store below 4°C/39°F) in a tightly closed container away from moisture[10][13]

A note on nomenclature: The term "Diisopropylphosphate" (DIPP) refers to the hydrolysis product of DFP and is significantly less toxic.[14] While related, it is Diisopropyl fluoro phosphate (DFP) that is the potent AChE inhibitor used as the nerve agent surrogate in toxicological research.[14][15]

1.2 The Molecular Mechanism: Mimicking Nerve Agent Action

The toxicity of DFP, like all OP nerve agents, is rooted in its ability to inhibit acetylcholinesterase (AChE).[1][16] This process can be understood through the following steps:

  • Binding to AChE: DFP targets the active site of the AChE enzyme, specifically a critical serine amino acid residue.[3][5]

  • Irreversible Phosphorylation: DFP forms a stable, irreversible covalent bond with this serine residue, effectively phosphorylating the enzyme.[1][3] This prevents AChE from performing its natural function of hydrolyzing acetylcholine.

  • Acetylcholine Accumulation: With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous and excessive stimulation of both nicotinic and muscarinic acetylcholine receptors.[2][3]

  • Cholinergic Crisis: This hyperstimulation results in a systemic cholinergic crisis, characterized by a range of symptoms including salivation, lacrimation, urination, defecation (SLUD), muscle fasciculations, paralysis, seizures, and ultimately, respiratory arrest.[2][3][4]

This mechanism is virtually identical to that of G-series nerve agents, making DFP an excellent functional surrogate for studying the pathophysiology of OP poisoning and for screening potential antidotes.[3][8]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by DFP ACh Acetylcholine (ACh) AChE_active Active AChE Receptor ACh Receptor ACh->Receptor Binds ACh->ACh_accum No Breakdown Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Hydrolyzes ACh AChE_inhibited Inhibited AChE (Phosphorylated) Receptor->AChE_active ACh released DFP DFP DFP->AChE_active Irreversibly Binds (Phosphorylates) DFP->AChE_active Hyperstimulation Receptor Hyperstimulation ACh_accum->Hyperstimulation Causes Antidote_Testing_Workflow start Start: Animal Model (Rodent) dfp_admin Administer DFP (e.g., 4 mg/kg, s.c.) start->dfp_admin seizure_onset Observe for Seizure Onset (Behavioral & EEG) dfp_admin->seizure_onset antidote_admin Administer Antidote(s) (e.g., Atropine, Oxime, Anticonvulsant) seizure_onset->antidote_admin At pre-determined time point monitoring Monitor for 24h: - Seizure Termination - Survival Rate - Cholinergic Signs antidote_admin->monitoring endpoint Endpoint Analysis (e.g., Day 3-7): - Brain Tissue Collection - AChE Activity Assay - Histology (Neuronal Damage) - Biomarker Analysis monitoring->endpoint end End endpoint->end

Experimental Workflow for In Vivo Antidote Efficacy Testing.
Section 3: Analytical and Safety Protocols
3.1 Analytical Detection Methods

Verifying exposure and quantifying DFP in experimental samples is crucial. Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying DFP and its metabolites in biological and environmental samples. [17][18]* Ion Mobility Spectrometry (IMS): A technology often used in field detectors for the rapid, real-time detection of OP vapors at trace levels. [17]* Fluoride Ion Sensing: Since the hydrolysis of DFP produces fluoride ions, optical sensors that detect fluoride can be used as an indirect measure of DFP breakdown. [19][20]

3.2 Safety, Handling, and Decontamination

Despite being a surrogate, DFP is a potent neurotoxin and must be handled with extreme caution. [5]Its LD₅₀ in rats is approximately 6 mg/kg (oral). [5]All work with DFP must be conducted in accordance with institutional safety protocols.

Core Safety Requirements:

  • Engineering Controls: All handling of DFP, including stock solution preparation and dilutions, must be performed inside a certified chemical fume hood. [10][13]* Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure. [13] * Eye Protection: Chemical safety goggles or a face shield are mandatory. [10][13] * Lab Coat: A lab coat must be worn to protect clothing. [13]* Spill and Decontamination:

    • Have a spill kit ready. Absorb spills with an inert material like vermiculite or sand. [13] * A 2% sodium hydroxide solution should be readily available to decontaminate surfaces and equipment, as it hydrolyzes DFP into less toxic products. [21] * Dispose of all DFP-contaminated waste as hazardous material according to institutional and local regulations. [10]* First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [13][21] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. [13] * Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [13]

Conclusion

Diisopropyl fluorophosphate (DFP) serves as an indispensable surrogate for highly toxic organophosphorus nerve agents. Its structural and mechanistic similarities to agents like Sarin allow researchers to safely investigate the complex pathophysiology of OP poisoning, from initial AChE inhibition to downstream neuroinflammation and cell death. [5][8]DFP-based in vitro and in vivo models are foundational to the research and development pipeline for novel antidotes and neuroprotective therapies. [22][23]By providing a reliable and reproducible model of nerve agent toxicity, DFP continues to be a critical tool for scientists and drug developers working to create more effective medical countermeasures to protect both military personnel and civilian populations from the threat of chemical warfare agents.

References
  • Wikipedia. (n.d.). Diisopropyl fluorophosphate. Retrieved from [Link]

  • Gupta, R., & D'Souza, R. (2023). Organophosphate Chemical Nerve Agents, Oxidative Stress, and NADPH Oxidase Inhibitors: An Overview. MDPI. Retrieved from [Link]

  • Jett, D. A. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Petroianu, G. A. (2010). Organophosphates/nerve agent poisoning: mechanism of action, diagnosis, prophylaxis, and treatment. PubMed. Retrieved from [Link]

  • Worek, F., Thiermann, H., & Wille, T. (2020). Toxicology of Organophosphate Nerve Agents. ResearchGate. Retrieved from [Link]

  • Interchim. (n.d.). Diisopropyl fluorophosphate (DFP). Retrieved from [Link]

  • Grokipedia. (2026). This compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diisopropyl fluorophosphate. Retrieved from [Link]

  • Georganics. (2023). Diisopropyl fluorophosphate – general description and preparation. Retrieved from [Link]

  • CHEMM. (n.d.). Tabun (GA), Sarin (GB), Soman (GD), VX, and Fourth Generation Agents (FGAs). Retrieved from [Link]

  • Al-Merey, R., & Ciuperca, F. I. (2022). Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. MDPI. Retrieved from [Link]

  • Georganics. (n.d.). DIISOPROPYL FLUOROPHOSPHATE Safety Data Sheet. Retrieved from [Link]

  • Reddy, D. S. (2019). Mechanism-based novel antidotes for organophosphate neurotoxicity. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisopropylphosphite. Retrieved from [Link]

  • Tanguay, R. L., et al. (2022). Diisopropylfluorophosphate (DFP) volatizes and cross-contaminates wells in a common 96-well plate format used in zebrafish larvae toxicology studies. PMC. Retrieved from [Link]

  • Ohio State University. (n.d.). Human CYP2C9 Metabolism of Organophosphorus Pesticides and Nerve Agent Surrogates. Retrieved from [Link]

  • Meyerhoff, M. E., et al. (2010). Monitoring of diisopropyl fluorophosphate hydrolysis by fluoride-selective polymeric films using absorbance spectroscopy. PubMed. Retrieved from [Link]

  • Ferchmin, P. A., et al. (2015). Neuroprotection against diisopropylfluorophosphate in acute hippocampal slices. PMC. Retrieved from [Link]

  • Terry, A. V., et al. (2022). Acute exposure to diisopropylfluorophosphate in mice results in persistent cognitive deficits and alterations in senescence markers in the brain. Frontiers in Neuroscience. Retrieved from [Link]

  • Naughton, S. X., & Terry, A. V. (2019). Dorsoventral-Specific Effects of Nerve Agent Surrogate Diisopropylfluorophosphate on Synaptic Transmission in the Mouse Hippocampus. DOI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diisopropyl phosphate. PubChem Compound Database. Retrieved from [Link]

  • SACTRC. (2025). Organophosphates: New Antidotes from Old Drugs. Retrieved from [Link]

  • Pazdernik, T. L., & Cross, R. S. (1986). Di-isopropyl-fluorophosphate (DFP): acute toxicity and sleep. PubMed. Retrieved from [Link]

  • Bhattacharya, R., et al. (2019). Differential proteome analysis of rat plasma after diisopropyl fluorophosphate (DFP) intoxication, a surrogate of nerve agent sarin. PubMed. Retrieved from [Link]

  • Meyerhoff, M. E., et al. (2010). Monitoring of Diisopropyl Fluorophosphate Hydrolysis by Fluoride-Selective Polymeric Films Using Absorbance Spectroscopy. PMC. Retrieved from [Link]

  • Lustig, L., et al. (2000). An in vitro model to evaluate the effect of an organophosphoric agropesticide on cell proliferation in mouse seminiferous tubules. PubMed. Retrieved from [Link]

  • Eddleston, M., & Buckley, N. A. (2017). Pharmacological treatment of organophosphorus insecticide poisoning: the old and the (possible) new. PMC. Retrieved from [Link]

  • Szinicz, L. (2007). Development of antidotes: problems and strategies. PubMed. Retrieved from [Link]

  • Marrs, T. C. (2003). Evaluation of antidotes for poisoning by organophosphate pesticides. ResearchGate. Retrieved from [Link]

  • Reddy, D. S., et al. (2018). Midazolam-Resistant Seizures and Brain Injury after Acute Intoxication of Diisopropylfluorophosphate, an Organophosphate Pesticide and Surrogate for Nerve Agents. PubMed. Retrieved from [Link]

  • de Oliveira, A. M., & de Almeida, M. V. (2018). Nerve agents surrogates: Synthetic approaches and uses thereof for analytical and toxicological purposes. ResearchGate. Retrieved from [Link]

  • ACS Figshare. (2024). Biotransformation of Organophosphate Diesters Characterized via In Vitro Metabolism and In Vivo Screening. Retrieved from [Link]

  • Wang, Y., et al. (2024). Biotransformation of Organophosphate Diesters Characterized via In Vitro Metabolism and In Vivo Screening. PubMed. Retrieved from [Link]

  • Naughton, S. X., & Terry, A. V. (2018). Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. Frontiers in Neuroscience. Retrieved from [Link]

Sources

History and development of Diisopropylphosphate in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the History and Development of Diisopropylphosphate in Neuroscience Research

Abstract

Diisopropylfluorophosphate (DFP), a potent organophosphorus compound, has traversed a complex journey from a potential chemical warfare agent to an invaluable tool in neuroscience. Its primary mechanism, the irreversible inhibition of acetylcholinesterase (AChE), has provided researchers with a robust method to probe the intricacies of the cholinergic nervous system. This technical guide provides a comprehensive overview of DFP's history, its biochemical mechanism of action, and its evolution as a critical agent for modeling complex neurological conditions. We delve into its foundational use in mapping cholinergic pathways and its contemporary application in creating highly relevant animal models for Gulf War Illness (GWI), seizure-induced neurotoxicity, and chronic neuroinflammation. This guide offers detailed experimental protocols, data synthesis, and field-proven insights, designed for researchers, scientists, and drug development professionals seeking to leverage this powerful compound in their work.

The Genesis of a Neuroscientific Tool: A Historical Perspective

The story of Diisopropylfluorophosphate (DFP) begins not in a neuroscience lab, but in the context of military research. The toxic properties of organophosphate (OP) esters were first discovered in 1932.[1] These compounds, including DFP, were initially developed as potential nerve gases during the 1930s and 1940s due to their potent effects on the nervous system.[1][2] DFP, an oily, colorless liquid, was found to be a powerful neurotoxin, and its development was pursued by British scientists during World War II.[1]

While its efficacy as a chemical weapon was surpassed by other agents, its unique and potent biochemical activity did not go unnoticed by the scientific community.[1] Researchers soon realized that DFP's primary mechanism of action—the inhibition of acetylcholinesterase—made it an exceptional experimental tool.[1][3] This marked the beginning of DFP's transition from a weapon of war to a sophisticated instrument for unraveling the complexities of the brain. Its early applications were centered on understanding the cholinergic system, which was increasingly implicated in cognitive functions like memory and attention.[4][5] Over the decades, its use has expanded significantly, and it now serves as a surrogate for more toxic nerve agents like sarin in laboratory settings to study acute organophosphate intoxication and to develop models for chronic neurological disorders.[6][7][8]

Core Mechanism of Action: Irreversible Cholinesterase Inhibition

The neurotoxic effects of DFP stem from its potent and irreversible inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic system.[6][7] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a crucial step for terminating nerve signals and allowing neurons to return to their resting state.[1][9]

DFP functions by covalently binding to a specific serine residue within the active site of AChE.[1][10] This binding results in a phosphonylated, and thus inactivated, enzyme. The bond formed is extremely stable, rendering the inhibition effectively irreversible.[10] This leads to the accumulation of ACh in the synapse, causing hyperstimulation of muscarinic and nicotinic acetylcholine receptors.[6][7] The resulting cholinergic crisis manifests as a cascade of physiological effects, from prolonged muscle contractions to seizures and, at high doses, respiratory paralysis and death.[1][10] Beyond AChE, DFP is also known to inhibit other serine proteases, such as trypsin and chymotrypsin, making it a useful tool in broader biochemical applications.[10]

DFP_Mechanism cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Released AChE_active Active AChE ACh->AChE_active Receptor Postsynaptic Receptor ACh->Receptor ACh_accum ACh Accumulation ACh->ACh_accum Hydrolysis Choline + Acetate AChE_active->Hydrolysis AChE_inhibited Inactive AChE (Phosphonylated) Hyperstim Receptor Hyperstimulation Signal Signal Termination DFP DFP DFP->AChE_active ACh_accum->Hyperstim

Caption: Mechanism of DFP's irreversible inhibition of Acetylcholinesterase (AChE).

Foundational Applications in Cholinergic System Research

In the mid-20th century, DFP became a cornerstone tool for elucidating the function of the cholinergic nervous system. By creating a state of controlled, prolonged cholinergic stimulation, researchers could map the pathways and understand the physiological roles of acetylcholine. Early studies in animal models used DFP to investigate the impact of AChE inhibition on various brain regions and at different developmental stages.[4] These foundational experiments demonstrated that the developing brain could exhibit tolerance to DFP, mediated by changes in muscarinic receptor density, highlighting the nervous system's adaptive capabilities.[4] This work, along with pharmacological studies using cholinergic antagonists like scopolamine, was instrumental in forming the "cholinergic hypothesis," which linked deficits in cholinergic signaling to the cognitive decline seen in aging and Alzheimer's disease.[5][11]

Modern Applications: Modeling Complex Neurological Disorders

The utility of DFP has evolved from a tool for basic systems neuroscience to a sophisticated agent for modeling complex, multi-faceted human diseases. Its ability to induce a predictable and reproducible cascade of neurotoxic events makes it ideal for studying the interplay between acute chemical exposure and chronic neurological outcomes.

Modeling Gulf War Illness (GWI)

GWI is a chronic disorder affecting veterans of the 1991 Gulf War, characterized by symptoms like fatigue, cognitive deficits, and pain.[12] Exposure to nerve agents, such as sarin, is a suspected etiological factor.[13] DFP, as a less volatile surrogate for sarin, has been central to developing rodent models of GWI.[1][12] A key insight from this research is that chemical exposure combined with physiological stress is a critical driver of the pathology.[13]

A widely used model involves pre-treating animals with corticosterone (CORT) in their drinking water to simulate chronic stress, followed by a single injection of DFP.[13][14] This combined exposure paradigm (CORT+DFP) has been shown to potentiate the neuroinflammatory response far more than DFP alone, producing a phenotype more consistent with GWI symptoms.[13][14][15] These models have revealed that GWI-like pathology involves persistent neuroinflammation, including the activation of microglia and astrocytes and elevated expression of inflammatory cytokines, often in the absence of widespread neuronal death.[12][13]

Investigating Seizure-Induced Neurotoxicity and Neurodegeneration

High doses of DFP reliably induce seizures that can progress to status epilepticus (SE), a state of prolonged seizure activity.[16][17] This has made DFP a valuable tool for studying the mechanisms of seizure-induced brain damage. Research using this model has shown that DFP-induced SE leads to delayed neuronal cell death in vulnerable brain regions like the hippocampus, piriform cortex, amygdala, and thalamus.[18][19]

A critical finding from this line of research is that neuronal injury can occur even in animals that do not exhibit overt, severe seizure behavior.[19][20] Studies have demonstrated that animals with a low seizure response to DFP still show significant neurodegeneration, although the onset may be delayed compared to high-responding animals.[19] This suggests that organophosphate intoxication can trigger neurotoxic pathways independent of seizure activity, a crucial consideration for treating human exposures.[19][20] The cell death mechanisms implicated include apoptosis, as evidenced by TUNEL staining in affected neurons.[18]

Elucidating Neuroinflammatory Pathways

A central feature of DFP-induced neurotoxicity is a robust and persistent neuroinflammatory response.[21] Within hours of exposure, there is a marked activation of microglia and astrocytes, the resident immune cells of the brain.[22] This glial activation is accompanied by a significant upregulation of pro-inflammatory cytokines and chemokines, such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[13][22]

Neuroinflammation_Pathway cluster_glia Glial Response DFP DFP Exposure AChE_Inhib AChE Inhibition DFP->AChE_Inhib Chol_Hyper Cholinergic Hyperactivation AChE_Inhib->Chol_Hyper Excitotox Excitotoxicity & Neuronal Stress/Injury Chol_Hyper->Excitotox DAMPs Release of DAMPs Excitotox->DAMPs Neurodegen Neuronal Dysfunction & Degeneration Excitotox->Neurodegen Microglia Microglia DAMPs->Microglia activate Astrocyte Astrocyte DAMPs->Astrocyte activate Activation Activation Microglia->Activation Astrocyte->Activation Cytokines ↑ Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, IL-6) Activation->Cytokines ROS ↑ Reactive Oxygen Species (ROS) Activation->ROS Neuroinflam Chronic Neuroinflammation Cytokines->Neuroinflam ROS->Neuroinflam Neuroinflam->Neurodegen

Caption: Simplified signaling pathway of DFP-induced neuroinflammation.

Key Experimental Methodologies

The successful use of DFP in research hinges on well-defined and reproducible protocols. The causality behind experimental choices is critical; for instance, the co-administration of atropine (a muscarinic antagonist) and an oxime like pralidoxime (2-PAM) is not merely supportive care but a necessary experimental control to prevent peripheral cholinergic crisis and reduce mortality, thereby isolating the central neurotoxic effects.[16][21]

Protocol: DFP-Induced Neurotoxicity Model in Rodents

This protocol describes a general procedure for inducing neuroinflammation and potential neurodegeneration in adult male rats or mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[24]

Objective: To model acute organophosphate intoxication leading to neuroinflammation and delayed neuronal injury.

Materials:

  • Diisopropylfluorophosphate (DFP), high purity (e.g., Sigma-Aldrich)

  • Sterile phosphate-buffered saline (PBS) or peanut oil as a vehicle

  • Atropine sulfate[16]

  • Pralidoxime (2-PAM)[21]

  • Diazepam (for seizure termination, if required)[16]

  • Appropriate syringes and needles (e.g., 25-27G)[25]

  • Animal scale

Step-by-Step Methodology:

  • Animal Acclimation: House animals in standard conditions for at least one week prior to the experiment to minimize stress.

  • DFP Preparation: DFP is highly toxic and moisture-sensitive; handle only in a certified chemical fume hood with appropriate personal protective equipment.[1][8] Dilute DFP to the desired concentration (e.g., 4 mg/kg) in the chosen vehicle immediately before use.[19][21] The choice of vehicle can affect absorption rates.[26]

  • Antidote Administration (Pre- or Post-treatment): To mitigate peripheral cholinergic effects and reduce mortality, administer atropine sulfate (e.g., 2-3 mg/kg, i.m. or i.p.) and 2-PAM (e.g., 25 mg/kg, i.m. or i.p.).[16][21] This is typically done immediately after DFP administration. This step is crucial for ensuring animal survival and focusing the study on CNS effects.

  • DFP Administration: Weigh the animal to calculate the precise injection volume. Administer DFP via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[16][21] The s.c. route often provides a more sustained absorption profile.[27]

  • Behavioral Monitoring: Continuously monitor the animal for at least 4 hours post-injection for signs of cholinergic toxicity (e.g., tremors, salivation) and seizure activity (e.g., Racine scale).[19]

  • Seizure Management (if applicable): If the experimental endpoint is not status epilepticus itself, seizures can be terminated after a set period (e.g., 1 hour) with an anticonvulsant like diazepam (e.g., 10 mg/kg, i.p.) to improve survival and standardize the insult.[16]

  • Post-Procedure Care: Provide supportive care, including hydration and easy access to food. Monitor animals daily for health status.

  • Tissue Collection: At predetermined time points (e.g., 24 hours, 7 days, 60 days), euthanize animals according to approved protocols.[19] Perfuse transcardially with saline followed by 4% paraformaldehyde for histological analysis or collect fresh brain tissue for biochemical assays.

DFP_Workflow start Start acclimate 1. Animal Acclimation (≥ 1 week) start->acclimate prep 2. Prepare DFP & Antidote Solutions acclimate->prep weigh 3. Weigh Animal & Calculate Doses prep->weigh admin 4. Administer DFP (s.c. or i.p.) weigh->admin antidote 5. Administer Atropine/2-PAM (e.g., +1 min post-DFP) admin->antidote monitor 6. Behavioral Monitoring (≥ 4 hours) antidote->monitor seizure_q Seizures Occur? monitor->seizure_q diazepam 7. Administer Diazepam (optional, e.g., +1 hr SE) seizure_q->diazepam Yes post_care 8. Post-Procedure Care & Daily Monitoring seizure_q->post_care No diazepam->post_care endpoint 9. Reach Experimental Endpoint (e.g., 24h, 7d, 60d) post_care->endpoint euthanize 10. Euthanize & Perfuse endpoint->euthanize collect 11. Collect Brain Tissue euthanize->collect analysis 12. Histological or Biochemical Analysis collect->analysis end End analysis->end

Caption: Experimental workflow for a DFP-induced neurotoxicity study in rodents.
Protocol: Quantification of Acetylcholinesterase Inhibition (Ellman Assay)

This protocol is a self-validating system to confirm the biochemical effect of DFP. The degree of AChE inhibition serves as a direct surrogate marker for DFP's engagement with its target.[6]

Objective: To measure AChE activity in brain tissue homogenates.

Principle: This colorimetric assay, developed by Ellman et al. (1961), measures the hydrolysis of acetylthiocholine by AChE.[28] The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion (5-thio-2-nitrobenzoate), which is quantified by measuring absorbance at 412 nm.[29]

Materials:

  • Brain tissue homogenate (e.g., hippocampus, cortex) in buffer (e.g., PBS with Triton X-100)

  • DTNB solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 96-well microplate

  • Spectrophotometric plate reader

Step-by-Step Methodology:

  • Tissue Homogenization: Rapidly dissect the brain region of interest on ice. Homogenize in ice-cold buffer and centrifuge to pellet debris. Collect the supernatant containing the enzyme. Determine total protein concentration (e.g., via BCA assay) for normalization.

  • Plate Setup: Add samples (e.g., 20 µL of homogenate), controls (uninhibited sample), and blanks (buffer only) to the wells of a 96-well plate.

  • DTNB Addition: Add DTNB solution to all wells.[29]

  • Reaction Initiation: Add the substrate, ATCI, to all wells to start the reaction.[28] The choice to add substrate last ensures all components are present to capture the initial reaction velocity.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of change in absorbance (Vmax) for each well. Subtract the rate of the blank from all samples. Normalize the activity to the total protein concentration of the sample.

  • Calculate Inhibition: Express the AChE activity of DFP-treated animals as a percentage of the activity in control (vehicle-treated) animals.

    • % Inhibition = [1 - (Activity_DFP / Activity_Control)] * 100

Data Synthesis and Interpretation

To facilitate comparison across studies, quantitative data on DFP administration and its effects can be summarized. The LD50 (median lethal dose) can vary based on species, strain, and route of administration, making standardized reporting crucial.[1][8]

Table 1: Summary of DFP Administration Protocols and Outcomes in Rodent Models

Species/StrainDFP Dose & RouteCo-treatmentsKey OutcomesReference(s)
C57BL/6J Mice4 mg/kg, i.p.Corticosterone (CORT) in drinking waterPotentiated neuroinflammatory response (↑ cytokines); model for GWI.[12][13]
Sprague-Dawley Rats4 mg/kg, s.c.Atropine sulfate (2 mg/kg), 2-PAM (25 mg/kg)Induced cellular senescence markers (p16) in the brain at 3-6 months post-exposure.[21]
Sprague-Dawley Rats4 mg/kg, s.c.Atropine sulfate (2 mg/kg), 2-PAM (25 mg/kg)Caused significant neurodegeneration in both high- and low-seizure responders.[19][20]
C57BL/6 Mice9.93 mg/kg (3xLD50), s.c.HI-6 (50 mg/kg), Atropine (3 mg/kg), DiazepamInduced status epilepticus (SE) and drove marked glial cell activation and neuroinflammation.[16]
Sprague-Dawley Rats9 mg/kg, i.p.Pyridostigmine (0.1 mg/kg), Atropine (20 mg/kg)Caused delayed neuronal cell death (4-72h) in hippocampus, cortex, amygdala, and thalamus.[18]

Future Directions and Emerging Concepts

While the roles of DFP in cholinergic crisis and neuroinflammation are well-established, recent research has begun to uncover novel downstream consequences of DFP exposure. One of the most intriguing new areas is the link between acute DFP intoxication and the induction of cellular senescence in the brain.[21][30]

Studies have shown that a single exposure to DFP in adult rats can lead to a significant and persistent increase in senescence markers, such as p16 and p21, in various brain cells, including neurons and glia, months after the initial insult.[21][30] Cellular senescence is a state of irreversible cell cycle arrest that has been linked to aging and neurodegenerative diseases.[21] This suggests that acute organophosphate exposure may trigger a program of accelerated aging in the brain, contributing to the long-term cognitive deficits observed in animal models and potentially in human populations like GWI veterans. This emerging concept opens new avenues for therapeutic intervention, potentially targeting senescent cells (senolytics) to mitigate the chronic effects of OP poisoning.

Conclusion

This compound has proven to be a remarkably versatile and enduring tool in neuroscience. From its origins in military research, it has become indispensable for probing the fundamental workings of the cholinergic system and for constructing sophisticated and clinically relevant models of complex neurological disorders. Its ability to trigger a well-defined cascade of events—from irreversible enzyme inhibition and cholinergic overstimulation to chronic neuroinflammation, neurodegeneration, and cellular senescence—provides a unique window into the brain's response to acute chemical injury. As research continues to uncover the deeper molecular mechanisms of its action, DFP will undoubtedly remain at the forefront of efforts to understand and develop therapies for a range of debilitating neurological conditions.

References

  • InterBioTech Diisopropyl fluorophosphate (DFP) - Interchim. (Interchim) [Link]

  • Diisopropyl fluorophosphate - Wikipedia. (Wikipedia) [Link]

  • Diisopropylfluorophosphate (DFP) volatizes and cross-contaminates wells in a common 96-well plate format used in zebrafish larvae toxicology studies - PMC. (PubMed Central) [Link]

  • Historical perspective of organophosphorus ester-induced delayed neurotoxicity - PubMed. (PubMed) [Link]

  • DFP exposure protocol. Mice received an injection of DFP (3 LD50 =... - ResearchGate. (ResearchGate) [Link]

  • Neuroprotection against diisopropylfluorophosphate in acute hippocampal slices - PMC. (PubMed Central) [Link]

  • Chronic glucocorticoid and nerve agent DFP exposures produce a neuroinflammatory model of Gulf War Illness without neurodegeneration - CDC Stacks. (CDC Stacks) [Link]

  • Acute exposure to diisopropylfluorophosphate in mice results in persistent cognitive deficits and alterations in senescence markers in the brain - Frontiers. (Frontiers) [Link]

  • Acute intoxication with diisopropylfluorophosphate promotes cellular senescence in the adult male rat brain - Frontiers. (Frontiers) [Link]

  • The Chemical Convulsant Diisopropylfluorophosphate (DFP) Causes Persistent Neuropathology in Adult Male Rats Independent of Seizure Activity - NIH. (National Institutes of Health) [Link]

  • Effects of diisopropylfluorophosphate on brain cholinergic systems of rats at early developmental stages - PubMed. (PubMed) [Link]

  • Editorial: Brain dysfunction in Gulf War illness: pathophysiology and treatment - Frontiers. (Frontiers) [Link]

  • Organophosphate exposures during pregnancy and child neurodevelopment: Recommendations for essential policy reforms | PLOS Medicine. (PLOS Medicine) [Link]

  • A review of pre-clinical models for Gulf War Illness - Congressionally Directed Medical Research Programs. (CDMRP) [Link]

  • Diisopropylfluorophosphate (DFP). - ResearchGate. (ResearchGate) [Link]

  • Spatiotemporal Pattern of Neuronal Injury Induced by DFP in Rats: A Model for Delayed Neuronal Cell Death Following Acute OP Intoxication - PubMed. (PubMed) [Link]

  • fyn-tau interaction in dfp-induced se-mediated neurotoxicity - American Epilepsy Society. (American Epilepsy Society) [Link]

  • Neuroinflammatory response 4 hours after DFP exposure. a... - ResearchGate. (ResearchGate) [Link]

  • Corticosterone potentiates DFP-induced neuroinflammation and affects high-order diffusion imaging in a rat model of Gulf War Illness | Request PDF - ResearchGate. (ResearchGate) [Link]

  • Corticosterone potentiates DFP-induced neuroinflammation and affects high-order diffusion imaging in a rat model of Gulf War Illness - PubMed. (PubMed) [Link]

  • Organophosphorus Compounds at 80: Some Old and New Issues - PMC. (PubMed Central) [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. (PubMed Central) [Link]

  • Even Low Level Exposure To Organophosphate Pesticides Bad For Your Brain, Says Systematic Review | Science 2.0. (Science 2.0) [Link]

  • Molecular Mechanisms of Developmental Neuronal Death - PubMed - NIH. (PubMed) [Link]

  • Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights from Zebrafish. (MDPI) [Link]

  • The chemical convulsant diisopropylfluorophosphate (DFP) causes persistent neuropathology in adult male rats independent of seizure activity | Scilit. (Scilit) [Link]

  • Synthesis and Storage Stability of Diisopropylfluorophosphate - PMC. (PubMed Central) [Link]

  • New perspectives on the basal forebrain cholinergic system in Alzheimer's disease - PMC. (PubMed Central) [Link]

  • DFP inhibits the activity of acetylcholinesterase (AChE). Slices were... - ResearchGate. (ResearchGate) [Link]

  • Comparative biophysical characterization: A screening tool for acetylcholinesterase inhibitors | PLOS One. (PLOS One) [Link]

  • History and New Developments of Assays for Cholinesterase Activity and Inhibition. (ACS Publications) [Link]

  • Study sheds light on the role of signaling pathway in the brain to prevent neuroinflammation. (News-Medical.net) [Link]

  • Neuroinflammation Signaling Pathway - QIAGEN GeneGlobe. (QIAGEN) [Link]

  • Molecular mechanisms of cell death in neurological diseases - PMC. (PubMed Central) [Link]

  • Evidence that cholinergic mechanisms contribute to hyperexcitability at early stages in Alzheimer's disease - Frontiers. (Frontiers) [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC. (PubMed Central) [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (Boston University) [Link]

  • Cholinergic Dynamics in the Septo-hippocampal System Provide Phasic Multiplexed Signals for Spatial Novelty and Correlate with Behavioral States | Journal of Neuroscience. (Journal of Neuroscience) [Link]

  • Direct Enhancement Effect of Hippocampal Cholinergic Neurostimulating Peptide on Cholinergic Activity in the Hippocampus. (MDPI) [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PubMed Central. (PubMed Central) [Link]

Sources

Diisopropylphosphate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diisopropyl Phosphate for Researchers and Scientists

Executive Summary

Diisopropyl phosphate, an organophosphorus compound, holds a significant position in both industrial and research settings. While it finds application as a flame retardant and plasticizer, its primary relevance to the scientific community lies in its relationship to more potent organophosphates, particularly as the non-toxic hydrolysis product of the nerve agent simulant Diisopropyl fluorophosphate (DFP).[1] This guide provides a comprehensive overview of Diisopropyl phosphate, detailing its chemical identity, physicochemical properties, and the pivotal role it plays in the broader context of organophosphate toxicology and enzyme inhibition studies. We will explore its formation from DFP, the fundamental mechanism of acetylcholinesterase inhibition characteristic of this chemical class, and provide a detailed experimental protocol for assessing such activity.

Core Chemical Identity and Properties

Diisopropyl phosphate, also known as diisopropyl hydrogen phosphate, is a dialkyl phosphate characterized by two isopropyl ester groups attached to a phosphoric acid core.[1][2] Its identity is precisely defined by its CAS Registry Number and molecular formula.

Identifier Value Source
Compound Name Diisopropyl phosphate[3]
CAS Number 1611-31-0[3][4]
Molecular Formula C₆H₁₅O₄P[1][4][5]
Synonyms Diisopropyl hydrogen phosphate, Phosphoric acid bis(1-methylethyl) ester, dipropan-2-yl hydrogen phosphate[2][4][5]

The physicochemical properties of Diisopropyl phosphate are critical for its handling, application, and analysis in a laboratory setting.

Property Value Source
Molecular Weight 182.16 g/mol [1][5]
Appearance Colorless to pale yellow oily liquid[1]
Melting Point 34 °C[5]
Boiling Point 225.8 °C at 760 mmHg[5]
Density 1.119 g/cm³[5]
Flash Point 90.4 °C[5]
Solubility Soluble in organic solvents, limited water solubility[1]

Synthesis Context: Hydrolysis from Diisopropyl Fluorophosphate (DFP)

In many research contexts, Diisopropyl phosphate is not the primary compound of interest but rather a critical metabolite or degradation product. It is most notably formed via the hydrolysis of Diisopropyl fluorophosphate (DFP), a potent and irreversible inhibitor of acetylcholinesterase (AChE) frequently used as a surrogate for highly toxic nerve agents like sarin.[6][7] The stability of DFP is a significant concern in toxicological studies, as its degradation to the less active Diisopropyl phosphate can lead to variability in experimental results.[6][8] Studies have shown that storing DFP at 4°C can lead to significant hydrolysis, with Diisopropyl phosphate being the major degradation product.[8][9]

This transformation is a simple hydrolysis reaction where the highly reactive fluorine atom is displaced by a hydroxyl group from water. Understanding this pathway is crucial for researchers using DFP, as the presence of Diisopropyl phosphate can confirm the degradation of the parent compound.

G cluster_products Products DFP Diisopropyl fluorophosphate (DFP) C₆H₁₄FO₃P DIPP Diisopropyl phosphate C₆H₁₅O₄P DFP->DIPP Hydrolysis HF HF (Hydrofluoric Acid) H2O H₂O (Water) H2O->DIPP

Caption: Hydrolysis of DFP to Diisopropyl phosphate and hydrofluoric acid.

Mechanism of Action: The Acetylcholinesterase Inhibition Paradigm

While Diisopropyl phosphate itself has limited toxicity compared to its fluorinated analog, the mechanism of action of DFP serves as the foundational paradigm for this class of organophosphates.[1] DFP is a powerful neurotoxin that exerts its effect by irreversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts.[10][11][12]

The inhibition process involves the formation of a stable, covalent bond between the phosphorus atom of the organophosphate and the hydroxyl group of a critical serine residue within the active site of the AChE enzyme.[10][13] This phosphorylation renders the enzyme non-functional.[13] The resulting accumulation of acetylcholine leads to hyperstimulation of cholinergic receptors, causing a cascade of effects including prolonged muscle contraction, paralysis, and, in severe cases, death due to respiratory failure.[10]

cluster_process AChE Inhibition by Organophosphate (OP) cluster_consequence Physiological Consequence AChE Active AChE Enzyme Serine-OH Complex Intermediate Complex AChE:serine->Complex Nucleophilic Attack OP Organophosphate (e.g., DFP) OP->Complex Inhibited_AChE Inhibited AChE Enzyme Serine-O-P Complex->Inhibited_AChE:serine Covalent Bond Formation (Irreversible) LG Leaving Group (e.g., Fluoride) Complex->LG Release ACh Acetylcholine (ACh) Accumulates Inhibited_AChE->ACh Cannot Hydrolyze Receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh->Receptor Binds Effect Continuous Stimulation (Cholinergic Crisis) Receptor->Effect Activates

Caption: Irreversible inhibition of Acetylcholinesterase (AChE) by an organophosphate.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

For researchers investigating the effects of organophosphates, a reliable method to quantify AChE activity is essential. The Ellman's assay is a widely accepted, colorimetric method for this purpose.

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which AChE hydrolyzes into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB⁻), which can be measured spectrophotometrically at 412 nm. An inhibitor like DFP would reduce the rate of this color change.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).

    • DTNB Stock Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Acetylthiocholine Iodide (ATCI) Stock Solution: Dissolve ATCI in the phosphate buffer to a final concentration of 75 mM.

    • AChE Enzyme Solution: Prepare a stock solution of purified AChE in phosphate buffer. The final concentration will need to be optimized to ensure a linear reaction rate over the desired time course.

    • Inhibitor Solution (e.g., DFP or Diisopropyl phosphate): Prepare serial dilutions of the test compound in a suitable solvent (e.g., ethanol or DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the inhibitor solution (or solvent for control wells).

    • Add 20 µL of the AChE enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

    • Add 10 µL of the DTNB stock solution to each well.

    • To initiate the reaction, add 10 µL of the ATCI substrate solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 60 seconds for 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Safety and Handling

While Diisopropyl phosphate is considered to have low acute toxicity, it is still an organophosphorus compound and should be handled with appropriate care.[1] The related compound, DFP, is highly toxic by all routes of administration.[14] Researchers must always consult the specific Safety Data Sheet (SDS) for the compound in use.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15] All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[15][16]

  • Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling. For highly toxic analogs like DFP, it is prudent to have an assistant in attendance and a 2% sodium hydroxide solution ready for decontamination.[14][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and bases.[15][16] Studies on DFP recommend storage at or below -10°C in non-glass, air-tight containers to minimize hydrolysis.[8]

  • Spills and Disposal: Absorb spills with an inert material (e.g., vermiculite) and place in a suitable container for disposal.[15] Decontamination can be achieved by hydrolysis with a basic solution (e.g., 2% NaOH).[14] All waste must be disposed of in accordance with local, state, and federal regulations.

References

  • Diisopropylphosphate. Grokipedia.
  • Cas 1611-31-0,diisopropyl hydrogen phosphate. LookChem.
  • This compound. Wikipedia.
  • Diisopropylfluorophosphate (DFP) as a Tool Compound in Neurobiology. Benchchem.
  • Diisopropyl Phosphonate: A Technical Safety Guide for Researchers. Benchchem.
  • 1611-31-0, Diisopropyl phosphate Formula. ECHEMI.
  • diisopropyl hydrogen phosphate | 1611-31-0. ChemicalBook.
  • Material Safety Data Sheet - Diisopropyl fluorophosphate. Cole-Parmer.
  • Diisopropyl fluorophosphate - general description and preparation. Georganics.
  • Heiss, D. R., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. Journal of Chemistry.
  • Heiss, D. R., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. PubMed - NIH.
  • Diisopropyl fluorophosphate. Wikipedia.
  • CAS 55-91-4: Diisopropyl fluorophosphate. CymitQuimica.
  • Diisopropyl phosphate | C6H15O4P | CID 74162. PubChem - NIH.
  • Diisopropyl fluorophosphate (DFP). Interchim.
  • DIISOPROPYL FLUOROPHOSPHATE Safety Data Sheet. Georganics.
  • Diisopropyl Fluorophosphate | C6H14FO3P | CID 5936. PubChem - NIH.
  • Diisopropyl fluorophosphate. Sigma-Aldrich.
  • Synthesis and Storage Stability of Diisopropylfluorophosphate. ResearchGate.
  • SAFETY DATA SHEET - Diisopropylphosphonate. Fisher Scientific.
  • Diisopropyl Phosphonate: A Comprehensive Technical Guide to its Stability and Reactivity. Benchchem.
  • Diisopropyl phosphate | C6H15O4P | CID 74162. PubChem - NIH.
  • Al-Harthi, S., et al. (2014). Neuroprotection against diisopropylfluorophosphate in acute hippocampal slices. Metabolic Brain Disease.

Sources

Whitepaper: Unveiling the Off-Target Landscape of Diisopropylphosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diisopropylphosphate (DIP) and its highly reactive analog, diisopropylfluorophosphate (DFP), are potent organophosphorus compounds renowned for their irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for terminating cholinergic nerve impulses.[1][2][3] This primary mechanism of action is the basis for their neurotoxicity.[2] However, the reactivity of these compounds extends far beyond AChE, targeting a broad superfamily of enzymes known as serine hydrolases.[4][5][6] This in-depth technical guide moves beyond the canonical AChE interaction to explore the known biological targets of DIP/DFP, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their off-target effects. We will delve into the methodologies used to identify these targets, the pathological consequences of their inhibition, and the broader implications for toxicology and therapeutic development.

Introduction: Beyond Acetylcholinesterase

This compound and its more reactive fluorinated counterpart, DFP, are classic tools in biochemistry for their ability to irreversibly inhibit enzymes with a reactive serine residue in their active site.[2][4] While the inhibition of acetylcholinesterase is the most well-known and toxicologically significant effect, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system, it is crucial to recognize that a vast number of other enzymes share this catalytic mechanism.[2][3] Understanding the off-target interactions of DIP/DFP is paramount for a complete toxicological profile and for leveraging these compounds as probes in chemical biology and drug discovery.[7][8]

This guide will illuminate three key areas of DIP/DFP's off-target activity: the critical role of Neuropathy Target Esterase in organophosphate-induced delayed neuropathy, the broader inhibition of various serine hydrolase families, and the emerging impact on lipid metabolism pathways. Furthermore, we will provide a detailed overview of Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique that utilizes probes like DFP to identify novel enzymatic targets.[7][9]

Neuropathy Target Esterase (NTE): The Key to Delayed Neuropathy

A significant and delayed toxicological effect of certain organophosphates, including DIP/DFP, is Organophosphate-Induced Delayed Polyneuropathy (OPIDP), a debilitating condition characterized by the degeneration of long axons in the peripheral and central nervous systems.[10][11][12] The primary target for initiating OPIDP has been identified as Neuropathy Target Esterase (NTE), a membrane-bound serine hydrolase.[10][11][12][13]

NTE, also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6), is anchored to the endoplasmic reticulum and is involved in maintaining axonal health by regulating membrane phospholipid homeostasis.[13][14] Inhibition of NTE by neuropathic organophosphates like DFP leads to a cascade of events culminating in axonal degeneration.[14] The identification of NTE as the initiating site for OPIDP has been crucial for developing more informative neurotoxicity tests and for understanding the structure-activity relationships of neurotoxic organophosphates.[12]

Proposed Mechanism of NTE Inhibition-Induced Axonopathy

The precise downstream signaling cascade following NTE inhibition is still under investigation, but a leading hypothesis involves the disruption of lipid metabolism and membrane trafficking within the neuron. Inhibition of NTE's phospholipase activity is thought to lead to an accumulation of certain phospholipids, which in turn disrupts the axonal transport system, ultimately causing distal axon degeneration.[14]

Sources

An In-Depth Technical Guide to the Hydrolysis of Diisopropylphosphate: Products and Chemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylphosphate (DIPP), an organophosphate compound, is a key molecule in various industrial and biological contexts. Understanding its stability and degradation, particularly through hydrolysis, is critical for applications ranging from its use as a flame retardant and plasticizer to its role as a metabolite of nerve agent simulants like diisopropyl fluorophosphate (DFP).[1] This guide provides a comprehensive technical overview of the hydrolysis of this compound, detailing the resulting products, their chemical properties, and the underlying reaction mechanisms. Furthermore, it offers field-proven experimental protocols for the synthesis of DIPP and the analysis of its hydrolysis, equipping researchers with the practical knowledge to investigate this important chemical transformation.

Introduction: The Significance of this compound Hydrolysis

This compound is a dialkyl phosphate ester characterized by two isopropyl groups attached to a central phosphate moiety.[1] Its hydrolysis, the cleavage of its ester bonds by water, is a fundamental chemical process that dictates its environmental fate, toxicological profile, and utility in synthetic chemistry. The study of DIPP hydrolysis is particularly pertinent in the context of drug development and toxicology, as it is a primary degradation product of the potent acetylcholinesterase inhibitor, diisopropyl fluorophosphate (DFP).[2][3] The rate and extent of DIPP hydrolysis, and the nature of the resulting products, are influenced by environmental conditions such as pH and temperature. A thorough understanding of these factors is paramount for predicting the stability of DIPP-containing formulations and for developing effective detoxification and remediation strategies for related organophosphorus compounds.

The Stepwise Hydrolysis of this compound

The hydrolysis of this compound is a sequential process involving the cleavage of its two ester linkages. This process ultimately yields inorganic phosphate and isopropyl alcohol.

The hydrolysis proceeds in two main steps:

  • First Hydrolysis: this compound is hydrolyzed to form monoisopropyl phosphate and one molecule of isopropyl alcohol .

  • Second Hydrolysis: Monoisopropyl phosphate is further hydrolyzed to yield phosphoric acid and a second molecule of isopropyl alcohol .

This stepwise degradation pathway is crucial for understanding the changing chemical nature of a system containing DIPP over time as it is exposed to hydrolytic conditions.

Hydrolysis_Pathway DIPP This compound MIPP Monoisopropyl Phosphate DIPP->MIPP + H₂O - Isopropyl Alcohol PA Phosphoric Acid MIPP->PA + H₂O - Isopropyl Alcohol IPA1 Isopropyl Alcohol IPA2 Isopropyl Alcohol

Caption: Stepwise hydrolysis of this compound.

Chemical Properties of Hydrolysis Products

A detailed understanding of the chemical properties of the hydrolysis products is essential for their detection, quantification, and for predicting their behavior in various chemical and biological systems.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceKey Chemical Properties
This compound (DIPP) C₆H₁₅O₄P182.16Colorless to pale yellow oily liquid[1]Soluble in organic solvents, limited water solubility.[1] Considered to have low acute toxicity compared to its fluorinated analogs.[1]
Monoisopropyl Phosphate C₃H₉O₄P140.07White crystalline solid[4]Corrosive to metals and tissue.[4]
Isopropyl Alcohol (Isopropanol) C₃H₈O60.10Colorless, flammable liquid with a pungent odor[4][5]Miscible with water, ethanol, and chloroform.[4] Volatile and flammable.[5]
Phosphoric Acid H₃PO₄98.00Colorless, odorless crystalline solid or viscous liquidStrong acid, highly soluble in water.

Mechanisms of this compound Hydrolysis

The hydrolysis of this compound can be significantly accelerated by the presence of acids or bases, which act as catalysts. The underlying mechanisms in these conditions differ, leading to variations in reaction rates and potential side reactions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound proceeds via a mechanism that involves the protonation of the phosphoryl oxygen. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule.

The probable mechanism involves the following steps:

  • Protonation of the phosphoryl oxygen: The lone pair of electrons on the phosphoryl oxygen attacks a proton (H⁺) from the acidic medium.

  • Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electron-deficient phosphorus atom. This forms a pentacoordinate intermediate.

  • Proton transfer: A proton is transferred from the attacking water molecule to one of the isopropoxy groups.

  • Cleavage of the P-O bond: The bond between the phosphorus atom and the protonated isopropoxy group breaks, leading to the departure of an isopropyl alcohol molecule.

  • Deprotonation: The resulting monoisopropyl phosphate is deprotonated to regenerate the acid catalyst.

A similar series of steps then leads to the hydrolysis of monoisopropyl phosphate to phosphoric acid. The rate of hydrolysis is dependent on the concentration of the acid.[4]

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis Protonation Protonation Nucleophilic Attack Nucleophilic Attack Protonation->Nucleophilic Attack Proton Transfer Proton Transfer Nucleophilic Attack->Proton Transfer P-O Cleavage P-O Cleavage Proton Transfer->P-O Cleavage Deprotonation Deprotonation P-O Cleavage->Deprotonation

Caption: Key steps in acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis

In basic solutions, the hydrolysis of this compound is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the phosphorus atom. This is generally a more facile process compared to the neutral or acid-catalyzed reaction.

The proposed mechanism is as follows:

  • Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the electrophilic phosphorus atom of the this compound.

  • Formation of a pentacoordinate intermediate: This attack leads to the formation of a trigonal bipyramidal pentacoordinate intermediate.

  • Departure of the leaving group: One of the isopropoxy groups acts as a leaving group, departing as an isopropoxide anion.

  • Protonation of the alkoxide: The isopropoxide anion is a strong base and is rapidly protonated by water to form isopropyl alcohol.

The process is then repeated for the hydrolysis of the second isopropyl ester group. The rate of base-catalyzed hydrolysis is directly proportional to the concentration of the hydroxide ion.

Base_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Nucleophilic Attack Nucleophilic Attack Pentacoordinate Intermediate Pentacoordinate Intermediate Nucleophilic Attack->Pentacoordinate Intermediate Leaving Group Departure Leaving Group Departure Pentacoordinate Intermediate->Leaving Group Departure Protonation Protonation Leaving Group Departure->Protonation

Caption: Key steps in base-catalyzed hydrolysis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the subsequent analysis of its hydrolysis.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phosphorus oxychloride with isopropyl alcohol.[3]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Isopropyl alcohol (anhydrous)

  • Triethylamine (or another suitable base)

  • Toluene (or another inert solvent)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve phosphorus oxychloride in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • A solution of isopropyl alcohol and triethylamine in toluene is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The triethylamine hydrochloride salt that precipitates is removed by filtration.

  • The filtrate is then carefully washed with cold deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Note: This synthesis should be performed in a well-ventilated fume hood, as phosphorus oxychloride is corrosive and reacts violently with water.

Experimental Workflow for Hydrolysis and Analysis

This protocol outlines the steps to induce and monitor the hydrolysis of this compound under both acidic and basic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Prepare DIPP Stock Prepare DIPP Stock Initiate Hydrolysis Initiate Hydrolysis Prepare DIPP Stock->Initiate Hydrolysis Prepare Acidic/Basic Solutions Prepare Acidic/Basic Solutions Prepare Acidic/Basic Solutions->Initiate Hydrolysis Incubate at Controlled Temperature Incubate at Controlled Temperature Initiate Hydrolysis->Incubate at Controlled Temperature Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate at Controlled Temperature->Collect Aliquots at Time Points Quench Reaction Quench Reaction Collect Aliquots at Time Points->Quench Reaction 31P NMR Analysis 31P NMR Analysis Quench Reaction->31P NMR Analysis GC-MS Analysis GC-MS Analysis Quench Reaction->GC-MS Analysis

Caption: Workflow for hydrolysis and analysis.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Prepare acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) aqueous solutions.

  • Initiation of Hydrolysis:

    • For acidic hydrolysis, add a known volume of the this compound stock solution to the acidic solution in a reaction vessel.

    • For basic hydrolysis, add a known volume of the this compound stock solution to the basic solution in a separate reaction vessel.

    • A control sample with this compound in neutral deionized water should also be prepared.

  • Incubation:

    • Incubate all reaction vessels at a constant, controlled temperature (e.g., 37 °C or 50 °C) in a water bath or incubator.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.

  • Quenching the Reaction:

    • Immediately neutralize the collected aliquots to stop the hydrolysis reaction. For acidic samples, add a stoichiometric amount of a base (e.g., NaOH). For basic samples, add a stoichiometric amount of an acid (e.g., HCl).

  • Analysis:

    • The quenched aliquots are then analyzed using the techniques described below to identify and quantify the parent compound and its hydrolysis products.

Analytical Methodologies

5.3.1. ³¹P NMR Spectroscopy for Phosphate Species

³¹P NMR is a powerful technique for the direct observation and quantification of phosphorus-containing compounds.[6][7]

Sample Preparation:

  • Take an aliquot of the quenched reaction mixture and add a known concentration of an internal standard (e.g., phosphoric acid in a sealed capillary).

  • Add a suitable deuterated solvent (e.g., D₂O) for locking the NMR spectrometer.

NMR Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ³¹P

  • Decoupling: Proton decoupling is typically used to simplify the spectra.[6]

  • Reference: 85% H₃PO₄ is used as an external reference.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1) should be used to ensure accurate quantification.

Data Analysis:

  • The chemical shifts of the signals will allow for the identification of this compound, monoisopropyl phosphate, and phosphoric acid.

  • The relative integrals of the peaks, when compared to the internal standard, will provide the concentration of each species at the different time points.

5.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Isopropyl Alcohol

GC-MS is the method of choice for the separation, identification, and quantification of volatile organic compounds like isopropyl alcohol.[8][9][10]

Sample Preparation:

  • A liquid-liquid extraction of the quenched aqueous sample may be necessary to transfer the isopropyl alcohol into an organic solvent (e.g., dichloromethane or ethyl acetate) suitable for GC analysis.

  • An internal standard (e.g., n-propanol or another alcohol not present in the sample) should be added to the organic extract for accurate quantification.

GC-MS Parameters:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., a polar column like DB-WAX for alcohol analysis).[10]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An appropriate temperature program should be developed to achieve good separation of isopropyl alcohol from the solvent and other potential components.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Data Analysis:

  • The retention time of the peak corresponding to isopropyl alcohol will be used for its identification by comparison with a standard.

  • The mass spectrum of the peak will provide definitive structural confirmation.

  • A calibration curve prepared with known concentrations of isopropyl alcohol will be used to quantify its amount in the samples.

Conclusion

The hydrolysis of this compound is a critical degradation pathway that yields monoisopropyl phosphate, phosphoric acid, and isopropyl alcohol. The rate and mechanism of this process are highly dependent on the pH of the environment, with both acid and base catalysis significantly accelerating the reaction. By employing the detailed experimental protocols for synthesis and analysis outlined in this guide, researchers and drug development professionals can effectively study the stability of this compound and related organophosphorus compounds. This knowledge is fundamental for ensuring the safety, efficacy, and environmental compatibility of a wide range of chemical products and pharmaceuticals.

References

  • Monoisopropyl phosphate | C3H9O4P | CID 15391. PubChem. National Center for Biotechnology Information. [Link]

  • This compound. Grokipedia. [Link]

  • Optimizing the Method for 31 P-NMR Analysis of Organic Phosphorus from Wetland Sediments. Ingenta Connect. [Link]

  • Synthesis and Storage Stability of Diisopropylfluorophosphate. PMC. National Center for Biotechnology Information. [Link]

  • Base-catalyzed hydrolysis of diisopropylfluorophosphate (DFP) to diisopropylhydrogenphosphate (DHP). ResearchGate. [Link]

  • Convenient Preparation of Long-Chain Dialkyl Phosphates. Organic Chemistry Portal. [Link]

  • 31 Phosphorus NMR. University of Ottawa. [Link]

  • Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. Wiley Online Library. [Link]

  • NMR of 31P nuclear spin singlet states in organic diphosphates. Martinos Center for Biomedical Imaging. [Link]

  • Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. U.S. Food and Drug Administration. [Link]

  • Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. PMC. National Center for Biotechnology Information. [Link]

  • gas chromatographic method development and validation for estimation of residual isopropyl alcohol. Journal of Advanced Scientific Research. [Link]

  • Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry. [Link]

  • "Gas chromatography of isopropyl alcohol in commercial rubbing alcohols" by Paulo Joel A. Genova. University Knowledge Digital Repository. [Link]

Sources

Methodological & Application

One-pot synthesis method for Diisopropylphosphate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Highly Efficient One-Pot Synthesis of Diisopropyl Phosphate for Pharmaceutical Research

Introduction: The Strategic Importance of Diisopropyl Phosphate

In the landscape of modern drug discovery and development, the strategic modification of bioactive molecules is paramount to enhancing their therapeutic profiles. The phosphate monoester moiety is ubiquitous in biology, but its inherent susceptibility to enzymatic hydrolysis often limits the in vivo stability and oral bioavailability of phosphate-containing drugs. Diisopropyl phosphate, and the broader class of dialkyl phosphates, serve as critical intermediates in the synthesis of more complex organophosphorus compounds. Specifically, the phosphonate group (–PO(OH)₂), for which diisopropyl phosphonate is a key precursor, is a well-established, non-hydrolyzable bioisostere of the phosphate group (–OPO(OH)₂).[1] This substitution of a C-P bond for a metabolically labile O-P bond is a cornerstone strategy in medicinal chemistry for improving drug stability and duration of action.[1]

This application note provides a detailed, field-proven protocol for a one-pot synthesis of diisopropyl phosphate. The method is designed for efficiency, high yield, and accessibility for researchers in both academic and industrial settings. By leveraging the principles of the Atherton-Todd reaction, this protocol circumvents the need for isolating reactive intermediates, thereby streamlining the synthetic process, reducing handling of hazardous materials, and minimizing waste.

Reaction Principle: The Atherton-Todd Reaction for Phosphate Synthesis

The core of this one-pot protocol is the Atherton-Todd reaction, a robust method for forming phosphorus-nucleophile bonds from a dialkyl phosphite.[2][3] The reaction was first described in 1945 by F. R. Atherton, H. T. Openshaw, and A. R. Todd as a way to convert dialkyl phosphites into phosphoramidates.[2] Its versatility has since been extended to a wide range of nucleophiles, including alcohols and, in our case, water.

The mechanism proceeds through two key stages within a single reaction vessel:

  • In Situ Generation of a Reactive Intermediate: Diisopropyl phosphite, the starting material, is not sufficiently electrophilic to react directly with water. In the presence of a base (typically a tertiary amine like triethylamine) and a halogenating agent (carbon tetrachloride), it is converted in situ into a highly reactive phosphorylating intermediate, diisopropyl chlorophosphate.[2][4] The base deprotonates the phosphite, and the resulting anion attacks the carbon tetrachloride to form the chlorophosphate and chloroform.[3]

  • Nucleophilic Attack and Product Formation: The diisopropyl chlorophosphate intermediate is immediately trapped by the nucleophile present in the reaction mixture. For this protocol, a controlled amount of water is used as the nucleophile, which attacks the phosphorus center, displacing the chloride and forming the stable diisopropyl phosphate product. The triethylamine also serves to neutralize the HCl generated during this step.

This one-pot approach is highly advantageous as it avoids the isolation of the moisture-sensitive and reactive diisopropyl chlorophosphate intermediate.[3][4]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the one-pot synthesis protocol, from initial setup to the final, purified product.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Isolation cluster_3 Final Product A Charge flask with Diisopropyl Phosphite and Carbon Tetrachloride in Dichloromethane B Cool reaction mixture to 0°C (Ice Bath) A->B Step 1 C Slowly add Triethylamine (TEA) maintaining T < 5°C B->C D Add Water (H2O) dropwise C->D Step 2 E Allow reaction to warm to room temperature and stir for 2-4 hours D->E Step 3 F Quench with dilute HCl solution E->F G Perform liquid-liquid extraction with Dichloromethane F->G Purification Steps H Wash organic layer with Brine G->H Purification Steps I Dry organic layer over Na2SO4, filter, and concentrate H->I Purification Steps J Purified Diisopropyl Phosphate (Colorless Oil) I->J caption Workflow for One-Pot Synthesis of Diisopropyl Phosphate

Sources

Application Note: Quantitative Analysis of Diisopropylphosphate (DIPP) in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diisopropylphosphate Quantification

This compound (DIPP) is the primary hydrolysis product and a key biomarker of exposure to Diisopropylfluorophosphate (DFP). DFP is an organophosphorus (OP) compound with significant neurotoxic properties, often used in toxicological research as a surrogate for highly toxic nerve agents like sarin and soman due to its structural and functional similarities.[1] Accurate and sensitive quantification of DIPP in biological matrices such as blood, urine, and tissue is crucial for toxicokinetic studies, exposure assessment, and the development of medical countermeasures. This application note provides a comprehensive guide to the analytical methodologies for the robust quantification of DIPP, designed for researchers, scientists, and drug development professionals.

The inherent polarity and non-volatile nature of DIPP present analytical challenges that necessitate sophisticated sample preparation and instrumental analysis techniques. This guide will detail two primary, validated analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established scientific principles.

Pillar 1: Expertise & Experience in Analytical Strategy

The choice between GC-MS and LC-MS/MS for DIPP analysis is dictated by several factors including required sensitivity, sample matrix, and available instrumentation.

  • GC-MS offers high chromatographic resolution and is a well-established technique for the analysis of a wide range of compounds. However, for polar analytes like DIPP, a derivatization step is mandatory to increase volatility and thermal stability.[2][3][4] This adds a step to the sample preparation process but can significantly enhance sensitivity, particularly when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.

  • LC-MS/MS has emerged as the preferred technique for the analysis of polar and thermally labile compounds in complex biological matrices.[5] It generally does not require derivatization, simplifying sample preparation. The high selectivity of tandem mass spectrometry (MS/MS) minimizes interferences from the sample matrix, leading to high sensitivity and specificity.

The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances like proteins and phospholipids, and to concentrate the analyte of interest.[6][7] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common and effective techniques for this purpose.

Pillar 2: Trustworthiness through Self-Validating Protocols

To ensure the reliability and accuracy of the analytical data, each protocol described herein incorporates essential quality control measures. The use of stable isotope-labeled internal standards (SIL-IS) is strongly recommended for both GC-MS and LC-MS/MS methods. SIL-IS mimic the chemical and physical properties of the analyte, compensating for variations in sample preparation and instrumental response, thus providing the highest degree of accuracy and precision.[2][8]

Method validation is a critical component of ensuring trustworthiness. Key validation parameters that should be assessed for any DIPP quantification method include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The alteration of the analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix.

The following table summarizes typical performance characteristics for the analysis of dialkyl phosphates (DAPs), which are structurally analogous to DIPP, in biological matrices.

ParameterLC-MS/MS (Urine)[5]GC-MS/MS (Urine, after derivatization)[2]
**Linearity (R²) **>0.99>0.99
LOD 0.02 - 0.07 ng/mLlow-to-mid pg/mL range
LOQ 0.06 - 0.21 ng/mLNot explicitly stated, but quantifiable at low pg/mL
Accuracy (Recovery) 93% - 102%Not explicitly stated, but high due to SIL-IS
Precision (RSD) 0.62% - 5.46% (intra-day)< 20%

Pillar 3: Authoritative Grounding & Comprehensive Methodologies

The protocols provided below are based on established and peer-reviewed methodologies for the analysis of organophosphorus acid metabolites.

Protocol 1: Quantification of DIPP in Plasma/Serum by LC-MS/MS

This protocol is designed for the direct quantification of DIPP in plasma or serum, leveraging the high sensitivity and specificity of LC-MS/MS.

Experimental Workflow:

Caption: LC-MS/MS workflow for DIPP analysis in plasma/serum.

Step-by-Step Protocol:

  • Sample Preparation - Protein Precipitation:

    • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a known concentration of the stable isotope-labeled internal standard (e.g., DIPP-d14).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation - Phospholipid Removal (using a phospholipid removal plate):

    • Transfer the supernatant from the previous step to the wells of a phospholipid removal plate.

    • Apply vacuum or positive pressure to pass the supernatant through the plate, collecting the filtrate. This step is crucial to reduce matrix effects and protect the analytical column and MS system.

  • Sample Preparation - Evaporation and Reconstitution:

    • Evaporate the collected filtrate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 15 seconds and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate DIPP from other matrix components (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for DIPP and its internal standard. The exact m/z values will need to be determined by direct infusion of a DIPP standard.

Protocol 2: Quantification of DIPP in Urine by GC-MS after Derivatization

This protocol is suitable for the analysis of DIPP in urine, a matrix with lower protein and lipid content compared to plasma. Derivatization is a key step to enable GC analysis.

Experimental Workflow:

Caption: GC-MS workflow for DIPP analysis in urine.

Step-by-Step Protocol:

  • Sample Preparation - Enzymatic Hydrolysis (Optional):

    • To release any conjugated DIPP, an enzymatic hydrolysis step using β-glucuronidase/sulfatase can be performed. To 1 mL of urine, add buffer and the enzyme solution and incubate at 37°C for 4 hours or overnight.

  • Sample Preparation - Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Load the pre-treated urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elution: Elute DIPP with 3 mL of a suitable solvent (e.g., 5% formic acid in methanol).

  • Sample Preparation - Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Sample Preparation - Derivatization with Pentafluorobenzyl Bromide (PFBBr):

    • To the dried residue, add 50 µL of a 10% solution of PFBBr in acetone and 10 µL of a catalyst such as triethylamine.

    • Seal the vial and heat at 60°C for 1 hour.[9]

    • After cooling, evaporate the solvent and reconstitute the residue in 100 µL of a suitable solvent like ethyl acetate for GC-MS analysis.

  • GC-MS Analysis:

    • GC System: A gas chromatograph equipped with a split/splitless injector.

    • Column: A capillary column suitable for organophosphorus compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A suitable temperature program to separate the derivatized DIPP from other components (e.g., start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min).

    • MS System: A mass spectrometer operating in electron impact (EI) or negative chemical ionization (NCI) mode. NCI mode can provide higher sensitivity for the PFB derivative.

    • Data Acquisition: Monitor characteristic ions for the derivatized DIPP and its internal standard.

Data Presentation: Expected Performance

The following table presents expected recovery rates for SPE of organophosphorus acid metabolites from various biological matrices. While specific data for DIPP may vary, these values provide a general guideline.

MatrixAnalyte ClassExtraction MethodTypical RecoveryReference
PlasmaPhosphorothioate OligonucleotideWeak Anion Exchange SPE60% - 80%[10]
Tissue (Pig)Promethazine & MetabolitesAcetonitrile with 0.1% Formic Acid60% - 85%[11]
Food (Eggs, Pork)OrganophosphatesQuEChERS with d-SPE70% - 120%[12]

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound in biological samples. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study and the available resources. By adhering to the principles of method validation and employing stable isotope-labeled internal standards, researchers can ensure the generation of high-quality, defensible data. This is paramount for advancing our understanding of the toxicology of DFP and for the development of effective countermeasures against organophosphorus agent exposure.

References

  • Miniaturized dynamic liquid-liquid extraction of organophosphate triesters from blood plasma using the hollow fibre-based XT-tube extractor. PubMed. [Link]

  • Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards. PubMed. [Link]

  • Determination of common organophosphorus pesticides in the blood of children with acute leukaemia using a double-solvent system as a novel extractant for dispersive liquid–liquid microextraction. National Institutes of Health (NIH). [Link]

  • STUDY ON GC SEPARATION AND MASS SPECTRAL DETECTION/FRAGMENTATION OF DIALKYLPHOSPHATES AS THEIR PENTAFLUOROBENZYL DERIVA. Bulgarian Academy of Sciences. [Link]

  • Synthesis and Storage Stability of Diisopropylfluorophosphate. National Institutes of Health (NIH). [Link]

  • (PDF) An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. ResearchGate. [Link]

  • A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis. MDPI. [Link]

  • Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. National Institutes of Health (NIH). [Link]

  • pentafluorobenzyl bromide derivatization: Topics by Science.gov. Science.gov. [Link]

  • Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards. PubMed. [Link]

  • (PDF) Synthesis and Storage Stability of Diisopropylfluorophosphate. ResearchGate. [Link]

  • Comparison of derivatization procedures for the determination of diuretics in urine by gas chromatography-mass spectrometry. PubMed. [Link]

  • A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. National Institutes of Health (NIH). [Link]

  • Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. National Institutes of Health (NIH). [Link]

  • Optimised plasma sample preparation and LC-MS analysis to. ScienceOpen. [Link]

  • Comparison of derivatization procedures for the determination of diuretics in urine by gas chromatography-mass spectrometry. PubMed. [Link]

  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. MDPI. [Link]

  • In Situ Real-Time Tracing of Organophosphorus Pesticides in Apples by Solid-Phase Microextraction with Developed Sampling-Rate Calibration. MDPI. [Link]

  • LC/MS analysis of plasma samples from PPMI. Protocols.io. [Link]

  • Actual recovery rates of the analytes in four tissues in different extraction reagents. ResearchGate. [Link]

  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. [Link]

  • Recovery rate of organophosphates in (a) eggs and (b) pork following. ResearchGate. [Link]

  • LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Waters. [Link]

  • LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Waters. [Link]

  • Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics. National Institutes of Health (NIH). [Link]

Sources

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Diisopropylphosphate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive, field-proven protocol for the sensitive and selective analysis of Diisopropylphosphate (DIPP) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of DIPP in biological matrices.

Introduction and Scientific Context

This compound (DIPP) is an organophosphorus compound that is a hydrolysis product of the nerve agent simulant diisopropyl fluorophosphate (DFP).[1] Its detection and quantification are crucial in both toxicological studies and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[2] However, the direct analysis of polar compounds like DIPP by GC-MS is challenging due to their low volatility and potential for thermal degradation.[3] To overcome these limitations, a derivatization step is necessary to convert DIPP into a more volatile and thermally stable derivative suitable for GC-MS analysis.[4][5]

This protocol details a validated approach for DIPP analysis, incorporating a derivatization step using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used silylating reagent for organophosphorus compounds.[6] Silylation replaces the active hydrogen in the phosphate group with a trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte.[4][7]

Principles of the Method

The analytical workflow for DIPP analysis by GC-MS can be summarized in the following key stages:

  • Sample Preparation: Extraction of DIPP from the biological matrix (e.g., plasma, urine) using solid-phase extraction (SPE) to remove interfering substances.

  • Derivatization: Chemical modification of the extracted DIPP with BSTFA to form its volatile trimethylsilyl (TMS) derivative.

  • GC-MS Analysis: Separation of the derivatized DIPP from other components on a gas chromatographic column and subsequent detection and quantification by a mass spectrometer.

  • Data Analysis: Identification of the DIPP-TMS derivative based on its retention time and mass spectrum, followed by quantification using a calibration curve.

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elution Elution of Analyte SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution Add_BSTFA Add BSTFA Reagent Reconstitution->Add_BSTFA Incubation Incubate at 70°C Add_BSTFA->Incubation GC_Injection GC Injection Incubation->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for DIPP analysis by GC-MS.

Apparatus and Reagents

Apparatus
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Analytical balance (0.0001 g readability)

  • Centrifuge

  • Vortex mixer

  • Heating block or water bath

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)

  • Nitrogen evaporator

  • Autosampler vials (2 mL) with inserts

  • Micropipettes and tips

Reagents and Standards
  • This compound (DIPP) analytical standard

  • Internal Standard (IS), e.g., Tri(trimethylsilyl) phosphate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Ethyl acetate, HPLC grade

  • Deionized water

  • Helium (99.999% purity)

  • Biological matrix (e.g., drug-free plasma, urine) for calibration standards and quality controls

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • DIPP Stock Solution (1 mg/mL): Accurately weigh 10 mg of DIPP standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen IS and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the DIPP stock solution with methanol to cover the desired calibration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific biological matrix.[8][9][10]

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma, urine) in a centrifuge tube, add 10 µL of the IS working solution (10 µg/mL). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the DIPP and IS from the cartridge with 2 x 1.5 mL of ethyl acetate into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

The derivatization process chemically modifies the analyte to make it suitable for GC-MS analysis.[4][5][11]

  • Reconstitution: Reconstitute the dried extract from the SPE step in 50 µL of anhydrous pyridine.

  • Addition of Derivatizing Reagent: Add 50 µL of BSTFA + 1% TMCS to the reconstituted extract.

  • Incubation: Tightly cap the vial and incubate at 70°C for 60 minutes in a heating block or water bath to ensure complete derivatization.[12]

  • Cooling: Allow the vial to cool to room temperature.

  • Transfer: Transfer the derivatized sample to a 2 mL autosampler vial with a 250 µL insert for GC-MS analysis.

GC-MS Instrumental Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis. Optimization may be necessary for different instruments.[2][13][14][15]

Parameter Value
Gas Chromatograph
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 80°C, hold for 2 min
Ramp 1: 10°C/min to 200°C
Ramp 2: 20°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (DIPP-TMS) To be determined by analyzing a standard
Qualifier Ions (DIPP-TMS) To be determined by analyzing a standard
Quantifier Ion (IS-TMS) To be determined by analyzing a standard

Note: The specific ions for SIM mode must be determined by injecting a derivatized standard of DIPP and the internal standard and examining their mass spectra.

Method Validation

For use in regulated environments, the analytical method should be validated according to established guidelines.[16][17][18][19] Key validation parameters include:

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no interferences at the retention times of DIPP and the IS.

  • Linearity and Range: Determined by analyzing a series of calibration standards and performing a linear regression analysis.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Data Analysis and Quantification

  • Identification: The DIPP-TMS derivative is identified by its characteristic retention time and the presence of the selected quantifier and qualifier ions.

  • Integration: The peak areas of the quantifier ions for both DIPP-TMS and the IS-TMS are integrated.

  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the DIPP-TMS peak area to the IS-TMS peak area against the concentration of the calibration standards.

  • Quantification: The concentration of DIPP in the unknown samples is calculated from the calibration curve using the peak area ratio of the sample.

Conclusion

This application note provides a detailed and robust protocol for the analysis of this compound in biological matrices using GC-MS. The described method, which includes solid-phase extraction for sample cleanup and silylation for derivatization, offers high sensitivity and selectivity. Proper method validation is essential to ensure the reliability of the results for research and regulatory purposes.

References

  • PubChem. Diisopropyl phosphate. National Center for Biotechnology Information. [Link]

  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 1043, 187-201. [Link]

  • Grokipedia. (2026). This compound. [Link]

  • Shimadzu. (2016). Analysis of Organophosphorus Pesticides in Milk Using SPME and GC-MS/MS. [Link]

  • ResearchGate. (2016). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. [Link]

  • G.A.D. (n.d.). Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. [Link]

  • Elhag, D., Abdalla, B., Suliman, S., & Ali, I. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. American Journal of Analytical Chemistry, 8, 523-530. [Link]

  • Al-Masoud, N., & Al-Amri, A. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4627. [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. [Link]

  • Li, G., et al. (2008). Determination of diisopropylfluorophosphate in rat plasma and brain tissue by headspace solid-phase microextraction gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 22(19), 3069-3075. [Link]

  • Wikipedia. (2022). This compound. [Link]

  • Semantic Scholar. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (n.d.). Gas Chromatography-Mass Spectrometry Determination of Organophosphate Pesticide Residues in water of the irrigation canals in th. [Link]

  • OUCI. (2017). Pentafluorobenzyl bromide—A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. [Link]

  • Molecules. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. [Link]

  • ResearchGate. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • ResearchGate. (2016). Determination of Pentafluorobenzyl Derivatives of Phosphonic and Phosphonothioic Acids by Gas Chromatography-Mass Spectrometry. [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • Bibel lab update. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. [Link]

  • National Institutes of Health. (2018). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • PubMed Central. (2018). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • ResearchGate. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. [Link]

  • PubMed Central. (2015). New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis. [Link]

  • ScienceDirect. (2024). Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal. [Link]

  • Slideshare. (n.d.). Sample preparation techniques for biological sample. [Link]

  • ResearchGate. (2020). Methodology for the derivatization and quantification of dialkyl phosphate esters in petroleum samples. [Link]

  • Korea Science. (2020). Development and validation of an analytical method for the quantification of 2,6-diisopropylnaphthalene in agricultural products using GC-MS/MS. [Link]

  • Agilent. (2016). Sample Cleanup Methods for Multiresidue Pesticide GC/MS/MS Analysis in Avocado. [Link]

Sources

Application Notes and Protocols for Studying Cholinergic System Dysfunction with Diisopropylphosphate (DFP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diisopropylphosphate (DFP), a potent organophosphorus compound, serves as an invaluable research tool for investigating the pathophysiology of cholinergic system dysfunction. By irreversibly inhibiting acetylcholinesterase (AChE), DFP induces an acute cholinergic crisis that effectively models the neurotoxic effects of nerve agents and pesticides.[1][2][3] This guide provides a comprehensive overview of DFP, its mechanism of action, and detailed protocols for its application in both in vivo and in vitro models. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the mechanisms of organophosphate-induced neurotoxicity and to evaluate potential therapeutic interventions.

Introduction: The Cholinergic System and the Role of DFP

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including muscle contraction, memory, learning, and autonomic regulation.[4] Acetylcholinesterase (AChE) plays a critical role in maintaining cholinergic homeostasis by rapidly hydrolyzing ACh in the synaptic cleft, thereby terminating the nerve impulse.[2]

This compound (DFP) is an organophosphate (OP) that acts as a powerful, irreversible inhibitor of AChE.[1][5] Its covalent binding to the active site of the enzyme leads to a rapid and sustained accumulation of ACh in synapses, resulting in hyperstimulation of muscarinic and nicotinic receptors. This overstimulation precipitates a state known as cholinergic crisis, characterized by seizures, status epilepticus (SE), and, in severe cases, respiratory failure and death.[6][7]

Due to its high toxicity and shared mechanism of action with chemical warfare nerve agents like sarin and soman, DFP is widely employed in controlled laboratory settings as a scientific surrogate.[5][6][7][8][9] Research using DFP is pivotal for understanding the acute and chronic neurological consequences of OP exposure, which include persistent seizures, cognitive impairment, neuroinflammation, and progressive neurodegeneration.[10][11][12][13] These models are crucial for developing and testing medical countermeasures and therapeutic strategies for conditions like Gulf War Illness, which has been linked to OP exposure.[8][12]

Mechanism of Action: Irreversible AChE Inhibition

The neurotoxicity of DFP stems from its ability to form a stable, covalent bond with a serine residue within the active site of the AChE enzyme.[1][2] This process, known as organophosphorylation, effectively renders the enzyme non-functional. Unlike reversible inhibitors, the DFP-AChE complex is extremely slow to hydrolyze, leading to a long-lasting inhibition. The resulting accumulation of ACh in the synaptic cleft causes continuous stimulation of postsynaptic receptors, disrupting normal neurotransmission and leading to the severe toxic effects observed.

Caption: DFP irreversibly binds to AChE, preventing ACh breakdown and causing its accumulation and receptor overstimulation.

Critical Safety and Handling Procedures

WARNING: this compound is an extremely potent neurotoxin with high acute toxicity. All handling must be performed by trained personnel in a certified chemical fume hood, adhering strictly to institutional safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles or a full-face shield.[14][15]

  • Handling: All work with DFP, including solution preparation and administration, must be conducted inside a chemical fume hood to prevent inhalation of vapors.[14][16] Use Luer-lock syringes to prevent accidental needle detachment.

  • Storage: Store DFP in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated, and secure location, away from incompatible substances.[14] Refrigeration (e.g., below 4°C/39°F) is recommended.[14]

  • Spills and Waste Disposal: Have a spill kit ready containing absorbent material (e.g., vermiculite).[14] Decontaminate spills and all contaminated apparatus with a 2% sodium hydroxide solution.[17] Dispose of all DFP waste according to institutional and governmental hazardous waste regulations.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[14][17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][16]

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14][18]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]

Application in Experimental Models

DFP is a versatile tool for modeling cholinergic dysfunction across different biological systems.

In Vivo Rodent Models

Rodent models are essential for studying the systemic effects of DFP, from acute toxicity to chronic neuropathology. These models allow for the investigation of complex phenomena such as seizure progression, neuroinflammation, blood-brain barrier disruption, and long-term behavioral deficits.[10][11][12]

  • Acute Intoxication: A single high dose of DFP is used to model acute OP poisoning, inducing status epilepticus and allowing for the study of seizure dynamics and associated brain damage.[6][19]

  • Chronic Neurotoxicity: Following acute or repeated sub-toxic exposure, animals can be monitored for weeks to months to assess long-term consequences, including cognitive impairments in tasks like the Morris water maze, persistent neuroinflammation (astrogliosis and microglial activation), and delayed neuronal death.[10][12][13][19]

  • Disease Modeling: DFP exposure in rodents is a recognized model for aspects of Gulf War Illness, helping to investigate the interplay between chemical exposure and chronic neurological symptoms.[8][10][12]

In Vitro Models

In vitro systems offer a controlled environment to dissect the specific cellular and molecular mechanisms of DFP-induced neurotoxicity, independent of systemic physiological effects.

  • Brain Slice Preparations: Acute hippocampal slices are used to study the direct effects of DFP on synaptic transmission and neuronal excitability in a preserved neural circuit.[5][8] This is a valuable tool for screening potential neuroprotective compounds.

  • Cell Culture Systems: Primary neuronal cultures or neuron-like cell lines (e.g., PC12, SH-SY5Y) are used to investigate specific cellular endpoints such as oxidative stress, mitochondrial dysfunction, apoptosis, and neurite outgrowth impairment following DFP exposure.[20][21][22] These high-throughput systems are ideal for initial toxicity screening.

Experimental Protocols

The following protocols provide a framework for using DFP. All procedures must be adapted and approved by the relevant institutional animal care and safety committees.

Protocol 1: In Vivo Model of Acute DFP-Induced Neurotoxicity in Rats

Objective: To establish a rat model of acute OP intoxication for studying seizure activity, cholinergic crisis, and subsequent neuropathology.

Materials:

  • This compound (DFP)

  • Vehicle (e.g., sterile peanut oil or saline)

  • Adult male Sprague Dawley rats (250-300g)

  • Atropine sulfate and Pralidoxime (2-PAM) for survival studies[19]

  • Syringes (1 mL, Luer-lock) with appropriate needles (e.g., 25-gauge)

  • Certified chemical fume hood and full PPE

  • Observational cage and video recording equipment

  • EEG recording system (optional, for detailed seizure analysis)

  • Seizure scoring scale (e.g., Racine scale, modified)

Caption: Workflow for an in vivo DFP neurotoxicity study, from administration to analysis.

Procedure:

  • Animal Acclimation: House animals under standard conditions for at least one week prior to the experiment.

  • DFP Preparation (STRICTLY IN FUME HOOD): Dilute DFP stock in the chosen vehicle to the desired final concentration. A common dose for inducing robust seizure activity in rats is 4 mg/kg.[19]

  • Administration: Administer DFP via subcutaneous (s.c.) or intramuscular (i.m.) injection. Record the exact time of injection.

  • Antidote Administration (for survival studies): For studies examining long-term effects, co-administration of atropine sulfate (e.g., 2 mg/kg, i.m.) and 2-PAM (e.g., 25 mg/kg, i.m.) is often required to mitigate peripheral cholinergic effects and prevent mortality.[19]

  • Monitoring: Immediately place the animal in an observation cage. Continuously monitor and score for cholinergic signs (e.g., salivation, lacrimation, urination, defecation - SLUD) and seizure behavior for at least 4 hours.[12][19]

  • Endpoint and Tissue Collection: At the predetermined experimental endpoint (e.g., 24 hours for acute effects, or weeks later for chronic studies), euthanize the animal according to approved protocols.

  • Collect blood via cardiac puncture for AChE analysis.

  • Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) for histological studies. Harvest the brain.

Protocol 2: Quantification of AChE Inhibition (Ellman's Method)

Objective: To measure AChE activity in brain homogenates and blood samples to confirm DFP target engagement.

Principle: This colorimetric assay measures the product of a reaction between thiocholine (produced from the AChE substrate, acetylthiocholine) and DTNB. The resulting yellow product (TNB) is measured spectrophotometrically at 412 nm.[23][24] The rate of color formation is directly proportional to AChE activity.

Materials:

  • Brain tissue homogenate or red blood cell (RBC) lysate/plasma

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • DTNB (Ellman's Reagent) solution

  • Acetylthiocholine Iodide (ATCI) substrate solution

  • 96-well clear flat-bottom microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize brain tissue in ice-cold phosphate buffer. Centrifuge to pellet debris and collect the supernatant. For blood, separate plasma and lyse RBCs. Determine total protein concentration for normalization.

  • Plate Setup: Design a plate map including wells for blanks (buffer only), control samples (from vehicle-treated animals), and DFP-treated samples.

  • Reaction Mixture: To each well, add in the following order:

    • 140 µL of 0.1 M phosphate buffer

    • 10 µL of sample (or control)

    • 10 µL of DTNB solution

  • Initiate Reaction: Add 10 µL of ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (Vmax; change in absorbance per minute) for each well. Normalize the activity to the total protein concentration. Express the activity of DFP-treated samples as a percentage of the average activity of the control samples.

Protocol 3: Immunohistochemical Analysis of Neuroinflammation and Neurodegeneration

Objective: To visualize and quantify neuronal damage and glial cell activation in brain tissue following DFP exposure.

Materials:

  • PFA-fixed, cryoprotected brain tissue

  • Cryostat or vibrating microtome

  • Microscope slides

  • Primary antibodies:

    • Anti-NeuN (neuronal marker)

    • Anti-GFAP (astrocyte marker for astrogliosis)[19][25]

    • Anti-Iba1 (microglia/macrophage marker for microglial activation)[19][25]

  • Fluorescent secondary antibodies

  • Fluoro-Jade C stain (for degenerating neurons)[26][27]

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Sectioning: Cut brain sections (e.g., 30-40 µm thick) using a cryostat or microtome and collect them in a cryoprotectant solution.

  • Staining:

    • Wash free-floating sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary (protocol dependent on the primary antibody).

    • Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.

    • Incubate sections in primary antibody solution overnight at 4°C.

    • Wash sections in PBS and incubate with the appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature.

    • For neurodegeneration, perform Fluoro-Jade C staining according to the manufacturer's protocol.

  • Mounting and Imaging: Wash sections, mount them onto slides, and coverslip using mounting medium containing DAPI (to label cell nuclei).

  • Analysis: Capture images using a fluorescence or confocal microscope. Quantify the results by measuring the fluorescence intensity or by counting the number of immunopositive cells in specific brain regions of interest (e.g., hippocampus, piriform cortex, amygdala).[19][26]

Data Interpretation and Expected Outcomes

Successful application of DFP will result in a predictable cascade of physiological and pathological changes. The data should be interpreted in the context of dose and time post-exposure.

Table 1: Summary of Expected Outcomes in Rodent Models Following Acute DFP Exposure

ParameterTime PointExpected Outcome with DFPKey References
AChE Activity 1-24 hours>80% inhibition in brain and blood.[10][26][10][12][26]
3-35 daysGradual, linear recovery of activity.[12][28][12][28]
Behavior 0-4 hoursAcute cholinergic signs (SLUD), muscle fasciculations, progression to status epilepticus.[12][19][12][19]
>1 weekPersistent cognitive deficits (e.g., impaired spatial learning and memory).[11][12][13][11][12][13]
Neuropathology 4 hours - 3 daysDelayed neuronal cell death (Fluoro-Jade positive) in hippocampus, amygdala, cortex.[26][26]
3 days - 2 monthsPronounced neuroinflammation: astrogliosis (GFAP ↑) and microglial activation (Iba1 ↑).[19][19]
>3 monthsPersistent neuronal loss and evidence of cellular senescence (p16 ↑).[27][27]

Causality and Interpretation:

  • The profound AChE inhibition is the initiating event and validates that the model was successfully induced.

  • Acute behavioral seizures are a direct consequence of cholinergic overstimulation and are often correlated with the severity of subsequent brain damage.[19]

  • The delayed onset of neuronal death is a critical finding, suggesting that a therapeutic window may exist after the initial cholinergic crisis to prevent long-term damage.[26]

  • Persistent neuroinflammation and cognitive deficits demonstrate the chronic neurotoxic impact of a single acute exposure, highlighting the failure of the system to return to homeostasis and providing a platform to test anti-inflammatory or neurorestorative therapies.[12][13][19]

Conclusion

This compound is a potent and effective tool for modeling the full spectrum of cholinergic system dysfunction caused by organophosphate poisoning. By providing a reproducible method to induce AChE inhibition, DFP allows researchers to probe the complex downstream events, from acute seizures to chronic neurodegeneration. The protocols and insights provided here offer a robust framework for utilizing DFP to advance our understanding of neurotoxicology and to accelerate the development of novel therapeutics for victims of nerve agent and pesticide exposure.

References

  • InterBioTech Diisopropyl fluorophosphate (DFP) - Interchim. (interchim.fr) [Link]

  • Dorsoventral-Specific Effects of Nerve Agent Surrogate Diisopropylfluorophosphate on Synaptic Transmission in the Mouse Hippocampus. (JNeurosci) [Link]

  • Repeated exposures to diisopropylfluorophosphate result in structural disruptions of myelinated axons and persistent impairments of axonal transport in the brains of rats. (PubMed) [Link]

  • Developmental Neurotoxicity of Perfluorinated Chemicals Modeled in Vitro. (PMC) [Link]

  • Material Safety Data Sheet - Diisopropyl fluorophosphate. (Cole-Parmer) [Link]

  • Diisopropyl fluorophosphate - Wikipedia. (Wikipedia) [Link]

  • Midazolam-Resistant Seizures and Brain Injury after Acute Intoxication of Diisopropylfluorophosphate, an Organophosphate Pesticide and Surrogate for Nerve Agents. (PubMed) [Link]

  • Acute exposure to diisopropylfluorophosphate in mice results in persistent cognitive deficits and alterations in senescence markers in the brain. (Augusta University Research Profiles) [Link]

  • Acute exposure to diisopropylfluorophosphate in mice results in persistent cognitive deficits and alterations in senescence markers in the brain. (Frontiers) [Link]

  • Diisopropylfluorophosphate (DFP) volatizes and cross-contaminates wells in a common 96-well plate format used in zebrafish larvae toxicology studies. (PMC) [Link]

  • Neuroprotection against diisopropylfluorophosphate in acute hippocampal slices. (PMC) [Link]

  • Acute exposure to diisopropylfluorophosphate in mice results in persistent cognitive deficits and alterations in senescence markers in the brain. (PubMed Central) [Link]

  • DIISOPROPYL FLUOROPHOSPHATE Safety Data Sheet. (Georganics) [Link]

  • Editor's Highlight: Spatiotemporal Progression and Remission of Lesions in the Rat Brain Following Acute Intoxication With Diisopropylfluorophosphate. (PubMed Central) [Link]

  • Spatiotemporal Pattern of Neuronal Injury Induced by DFP in Rats: A Model for Delayed Neuronal Cell Death Following Acute OP Intoxication. (PubMed Central) [Link]

  • Differential proteome analysis of rat plasma after diisopropyl fluorophosphate (DFP) intoxication, a surrogate of nerve agent sarin. (PubMed) [Link]

  • Modeling human pregnancy-associated developmental neurotoxicity in vitro using pluripotent stem cell-derived neurons and astrocytes. (Reproductive Toxicology) [Link]

  • NADPH Oxidase Inhibitor, Diapocynin, Counteracts Diisopropylfluorophosphate (DFP)-induced Long-term Neurotoxicity in the Rat Model. (PMC) [Link]

  • Neurotoxicity of Acute Intoxication with the Chemical Threat Agent Diisopropylfluorophosphate (DFP) in the Adult and Juvenile Rat Brain. (eScholarship.org) [Link]

  • Acute intoxication with diisopropylfluorophosphate promotes cellular senescence in the adult male rat brain. (Frontiers) [Link]

  • Neuroinflammatory response 1 hour after DFP exposure. (ResearchGate) [Link]

  • Recovery of AChE activity in brain during withdrawal from chronic DFP administration. (ResearchGate) [Link]

  • In vitro cellular models for neurotoxicity studies. (Diva-portal.org) [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (PubMed Central) [Link]

  • Cholinergic Phenotypes of Acetyl-CoA with ATP-Citrate Lyase Link. (MDPI) [Link]

  • Determination of acetylcholinesterase activity by a new chemiluminescence assay with the natural substrate. (PMC) [Link]

Sources

Application Note: A Comprehensive Protocol for the Inhibition of Serine Hydrolases using Diisopropyl Fluorophosphate

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This application note provides a detailed experimental protocol for the inhibition of serine hydrolases using the potent, irreversible inhibitor diisopropyl fluorophosphate (DFP). Serine hydrolases constitute a large and diverse class of enzymes crucial in numerous physiological processes, making them significant targets for therapeutic intervention and mechanistic studies.[1][2][3] DFP acts by covalently modifying the catalytic serine residue within the active site, leading to irreversible inactivation.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive workflow from reagent preparation and safety precautions to quantitative activity assays and validation of inhibition. The protocols herein are designed to ensure scientific rigor, reproducibility, and safety.

Introduction: The Significance of Serine Hydrolase Inhibition

Serine hydrolases are a superfamily of enzymes that utilize a nucleophilic serine residue in their active site to catalyze the hydrolysis of various substrates, including esters, amides, and thioesters.[2][7] This enzyme class includes well-known members such as trypsin, chymotrypsin, acetylcholinesterase, and fatty acid amide hydrolase (FAAH), which are involved in processes ranging from digestion and blood clotting to neurotransmission and lipid metabolism.[3][8] The critical roles of serine hydrolases in pathophysiology have made them attractive targets for drug discovery.[9]

Diisopropyl fluorophosphate (DFP) is a powerful organophosphorus compound that serves as a classic tool for studying serine hydrolases.[10][11] Its mechanism of action involves the formation of a stable, covalent phosphonyl adduct with the active site serine, effectively rendering the enzyme inactive.[4][5] This irreversible inhibition makes DFP a valuable reagent for activity-based protein profiling (ABPP), a chemoproteomic technique used to assess the functional state of enzyme families in complex biological samples.[12][13]

This document provides a detailed, step-by-step guide for the safe and effective use of DFP to inhibit serine hydrolases. We will cover essential safety protocols, reagent preparation, enzyme activity assays, and methods to confirm covalent modification.

Mechanism of Inhibition: DFP and the Serine Hydrolase Active Site

The catalytic activity of a serine hydrolase relies on a catalytic triad, typically composed of serine, histidine, and aspartate residues.[1] The histidine acts as a general base, abstracting a proton from the serine hydroxyl group, thereby increasing its nucleophilicity. The activated serine then attacks the carbonyl carbon of the substrate.

DFP mimics the substrate and enters the active site. The highly electrophilic phosphorus atom of DFP is readily attacked by the nucleophilic serine residue. This results in the displacement of the fluoride leaving group and the formation of a stable diisopropylphosphoryl-enzyme conjugate.[5][14] This covalent modification is essentially irreversible under physiological conditions, leading to time-dependent inactivation of the enzyme.[15][16]

Caption: Mechanism of serine hydrolase inhibition by DFP.

Critical Safety and Handling of DFP

WARNING: Diisopropyl fluorophosphate is a highly toxic and volatile organophosphorus compound.[11][17][18] It is a potent acetylcholinesterase inhibitor and can be fatal if swallowed, inhaled, or absorbed through the skin.[19] All handling of DFP must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE)
  • Respiratory Protection: A full-face respirator with an appropriate organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA).

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended).

  • Body Protection: A lab coat with tight-fitting cuffs, and additional chemical-resistant sleeves if necessary.

Emergency Procedures
  • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[17][19]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[19]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area. Absorb the spill with an inert material such as vermiculite or sand. The contaminated material should be treated with a 2% sodium hydroxide solution for at least 48 hours to ensure complete hydrolysis before disposal.[17]

Decontamination and Waste Disposal

All glassware, pipette tips, and other materials that come into contact with DFP must be decontaminated. This is achieved by submerging the items in a 1M or 2% sodium hydroxide (NaOH) solution for at least 48 hours to facilitate hydrolysis.[17][20] Dispose of all DFP-contaminated waste in accordance with institutional and local regulations for hazardous chemical waste.

Experimental Protocols

This section outlines the detailed procedures for preparing reagents, performing the inhibition assay, and analyzing the results.

Reagent and Buffer Preparation
Reagent/BufferComponents & ConcentrationPreparation Notes
Enzyme Stock Solution Target Serine Hydrolase (e.g., 1 mg/mL) in appropriate bufferPrepare fresh or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
DFP Stock Solution 100 mM DFP in anhydrous DMSO or isopropanolPrepare in a chemical fume hood.[21] Store in a tightly sealed vial at -80°C.[21][22]
Assay Buffer e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaClThe optimal buffer will depend on the specific serine hydrolase being studied. Ensure the buffer is free of any components that may interfere with the assay.[23]
Substrate Stock Solution Chromogenic or fluorogenic substrate specific to the enzymeDissolve in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10-100 mM).
Protocol 1: Determination of Protein Concentration

Accurate determination of the enzyme concentration is critical for reproducible inhibition studies. The Bradford protein assay is a rapid and sensitive method for protein quantification.[24][25]

Materials:

  • Bradford Reagent[25]

  • Bovine Serum Albumin (BSA) standards (0.05 to 1.5 mg/mL)[24][26]

  • 96-well microplate[24]

  • Microplate reader

Procedure:

  • Prepare a series of BSA standards by diluting a stock solution in the assay buffer.[24][27]

  • Add 10 µL of each standard or the enzyme sample to separate wells of the microplate.[24]

  • Add 200 µL of Bradford Reagent to each well and mix by shaking the plate for 30 seconds.[24]

  • Incubate at room temperature for 5-10 minutes.[24]

  • Measure the absorbance at 595 nm using a microplate reader.[24][25]

  • Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.[27]

  • Determine the concentration of the enzyme sample by interpolating its absorbance from the standard curve.[27]

Protocol 2: Serine Hydrolase Inhibition Assay

This protocol is designed to determine the rate of irreversible inhibition of a serine hydrolase by DFP.

Workflow Diagram:

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, DFP, and Substrate Solutions Start->Prepare_Reagents Incubate_Enzyme_DFP Incubate Enzyme with DFP at Various Time Points Prepare_Reagents->Incubate_Enzyme_DFP Initiate_Reaction Initiate Reaction with Chromogenic/Fluorogenic Substrate Incubate_Enzyme_DFP->Initiate_Reaction Measure_Activity Measure Product Formation (Absorbance/Fluorescence) Initiate_Reaction->Measure_Activity Data_Analysis Plot Residual Activity vs. Time and Determine Inhibition Rate Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the serine hydrolase inhibition assay.

Procedure:

  • Enzyme-Inhibitor Incubation:

    • Prepare a series of microcentrifuge tubes, each containing the serine hydrolase at a final concentration (e.g., 10 nM) in the assay buffer.

    • To each tube (except for the control), add DFP to a final concentration (e.g., 1 µM). The concentration of DFP should be significantly higher than the enzyme concentration to ensure pseudo-first-order kinetics.

    • Incubate the enzyme-DFP mixtures at a constant temperature (e.g., 25°C or 37°C).

    • At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Activity Measurement:

    • Immediately dilute the aliquot from the incubation mixture into the assay buffer containing the substrate. The dilution should be at least 100-fold to effectively stop the inhibition reaction by diluting the DFP.

    • The final substrate concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme.

    • Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each time point.

    • Plot the natural logarithm of the residual enzyme activity (ln(% Activity)) against the incubation time.

    • The data should fit a straight line, and the negative slope of this line represents the observed rate constant of inactivation (k_obs).

Protocol 3: Confirmation of Covalent Modification by Mass Spectrometry

Activity-based protein profiling coupled with mass spectrometry can be used to identify the specific serine hydrolases targeted by DFP and to confirm the site of covalent modification.[28][29][30][31]

Materials:

  • Biotinylated fluorophosphonate probe (FP-biotin)[12][32]

  • Streptavidin-agarose beads

  • Trypsin (for protein digestion)

  • LC-MS/MS instrumentation

Procedure:

  • Labeling: Incubate the cell lysate or purified enzyme with FP-biotin.[32]

  • Enrichment: Capture the biotin-labeled proteins using streptavidin-agarose beads.

  • Digestion: Perform on-bead or in-gel tryptic digestion of the enriched proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database to identify the labeled proteins and the specific serine residue modified by the FP-biotin probe. The mass of the diisopropylphosphate group will be added to the mass of the active site serine-containing peptide.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Solution
No Inhibition Observed Inactive DFP due to hydrolysis.Prepare a fresh stock solution of DFP. Ensure anhydrous conditions during storage and preparation.[22]
Enzyme is not a serine hydrolase or is insensitive to DFP.Confirm the enzyme class. Some serine hydrolases may be resistant to DFP inhibition.[10]
High Background Signal Substrate instability or non-enzymatic hydrolysis.Run a no-enzyme control to measure the rate of spontaneous substrate degradation.
Non-linear Inhibition Plot DFP concentration is not in sufficient excess, leading to inhibitor depletion.Increase the concentration of DFP relative to the enzyme.
Tight-binding inhibition.If the inhibitor concentration is close to the enzyme concentration and the affinity is very high, specialized kinetic models may be needed.[33]
Variable Results Inconsistent pipetting or temperature fluctuations.Use calibrated pipettes and maintain a constant temperature during incubation and assay steps.[34]
Sample contaminants interfering with the assay.Perform a "spike and recovery" experiment to check for inhibitors in the sample buffer.[23]

Conclusion

This application note provides a robust and detailed framework for the experimental inhibition of serine hydrolases using diisopropyl fluorophosphate. By adhering to the stringent safety protocols and following the detailed experimental procedures, researchers can confidently investigate the function and regulation of this important enzyme class. The combination of kinetic analysis and mass spectrometry-based proteomics offers a powerful approach to characterize the interactions between DFP and its serine hydrolase targets, providing valuable insights for both basic research and drug development.

References

  • Assay Genie. (n.d.). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. Retrieved from [Link]

  • (2022-07-01). Bradford protein assay – Protein concentration measurement (single 595 nm read). protocols.io. Retrieved from [Link]

  • Study.com. (n.d.). Video: Bradford Assay | Protein, Protocol & Methods. Retrieved from [Link]

  • (n.d.). Protein Extraction & Protein estimation by Bradford method. Retrieved from [Link]

  • Grimm, S. W. (2021). Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions. Methods in Molecular Biology, 2342, 51-88. doi: 10.1007/978-1-0716-1554-6_3
  • Liao, Y., et al. (2014). Hydrolysis of DFP and the Nerve Agent (S)-Sarin by DFPase Proceeds along Two Different Reaction Pathways: Implications for Engineering Bioscavengers.
  • Valero, E., Varón, R., & García-Carmona, F. (1992). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. The Biochemical journal, 283(Pt 3), 847–852.
  • Wlodawer, A., & Li, M. (2010). The expanding diversity of serine hydrolases. Protein science : a publication of the Protein Society, 19(2), 196–201.
  • Willems, L. I., et al. (2014). Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols. Methods in Molecular Biology, 1149, 297-308.
  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases.
  • Casida, J. E., & Quistad, G. B. (2005). Serine hydrolase targets of organophosphorus toxicants. Chemico-biological interactions, 157-158, 267–272.
  • Long, J. Z., & Cravatt, B. F. (2011). The metabolic serine hydrolases and their functions in mammalian physiology and disease. Chemical reviews, 111(10), 6022–6063.
  • Chen, Y., et al. (2014). Hydrolysis of DFP and the Nerve Agent (S)-Sarin by DFPase Proceeds along Two Different Reaction Pathways: Implications for Engineering Bioscavengers. ACS central science, 1(1), 1-8.
  • Bachovchin, D. A., & Cravatt, B. F. (2012). The metabolic serine hydrolases and their functions in mammalian physiology and disease. Chemical reviews, 112(1), 52-72.
  • Teitz, D. S., & Meyer, H. G. (1994). Safe disposal of diisopropyl fluorophosphate (DFP). Applied biochemistry and biotechnology, 49(2), 165–172.
  • MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: DFP. Retrieved from [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]

  • BIOpHORETICS. (n.d.). Diisopropylfluorophosphate (DFP) | CAS [55-91-4]. Retrieved from [Link]

  • Steele, S. L., et al. (2022). Diisopropylfluorophosphate (DFP) volatizes and cross-contaminates wells in a common 96-well plate format used in zebrafish larvae toxicology studies.
  • Wikipedia. (n.d.). Serine hydrolase. Retrieved from [Link]

  • ResearchGate. (n.d.). Serine hydrolase targets of organophosphorus toxicants | Request PDF. Retrieved from [Link]

  • Chambers, J. E., & Oppenheimer, S. F. (2004). Organophosphates, Serine Esterase Inhibition, and Modeling of Organophosphate Toxicity. Toxicological Sciences, 77(2), 185-187.
  • Let's Talk Academy. (2023). Role of Serine Hydrolases in Catalytic Reactions. Retrieved from [Link]

  • van der Hoorn, R. A., et al. (2011). Selective Inhibition of Plant Serine Hydrolases by Agrochemicals Revealed by Competitive ABPP. ACS chemical biology, 6(3), 245–254.
  • Georganics. (n.d.). Diisopropyl fluorophosphate - general description and preparation. Retrieved from [Link]

  • Chambers, J. E., & Oppenheimer, S. F. (2004). Organophosphates, serine esterase inhibition, and modeling of organophosphate toxicity. Toxicological sciences : an official journal of the Society of Toxicology, 77(2), 185–187.
  • (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • Udey, M. C., & Parker, C. W. (1982). Diisopropylfluorophosphate binding proteins (serine hydrolases)
  • Guryanov, I., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biochimie, 183, 76-85.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual - Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Williams, C. R., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. Molecules (Basel, Switzerland), 21(10), 1362.
  • Imamura, S., et al. (2023). Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes. bioRxiv.
  • LabRulez LCMS. (n.d.). Profiling the Serine Hydrolase Superfamily using Activity-based Probes. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisopropyl fluorophosphate. Retrieved from [Link]

  • Baggelaar, M. P., et al. (2018). Chemical Proteomic Analysis of Serine Hydrolase Activity and Composition in Niemann-Pick Type C Mouse Brain. Frontiers in molecular neuroscience, 11, 267.
  • van Esbroeck, A. C. M., et al. (2018). Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. ACS chemical biology, 13(10), 2793–2799.
  • Huebner, A. R., et al. (2013). Proteomic characterization of serine hydrolase activity and composition in normal urine. PloS one, 8(11), e79097.

Sources

Application Notes & Protocols for the Safe Handling and Storage of Diisopropylphosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of Diisopropylphosphate (CAS No: 1611-31-0) in a research laboratory setting. This compound, a dialkyl phosphate, is utilized in various organic synthesis and biochemical research applications.[1] While it is considered to have lower acute toxicity than its fluorinated analogs like Diisopropyl fluorophosphate (DFP), it still presents hazards that necessitate rigorous safety protocols.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols grounded in established safety principles to ensure personnel safety and regulatory compliance.

Introduction and Scope

This compound, also known as diisopropyl hydrogen phosphate, is an organophosphorus compound that serves as a key intermediate in organic synthesis and is a metabolite of more hazardous organophosphates.[1][2] Its utility in research, including phosphorylation reactions, requires a thorough understanding of its properties and potential hazards to mitigate risks.[1]

A critical point of clarification is the distinction between this compound and Diisopropyl fluorophosphate (DFP). DFP is a highly toxic, volatile nerve agent simulant that is fatal if swallowed, inhaled, or in contact with skin.[3][4][5] this compound is a hydrolysis product of DFP and possesses a significantly lower hazard profile.[1][2] However, due to its classification as an organophosphate and potential for irritation, stringent safety measures are paramount.[1][6] This guide focuses exclusively on the safe laboratory use of this compound.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the foundation of a robust safety plan.

PropertyValueReference
Chemical Formula C₆H₁₅O₄P[1][7][8]
Molar Mass 182.16 g/mol [1][8]
Appearance Colorless to pale yellow oily liquid[1]
CAS Number 1611-31-0[8]
Boiling Point 225.8 °C at 760 mmHg[9]
Melting Point 34 °C[9]
Flash Point 90.4 °C[9]
Solubility Limited solubility in water; soluble in organic solvents[1]
Vapor Pressure 0.0309 mmHg at 25°C[9]
Health Hazards

While toxicity data for this compound is limited, it is known to be an acetylcholinesterase inhibitor.[8] Based on data for similar phosphate compounds, exposure can cause the following:

  • Eye Irritation: Direct contact can cause irritation.[1][10][11]

  • Skin Irritation: May cause irritation upon direct contact.[1][10][11]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[1][11]

  • Ingestion: May be harmful if swallowed.[10]

The causality for these hazards lies in the compound's ability to react with biological molecules. As a phosphate ester, it can phosphorylate enzymes, and its acidic nature can irritate tissues upon direct contact.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a multi-layered safety approach combining engineering controls and PPE is required. This system is self-validating; engineering controls provide the primary barrier, while PPE protects against residual or accidental exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to control vapor inhalation.[3][4]

  • Eyewash Stations and Safety Showers: These must be readily accessible (within a 10-second travel distance) and regularly tested.[10] Their presence is a critical failsafe in the event of accidental skin or eye contact.

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the specific procedures being performed.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant splash risk.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contamination is suspected.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.

Standard Operating Protocol for Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk during routine laboratory work.

  • Preparation: a. Before beginning work, ensure the chemical fume hood is operational and the sash is at the appropriate working height. b. Assemble all necessary equipment and reagents. c. Verify the location and functionality of the nearest eyewash station and safety shower. d. Don all required PPE as specified in Section 3.2.

  • Aliquotting and Transfer: a. Conduct all transfers of this compound within the fume hood. b. Use appropriate tools (e.g., pipettes, syringes) for accurate measurement and to minimize the risk of spills. c. Keep the primary container tightly sealed when not in use.[10][11]

  • Reaction Setup: a. When adding this compound to a reaction vessel, do so slowly and carefully to avoid splashing. b. Ensure the reaction apparatus is securely clamped and stable.

  • Post-Procedure: a. Upon completion of work, decontaminate all surfaces and equipment. b. Tightly seal the this compound container and return it to its designated storage location. c. Remove PPE in the correct order to prevent self-contamination (gloves first, then lab coat, then eye protection). d. Wash hands thoroughly with soap and water after removing gloves.[3][11]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing accidental release or reaction.

  • Location: Store in a cool, dry, and well-ventilated area.[10][12]

  • Container: Keep the container tightly closed and properly labeled.[10][11]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[4][11]

  • Inventory: Maintain an accurate inventory to track the quantity and age of the chemical.

Spill and Emergency Procedures

A clear, rehearsed emergency plan is the most effective tool for managing accidental releases.

Spill Response Protocol

The following workflow outlines the procedure for managing a this compound spill. For minor spills (small quantity, contained, no immediate inhalation risk), laboratory personnel may proceed with cleanup. For major spills, immediate evacuation and professional assistance are required.

Spill_Response_Workflow cluster_Initial cluster_Assess cluster_Major cluster_Minor Spill Spill Detected Assess Assess Severity Spill->Assess Major_Evacuate Evacuate Area Assess->Major_Evacuate Major Spill (Large volume, high risk) Minor_Alert Alert Colleagues in Area Assess->Minor_Alert Minor Spill (Manageable by lab staff) Major_Alert Alert EHS & Supervisor Major_Evacuate->Major_Alert Major_Isolate Isolate the Area (Close Doors) Major_Alert->Major_Isolate Minor_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Minor_Alert->Minor_PPE Minor_Contain Contain Spill with Absorbent Material Minor_PPE->Minor_Contain Minor_Cleanup Collect Absorbed Material with Non-Sparking Tools Minor_Contain->Minor_Cleanup Minor_Package Place in Labeled, Sealable Waste Container Minor_Cleanup->Minor_Package Minor_Decon Decontaminate Spill Area with Soap and Water Minor_Package->Minor_Decon Minor_Dispose Dispose of Waste via EHS Minor_Decon->Minor_Dispose

Caption: Workflow for responding to a this compound spill.

Minor Spill Cleanup Steps:

  • Containment: Surround the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[13][14] Work from the outside in to prevent spreading.[14][15]

  • Absorption: Apply enough absorbent to completely soak up the liquid.[14][16]

  • Collection: Using spark-proof tools (e.g., plastic scoop), carefully collect the contaminated absorbent material.[16]

  • Packaging: Place the collected material into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[14][16]

  • Decontamination: Wipe the spill area with soap and water. Collect the cleaning materials (e.g., paper towels) and place them in the waste container.[14]

  • Disposal: Label the container as "Hazardous Waste" with the full chemical name and contact your institution's Environmental Health & Safety (EHS) office for pickup.[14][17]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10][11]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10]

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials from spill cleanups, must be managed as hazardous waste.

  • Collection: Collect waste in a dedicated, leak-proof, and chemically compatible container.[17]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards.[17]

  • Storage: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area.[17]

  • Disposal: Do not dispose of this compound down the drain.[18] Arrange for disposal through your institution's EHS office, which will ensure compliance with all federal, state, and local regulations.[17][19] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[17]

References

  • Grokipedia. (2026, January 7). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diisopropyl fluorophosphate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diisopropyl phosphite, 98%.
  • National Center for Biotechnology Information. (n.d.). Diisopropyl phosphate. PubChem.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - Diisopropyl phosphonate.
  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Diisopropyl fluorophosphate.
  • ECHEMI. (n.d.). 1611-31-0, Diisopropyl phosphate Formula.
  • National Center for Biotechnology Information. (n.d.). Diisopropyl Fluorophosphate. PubChem.
  • Georganics. (2023, January 5). DIISOPROPYL FLUOROPHOSPHATE SAFETY DATA SHEET.
  • BenchChem. (2025). Safeguarding Research: Proper Disposal of Diethyl Isopropylphosphonate.
  • Wikipedia. (2022, August 22). This compound. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Diisopropylphosphine, 10 wt.% solution in hexanes.
  • Lunn, G., & Sansone, E. B. (1994). Safe disposal of diisopropyl fluorophosphate (DFP). Applied Biochemistry and Biotechnology, 49(2), 165-172. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet.
  • Ground Rules. (2023, September 15). Working safely with organophosphates.
  • Lee, D., & Gupta, V. (2023, November 12). Organophosphate Toxicity. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Safe Work Australia. (2021, October 26). Health monitoring for organophosphate pesticides.
  • Cornell EHS. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety.
  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.
  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
  • University of New Mexico. (2024, January 10). Standard Operating Procedure for Custodial Chemical Spill Cleanup. Environmental Health & Safety.
  • The National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.

Sources

Application Notes & Protocols: Diisopropyl Phosphate (DFP) as a Miotic Agent in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diisopropylfluorophosphate (DFP), an organophosphate compound, is a potent, irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2][3][4] Historically, DFP (also known as isoflurophate) was used clinically in the treatment of chronic glaucoma.[2][3][5][6][7][8][9] However, due to its powerful systemic effects and the development of safer alternatives, its use is now primarily confined to preclinical ophthalmology research.[2][9] In a research context, DFP serves as an invaluable tool for inducing miosis (pupil constriction) and studying the cholinergic pathways that regulate intraocular pressure (IOP) and accommodation.[1][10] These application notes provide a comprehensive guide for researchers on the mechanism of action, safe handling, and experimental application of DFP as a miotic agent.

Section 1: Mechanism of Action

DFP exerts its miotic effect by irreversibly inhibiting AChE at cholinergic synapses within the eye.[1][2][3] This inhibition leads to an accumulation of ACh in the neuromuscular junctions of the iris sphincter and ciliary muscles.[2][3][11]

  • Action on the Iris Sphincter: Increased ACh levels cause potent stimulation of muscarinic receptors on the iris sphincter muscle, leading to sustained muscle contraction and significant pupillary constriction (miosis).[11][12]

  • Action on the Ciliary Muscle: The accumulation of ACh also causes the ciliary muscle to contract.[10][11] This contraction opens the trabecular meshwork, facilitating the outflow of aqueous humor and subsequently lowering intraocular pressure.[10][13] This mechanism is central to its historical use in glaucoma treatment and its current use in creating experimental models of the disease.[13][14]

The key causality is the irreversible nature of the DFP-AChE bond, which results in a prolonged pharmacological effect until new AChE is synthesized.[1][2]

Signaling Pathway of DFP-Induced Miosis

The following diagram illustrates the molecular cascade initiated by DFP in the neuromuscular junction of the iris sphincter muscle.

DFPMiosisPathway cluster_synapse Cholinergic Synapse cluster_muscle Iris Sphincter Muscle Cell DFP DFP AChE Acetylcholinesterase (AChE) DFP->AChE Irreversible Inhibition ACh Acetylcholine (ACh) ACh_accum ACh Accumulation ACh->ACh_accum Prevents Breakdown M3R Muscarinic M3 Receptor ACh_accum->M3R Binds & Activates Contraction Muscle Contraction M3R->Contraction Initiates Signal Cascade Miosis Miosis (Pupil Constriction) Contraction->Miosis

Caption: DFP irreversibly inhibits AChE, leading to ACh accumulation, receptor activation, and miosis.

Section 2: Applications in Ophthalmic Research

DFP's potent and long-lasting effects make it a valuable agent for several research applications:

  • Induction of Experimental Glaucoma: Topical administration of DFP can induce chronic elevation of IOP in animal models, mimicking glaucomatous optic neuropathy.[14][15] This allows for the study of disease pathogenesis and the evaluation of potential neuroprotective therapies.

  • Study of Accommodation: By inducing sustained ciliary muscle contraction, DFP can be used to investigate the mechanisms of accommodation and presbyopia.

  • Cholinergic Pathway Investigation: As a powerful cholinomimetic, DFP is used to explore the role of the cholinergic system in ocular physiology and pathology.[16]

Section 3: Experimental Protocols

3.1: Critical Safety & Handling Precautions

DANGER: Diisopropylfluorophosphate is an extremely potent neurotoxin and must be handled with extreme caution.[2][9] It is highly toxic by inhalation, ingestion, and dermal contact.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[18] All handling of concentrated DFP must be performed inside a certified chemical fume hood.[18]

  • Emergency Preparedness: An emergency plan must be in place. This includes immediate access to a safety shower and eyewash station.[17] Medical personnel should be notified in advance of work with DFP, and antidotes such as atropine sulfate and pralidoxime (2-PAM) should be readily available.[19]

  • Spill & Decontamination: Keep a 2% sodium hydroxide (NaOH) solution readily available for decontamination.[17][19] In case of a spill, absorb the material with a non-flammable absorbent (e.g., vermiculite), treat with 2% NaOH for at least 48 hours to ensure complete hydrolysis, and dispose of as hazardous waste according to institutional guidelines.[19][20]

3.2: Preparation of DFP Ophthalmic Solution

Causality: DFP is lipophilic and has low solubility in water.[19] Therefore, it is often dissolved in a sterile oil-based vehicle, such as peanut oil or sesame oil, for topical ophthalmic administration. This formulation enhances stability and prolongs contact time with the cornea.[21]

Materials:

  • Diisopropylfluorophosphate (DFP) stock

  • Sterile peanut oil (or other suitable sterile vehicle)

  • Sterile, amber glass vials

  • Positive displacement pipette or gas-tight syringe for handling DFP

  • Vortex mixer

Procedure (Example for 0.1% w/v Solution):

  • Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

  • Using a calibrated positive displacement pipette or syringe, carefully transfer the required volume of DFP stock into a sterile amber glass vial. For example, to make 10 mL of a 0.1% solution, you would need 10 mg of DFP. Assuming a density of 1.06 g/mL, this corresponds to approximately 9.4 µL.

  • Add the sterile peanut oil to the vial to reach the final desired volume (e.g., 10 mL).

  • Securely cap the vial and vortex thoroughly until the DFP is completely dissolved.

  • Store the final solution in a tightly sealed container at 4°C, protected from light.[18] Discolored material should not be used.[19]

3.3: In Vivo Administration Protocol (Animal Models)

Self-Validation: To ensure the observed effects are due to DFP, the contralateral eye should be treated with the vehicle alone (e.g., sterile peanut oil) to serve as a negative control.

Procedure (Example for Rat Model):

  • Gently restrain the animal.

  • Administer a single drop (typically 25-50 µL) of the prepared DFP solution topically onto the central cornea of one eye.[21] Avoid touching the dropper tip to the ocular surface.

  • Administer a single drop of the vehicle control to the contralateral eye.

  • Return the animal to its cage and monitor for the onset of miosis and any signs of systemic toxicity (e.g., salivation, tremors, respiratory distress).[19]

  • Repeat administration as required by the experimental design (e.g., daily for chronic IOP models).

3.4: Quantifying the Miotic Response

The miotic effect can be quantified by measuring pupil diameter at set time points post-administration.

Procedure:

  • Establish a baseline pupil diameter measurement for each animal before DFP administration.

  • At specified intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 24 hrs), measure the pupil diameter.

  • This can be done using a digital caliper under consistent, low-light conditions or through digital photography with a fixed scale for later analysis with image processing software.

  • Data should be recorded for both the DFP-treated eye and the vehicle-treated control eye.

Section 4: Data Interpretation & Troubleshooting

Expected Results and Data Presentation

The miotic effects of DFP are dose-dependent and typically rapid in onset, with a long duration of action. Data should be summarized to show the change in pupil diameter over time compared to baseline and the vehicle control.

ParameterExpected Outcome (0.1% DFP in Oil)Notes
Onset of Miosis 15-30 minutesRapid constriction of the pupil.
Peak Miosis 2-4 hoursPupil reaches its minimum diameter.
Duration of Action 24-72 hoursMiosis will persist due to irreversible AChE inhibition.
IOP Reduction Begins within hours, can last for daysRelevant for glaucoma model studies.
Systemic Effects Should be minimal with single topical doseMonitor for signs of cholinergic crisis.[4]
Troubleshooting
  • High Variability in Response: Ensure consistent drop volume and placement on the cornea. Animal strain, age, and pigmentation can influence response.

  • Corneal Irritation: May be caused by the vehicle or the compound itself. Observe for signs of redness or opacity. Consider alternative sterile oil vehicles.

  • Signs of Systemic Toxicity: If systemic effects are observed, the concentration or dosing frequency should be reduced. This is a critical endpoint indicating overdose.

Section 5: Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow for assessing DFP-induced miosis in a preclinical model.

DFPWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Prep Prepare 0.1% DFP in Sterile Oil Vehicle Safety Adhere to Critical Safety Protocols Baseline Measure Baseline Pupil Diameter Safety->Baseline Admin Topical Administration: DFP (Test Eye) Vehicle (Control Eye) Baseline->Admin Measure Time-Course Measurement of Pupil Diameter Admin->Measure Record Record Data Measure->Record Compare Compare Pupil Diameter: Test vs. Control vs. Baseline Record->Compare Report Report Findings Compare->Report

Caption: Workflow for DFP miotic agent research, from preparation to data analysis.

References

  • Diisopropyl Fluorophosphate | C6H14FO3P | CID 5936. (n.d.). PubChem. Retrieved from [Link]

  • DIISOPROPYL FLUOROPHOSPHATE | Georganics. (n.d.). Georganics. Retrieved from [Link]

  • Material Safety Data Sheet - Diisopropyl fluorophosphate. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Christian, P. G., et al. (1997). Diisopropylfluorophosphate alters retinal neurotransmitter levels and reduces experimentally-induced myopia. PubMed. Retrieved from [Link]

  • Diisopropyl fluorophosphate (DFP). (n.d.). Interchim. Retrieved from [Link]

  • diisopropyl fluorophosphate. (n.d.). JoDrugs. Retrieved from [Link]

  • Nicholson, E. (2014). Acetylcholinesterases and Acetylcholinesterase Inhibitors Part 8. YouTube. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994). Safe disposal of diisopropyl fluorophosphate (DFP). PubMed. Retrieved from [Link]

  • KHLUSER, G. R. (1949). [Diisopropyl fluorophosphate (D. F. P.) in the treatment of glaucoma]. PubMed. Retrieved from [Link]

  • McDONALD, P. R. (1946). Treatment of glaucoma with di-isopropyl fluorophosphate. PubMed. Retrieved from [Link]

  • MARR, W. G. (1947). The clinical use of di-isopropyl fluorophosphate (D. F. P.) in chronic glaucoma. PubMed. Retrieved from [Link]

  • LEOPOLD, I. H., & COMROE, J. H., Jr. (1946). Use of diisopropyl fluorophosphate (PFP) in treatment of glaucoma. PubMed. Retrieved from [Link]

  • Glaucoma. (n.d.). Wikipedia. Retrieved from [Link]

  • Lindner, S., et al. (2024). Effects of Miosis on the Visual Acuity Space under Varying Conditions of Contrast and Ambient Luminance in Presbyopia. MDPI. Retrieved from [Link]

  • Alward, W. L. M. (n.d.). Tracing history of glaucoma drugs. Ophthalmology Times. Retrieved from [Link]

  • Diisopropylfluorophosphate. (n.d.). Bionity. Retrieved from [Link]

  • Diisopropyl fluorophosphate. (n.d.). Wikipedia. Retrieved from [Link]

  • Korngreen, A., & Priel, Z. (2001). The Mechanism of Ciliary Stimulation by Acetylcholine: Roles of Calcium, PKA, and PKG. Biophysical Journal. Retrieved from [Link]

  • Smedowski, A., et al. (2014). A Novel Method for the Induction of Experimental Glaucoma Using Magnetic Microspheres. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Patel, S., et al. (2023). Physiology, Acetylcholine. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Gambra, E., et al. (2011). Effect of Pupil Miosis on Accommodation Measurements. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Scatter plot of pupil size and IV for ME and FE before and after miosis... (n.d.). ResearchGate. Retrieved from [Link]

  • Bouhenni, R. A., et al. (2012). Experimentally Induced Mammalian Models of Glaucoma. PubMed Central. Retrieved from [Link]

  • Effect of Pupil Miosis on Accommodation Measurements | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental glaucoma model with controllable intraocular pressure history. (n.d.). SciSpace. Retrieved from [Link]

  • The additive miotic effects of dapiprazole and pilocarpine. (1995). PubMed. Retrieved from [Link]

  • Protocol for Conditional Knockout Mouse Model of OHT and Glaucoma. (2025). Bentham Science Publishers. Retrieved from [Link]

  • Hirasawa, K., et al. (2015). Effects of mydriasis and miosis on kinetic perimetry findings in normal participants. Graefe's Archive for Clinical and Experimental Ophthalmology. Retrieved from [Link]

  • Lambert, W., et al. (2019). Inducible Rodent Models of Glaucoma. PubMed Central. Retrieved from [Link]

  • Have You Kept Up with the Recent 'New Drug' Deluge? (2024). Review of Optometry. Retrieved from [Link]

  • O'Malley, T. (2023). Physiology, Acetylcholinesterase. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Haynes, W. L., et al. (1995). Comparison of the miotic effects of dapiprazole and dilute pilocarpine in patients with the pigment dispersion syndrome. PubMed. Retrieved from [Link]

  • Advanced Formulation Approaches for Ocular Drug Delivery: State-Of-The-Art and Recent Patents. (2019). PubMed Central. Retrieved from [Link]

  • A New Preparation Method for Ophthalmic Drug Nanoparticles. (2014). Walsh Medical Media. Retrieved from [Link]

  • Routes of Administration for Ocular Medications in Animals. (n.d.). Pharmacology. Retrieved from [Link]

  • An Evidence Based Guide to Retinal Complications and Miotics. (2022). Presbyopia Physician. Retrieved from [Link]

  • The Miotics. (2021). Ento Key. Retrieved from [Link]

  • Formulation, In-vitro Evaluation, and Animal Study of Levofloxacin/Tinidazole loaded pH-dependent In-Situ Gel for Ophthalmic Drug Delivery. (2025). ResearchGate. Retrieved from [Link]

  • Ophthalmic Drug Dosage Forms: Characterisation and Research Methods. (2015). PubMed Central. Retrieved from [Link]

Sources

Protocol for using Diisopropylphosphate in activity-based protein profiling (ABPP)

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

Senior Application Scientist Note:

Welcome, researchers. This guide provides a comprehensive protocol for utilizing Diisopropylfluorophosphate (DFP), a classic organophosphate probe, in Activity-Based Protein Profiling (ABPP). While the prompt specified Diisopropylphosphate, the more reactive and widely documented probe for ABPP is its fluorinated analog, DFP. This document will focus on DFP as the primary tool for profiling serine hydrolase activity. We will move beyond a simple recitation of steps to explore the foundational principles, ensuring your experiments are not only technically sound but also intelligently designed. Our goal is to equip you with the expertise to confidently profile this critical enzyme class.

Introduction to Activity-Based Protein Profiling (ABPP)

Genomic and proteomic analyses provide invaluable snapshots of which proteins are expressed, but they often fail to capture the functional state of the proteome.[1][2] Activity-Based Protein Profiling (ABPP) addresses this gap by using active site-directed chemical probes to selectively label and quantify the active fraction of specific enzyme families directly within complex biological systems.[3][4] This approach provides a direct readout of enzyme function, which is often more relevant to phenotype than protein abundance alone.[3]

The serine hydrolase superfamily is one of the largest and most diverse enzyme classes in mammals, playing critical roles in processes ranging from digestion and blood coagulation to neurotransmission and cancer.[5][6][7] Given their physiological importance, they are a major target class for drug development.[8] DFP is an irreversible inhibitor that serves as a powerful, albeit traditional, activity-based probe for this enzyme family.

Core Principles: The Mechanism of DFP Labeling

To execute this protocol effectively, understanding the underlying chemistry is paramount. DFP covalently modifies the active site of serine hydrolases, creating a stable, inactive enzyme adduct.

The Catalytic Triad and Covalent Inhibition:

Serine hydrolases employ a conserved catalytic triad (typically Serine-Histidine-Aspartate) in their active site. The serine residue acts as a potent nucleophile that attacks the substrate. DFP mimics this substrate interaction. The active site serine's hydroxyl group attacks the electrophilic phosphorus atom of DFP.[9][10] This reaction is highly efficient for active enzymes but does not occur with inactive zymogens or denatured proteins. The departure of the fluoride leaving group results in a stable diisopropylphosphoryl-enzyme conjugate, effectively and irreversibly inactivating the enzyme.[9][10]

This covalent and activity-dependent labeling is the cornerstone of the ABPP technique.[11]

Caption: Mechanism of irreversible inhibition of a serine hydrolase by DFP.

Experimental Design & Strategic Considerations

A successful ABPP experiment relies on careful planning. Key decisions include probe selection, sample preparation, and the incorporation of appropriate controls.

Probe Considerations

DFP itself lacks a reporter tag (e.g., a fluorophore or biotin). Therefore, historical and effective use of DFP in ABPP often relies on a radiolabeled version, such as tritium-labeled DFP ([³H]-DFP), for detection via autoradiography. Modern ABPP often employs fluorophosphonate (FP) probes conjugated to reporter tags like biotin or rhodamine, which allow for non-radioactive detection and affinity enrichment for mass spectrometry.[5][7][12][13] While this protocol focuses on the classic DFP approach, researchers should be aware that these tagged alternatives exist and offer significant advantages in sensitivity and workflow flexibility.[6][14][15]

Sample Preparation

The integrity of the proteome is critical for preserving endogenous enzyme activity.

  • Lysis: Mechanical disruption (e.g., Dounce homogenization or sonication) of cells or tissues in a non-denaturing buffer like PBS is recommended to maintain enzyme integrity.[3] Avoid detergents that can denature proteins.

  • Protease Inhibitors: General protease inhibitor cocktails should be avoided as they will likely inhibit the target serine hydrolases, interfering with the probe labeling.[3]

  • Proteome Concentration: Protein concentration should be accurately determined (e.g., by BCA assay) and normalized across all samples to ensure equal loading and valid comparisons. A typical concentration for labeling is 1-2 mg/mL.

Essential Controls

To ensure the validity of your results, several controls are mandatory:

  • No-Probe Control: A sample processed in parallel but without the addition of the DFP probe. This helps identify non-specific binding or background in downstream analysis.[12]

  • Heat-Inactivated Control: A proteome sample that has been boiled for 5-10 minutes prior to labeling. This denatures the enzymes, preventing activity-dependent labeling and confirming that your signals originate from active enzymes.

  • Competitive Profiling Control: Pre-incubation of the proteome with a known, specific inhibitor for a particular serine hydrolase before adding the DFP probe. A reduction or loss of the DFP signal for that specific enzyme validates its identity and demonstrates the specificity of the inhibitor.[3][8][11][16]

Detailed Protocol: Gel-Based ABPP with [³H]-DFP

⚠️ SAFETY FIRST: Diisopropylfluorophosphate (DFP) is a potent, toxic organophosphate and neurotoxin.[10][17] It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[18] All waste must be disposed of according to institutional hazardous waste guidelines. Consult your institution's safety office before beginning work.

Materials & Reagents
  • [³H]-Diisopropylfluorophosphate ([³H]-DFP)

  • Proteome sample (e.g., cell lysate or tissue homogenate in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • SDS-PAGE loading buffer (e.g., 4x Laemmli buffer)

  • Precast or hand-cast polyacrylamide gels

  • Fluorographic enhancing solution (e.g., Amplify™ or EN³HANCE™)

  • X-ray film and developing cassettes

  • Scintillation counter and vials (for quantifying radioactivity)

Experimental Workflow

ABPP_Workflow cluster_prep Sample Preparation cluster_label Labeling Reaction cluster_detect Detection P1 Prepare Proteome (e.g., cell lysate, 1-2 mg/mL) L1 Add [³H]-DFP Probe (e.g., 50 nM final conc.) P1->L1 P2 Prepare Controls (Heat-inactivated, Competitor) P2->L1 L2 Incubate at RT (e.g., 30-60 min) L1->L2 L3 Quench Reaction (Add SDS-PAGE buffer) L2->L3 D1 Separate by SDS-PAGE L3->D1 D2 Gel Fluorography D1->D2 D3 Expose to X-ray Film (Autoradiography) D2->D3 D4 Develop Film & Analyze D3->D4

Caption: General experimental workflow for gel-based ABPP using [³H]-DFP.

Step-by-Step Methodology
  • Proteome Preparation: Prepare cell or tissue lysates in cold PBS to a final protein concentration of 1 mg/mL. Keep samples on ice. Aliquot 50-100 µL of the proteome for each reaction.

  • Control Preparation:

    • Heat-Inactivated: Take one aliquot and heat it at 95°C for 10 minutes. Allow it to cool to room temperature before labeling.

    • Competitive Inhibition: To another aliquot, add a known serine hydrolase inhibitor and incubate for 30 minutes at room temperature prior to adding the DFP probe.

  • [³H]-DFP Labeling:

    • In a chemical fume hood, add [³H]-DFP to each sample (except the no-probe control) to the desired final concentration. A good starting point is 50 nM.

    • Incubate the reactions at room temperature for 30-60 minutes.

  • Quenching and Sample Preparation for SDS-PAGE:

    • Stop the reaction by adding 1/3 volume of 4x SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes to denature the proteins completely.

  • SDS-PAGE:

    • Load equal amounts of total protein (e.g., 20-50 µg) from each sample onto a polyacrylamide gel.

    • Run the gel according to standard procedures to separate proteins by molecular weight.

  • Fluorography and Autoradiography:

    • After electrophoresis, fix the gel (e.g., in a solution of methanol and acetic acid).

    • Soak the gel in a fluorographic enhancer solution according to the manufacturer's instructions. This impregnates the gel with a scintillant that emits light when hit by beta particles from the tritium.

    • Dry the gel.

    • Place the dried gel in a light-tight cassette with X-ray film and store at -80°C. Exposure times can vary from hours to weeks depending on the signal intensity.

    • Develop the film to visualize the radiolabeled protein bands.

Data Analysis and Troubleshooting

Data Interpretation

The developed film will show dark bands corresponding to serine hydrolases that were active in the sample and thus labeled by [³H]-DFP.

  • Compare active vs. heat-inactivated lanes: Bands present in the active sample but absent in the heat-inactivated lane represent true activity-dependent labeling.

  • Assess competitive inhibition: A decrease in band intensity in a competitor-treated lane compared to the control indicates that the inhibitor is targeting that specific enzyme.[11][16]

Quantitative Parameters
ParameterRecommended RangeRationale
Proteome Concentration 1 - 2 mg/mLEnsures sufficient target enzymes for detection without overloading the gel.
[³H]-DFP Concentration 10 - 500 nMBalances effective labeling with minimizing non-specific binding. Must be optimized empirically.
Incubation Time 30 - 60 minutesAllows sufficient time for covalent modification. Longer times may increase off-target labeling.
Incubation Temperature Room Temperature (~25°C)Provides a balance between reaction kinetics and maintaining protein stability.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No signal or weak signal Inactive probe; Insufficient enzyme activity; Low protein concentration; Under-exposure of film.Verify probe activity; Use fresh proteome; Increase protein amount per lane; Increase film exposure time.
High background/smearing Probe concentration too high; Non-specific binding; Proteome degradation.Perform a probe concentration titration to find the optimal concentration; Ensure all steps are performed on ice and quickly; Include a heat-inactivated control to assess specificity.
Bands present in heat-inactivated lane Non-covalent, non-specific binding of the probe.Reduce probe concentration; Increase wash steps if applicable; Ensure complete denaturation by boiling in SDS buffer.

Advanced Applications: Identification by Mass Spectrometry

While gel-based ABPP is excellent for visualizing activity profiles, identifying the specific proteins corresponding to the labeled bands requires mass spectrometry (MS). Using DFP for MS-based identification is challenging due to the lack of an enrichment handle. The modern approach uses FP-biotin probes, where the biotin tag allows for streptavidin affinity capture of labeled proteins, followed by on-bead digestion and LC-MS/MS analysis to identify the proteins and their specific sites of labeling.[12][19] This "ABPP-MudPIT" workflow has become a standard in the field for high-throughput target discovery.[12]

References

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694–14699. [Link]

  • Chen, Y., et al. (2019). Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases. ChemBioChem, 20(17), 2212-2216. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012). Serine Hydrolase Activity-Based Probes for Use in Chemical Proteomics. Current Protocols in Chemical Biology, 4, 1-17. [Link]

  • LabRulez LCMS. (n.d.). Profiling the Serine Hydrolase Superfamily using Activity-based Probes. [Link]

  • Chen, Y., et al. (2019). Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases. ChemBioChem, 20(17), 2212-2216. [Link]

  • Ahn, K., & Cravatt, B. F. (2014). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Adipocyte Biology and Hormone Signaling, 151-164. [Link]

  • Polgár, L. (2002). Chemical mechanism of serine protease inactivation by DFP and phosphonate esters. FEBS Letters, 529(1), 10-14. [Link]

  • Ghahremanpour, M. M., et al. (2014). Hydrolysis of DFP and the Nerve Agent (S)-Sarin by DFPase Proceeds along Two Different Reaction Pathways: Implications for Engineering Bioscavengers. Journal of the American Chemical Society, 136(18), 6810-6818. [Link]

  • Indivumed. (n.d.). Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery. [Link]

  • Ghahremanpour, M. M., et al. (2014). Hydrolysis of DFP and the Nerve Agent (S)-Sarin by DFPase Proceeds along Two Different Reaction Pathways: Implications for Engineering Bioscavengers. ACS Chemical Biology, 9(6), 1256-1264. [Link]

  • Wright, A. T., & Cravatt, B. F. (2011). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 3(3), 113-127. [Link]

  • Thomas, M., et al. (2021). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. MedChemComm, 12(5), 939-946. [Link]

  • Overkleeft, H. S., & van der Marel, G. A. (2016). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Methods in Molecular Biology, 1449, 173-186. [Link]

  • Jamil, S., & Garlich, F. (2023). Organophosphate Toxicity. StatPearls. [Link]

  • van Bergen, W., et al. (2023). Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. ACS Chemical Biology, 18(9), 2005-2015. [Link]

  • Bachovchin, D. A., et al. (2010). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences, 107(49), 20941-20946. [Link]

  • Cleveland Clinic. (2024). Organophosphate Poisoning. [Link]

  • Paul, S., et al. (2001). Effect of the serine protease inhibitor DFP on the catalytic activity of Bence Jones proteins. Immunology Letters, 78(2), 111-117. [Link]

  • Li, L., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 119. [Link]

  • Adusumalli, S., & Hightower, K. E. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. ChemMedChem, 18(8), e202200570. [Link]

  • Sydney Children's Hospitals Network. (2024). Organophosphate/Carbamate Exposure - Management. [Link]

Sources

Troubleshooting & Optimization

Improving the yield and purity of Diisopropylphosphate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diisopropyl Phosphate Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Diisopropyl Phosphate (DIPP), also known as Diisopropyl Phosphite. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, field-proven insights to enhance the yield and purity of your DIPP synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.

Troubleshooting Guide: Common Issues in DIPP Synthesis

This section addresses the most frequent challenges encountered during the synthesis of Diisopropyl Phosphate, particularly when using the common method of reacting phosphorus trichloride (PCl₃) with isopropanol.[1][2]

Issue 1: Consistently Low Yield (<85%)

Q: My reaction is complete, but the final isolated yield of Diisopropyl Phosphate is significantly lower than expected. What are the likely causes and solutions?

A: Low yield is a common frustration that can often be traced back to three primary areas: reaction control, side reactions, and work-up/purification losses.

  • Primary Cause A: Poor Reaction Control

    • The "Why": The reaction between phosphorus trichloride and isopropanol is highly exothermic and generates hydrogen chloride (HCl) gas.[2] If the addition of PCl₃ is too rapid or cooling is insufficient, localized "hot spots" can form. These hot spots accelerate side reactions, primarily the formation of isopropyl chloride from the reaction of isopropanol with the generated HCl.

    • Solution:

      • Controlled Reagent Addition: Add the phosphorus trichloride dropwise to the cooled isopropanol. Using a syringe pump for the addition provides excellent control.

      • Temperature Management: Maintain a strict reaction temperature, typically between 0-10 °C, using an ice-salt or acetone-dry ice bath.[3]

      • Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat and maintain a homogenous reaction mixture.

  • Primary Cause B: Competing Side Reactions

    • The "Why": Besides isopropyl chloride, another common byproduct is triisopropyl phosphite.[4] The formation of this and other side products is highly dependent on the stoichiometry and reaction conditions.

    • Solution:

      • Stoichiometric Precision: Use a precise molar ratio of isopropanol to phosphorus trichloride, typically around 3:1.[2] An excess of isopropanol can favor the formation of triisopropyl phosphite.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). This prevents the reaction of PCl₃ with atmospheric moisture, which would form phosphorous acid and reduce the amount of PCl₃ available for the desired reaction.

  • Primary Cause C: Loss During Purification

    • The "Why": Diisopropyl Phosphate has some solubility in water, and it is susceptible to hydrolysis, especially under acidic or basic conditions or at elevated temperatures.[1][4][5] Losses can occur during aqueous washes or if the distillation is not performed carefully.

    • Solution:

      • Minimize Aqueous Contact: If an aqueous wash is necessary to remove acidic impurities, use a minimal amount of cold, saturated sodium bicarbonate solution and perform the extraction quickly.

      • Effective Drying: Thoroughly dry the organic layer with an anhydrous salt like magnesium sulfate or sodium sulfate before distillation.

      • Optimized Distillation: Purify the final product by vacuum distillation.[1] This allows the distillation to occur at a lower temperature, minimizing thermal decomposition.

Issue 2: Sub-Optimal Purity (>98% Not Achieved)

Q: My yield is acceptable, but analytical tests (³¹P NMR, GC-MS) show persistent impurities. How can I identify and eliminate them?

A: Achieving high purity requires identifying the specific contaminants and tailoring your reaction and purification strategy to remove them. A combination of analytical techniques is crucial for a comprehensive purity assessment.[4][6]

G cluster_start Purity Analysis start Analyze Crude Product (³¹P NMR, ¹H NMR, GC-MS) imp1 imp1 start->imp1 imp2 imp2 start->imp2 imp3 imp3 start->imp3 imp4 imp4 start->imp4 sol1 sol1 imp1->sol1 sol2 sol2 imp2->sol2 sol3 sol3 imp3->sol3 sol4 sol4 imp4->sol4

Caption: From Reagents to Purified Product Workflow.

Methodology:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inlet for inert gas (connected to a bubbler). The gas outlet should be connected to a scrubber. All glassware must be rigorously dried.

  • Reagent Charging: Charge the flask with anhydrous isopropanol (3.0 molar equivalents) under a positive pressure of nitrogen.

  • Cooling: Cool the stirred isopropanol to 0-5°C using an ice bath.

  • PCl₃ Addition: Add freshly distilled phosphorus trichloride (1.0 molar equivalent) to the dropping funnel. Add the PCl₃ to the isopropanol dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by taking small aliquots for ³¹P NMR analysis.

  • Initial Purification: Once the reaction is complete, attach the flask to a rotary evaporator and apply a gentle vacuum to remove the majority of the HCl and any isopropyl chloride byproduct. Keep the temperature below 40°C. [2]7. Final Purification: Assemble a vacuum distillation apparatus. Carefully distill the crude product under reduced pressure. The boiling point of Diisopropyl Phosphate is approximately 79°C at 14 mmHg or 71°C at 8 mmHg. [1]Collect the fraction corresponding to the pure product.

  • Storage: Transfer the purified, colorless liquid to a clean, dry, amber vial. Purge the headspace with argon, seal with a PTFE-lined cap, and store at -10°C or colder. [7]

References

  • Diisopropyl fluorophosphate. (n.d.). Wikipedia.
  • Step-by-step guide to the purification of Diisopropyl phosphonate by distillation. (2025). Benchchem.
  • A Comparative Guide to Analytical Techniques for Confirming the Purity of Synthesized Diisopropyl Phosphonate. (2025). Benchchem.
  • The Synthesis of Diisopropyl Phosphonate: A Technical Guide to its Discovery and Core Methodologies. (2025). Benchchem.
  • Identifying and characterizing impurities in commercial Diisopropyl phosphonate. (2025). Benchchem.
  • Brewer, B. N., Zehnder, D. W., II, Platoff, G. E., Jr, & Yeung, D. T. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. Journal of Chemistry, 2016, 3190891. Available from: [Link]

  • Synthesis and Storage Stability of Diisopropylfluorophosphate. (2016). SciSpace.
  • Diisopropyl phosphite synthesis. (n.d.). ChemicalBook.
  • CN101250199B - Preparation method of diisopropyl phosphite. (n.d.). Google Patents.
  • (PDF) Synthesis and Storage Stability of Diisopropylfluorophosphate. (2016). ResearchGate.
  • Synthesis and Storage Stability of Diisopropylfluorophosphate. (2016). PubMed - NIH.
  • Research Article Synthesis and Storage Stability of Diisopropylfluorophosphate. (2016). Semantic Scholar.
  • Diisopropyl Phosphonate: A Comprehensive Technical Guide to its Stability and Reactivity. (2025). Benchchem.

Sources

Common impurities in commercial Diisopropylphosphate and their effects

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diisopropyl Phosphate

Welcome to the Technical Support Center for Diisopropyl Phosphate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of commercial diisopropyl phosphate in experimental settings. As Senior Application Scientists, we provide not just solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Navigating Experimental Challenges with Diisopropyl Phosphate

This section addresses specific problems you might encounter during your experiments, linking them to potential impurities in your diisopropyl phosphate reagent.

Issue 1: Inconsistent Reaction Kinetics or Yields

Symptoms:

  • You observe significant variations in reaction times from one batch of diisopropyl phosphate to another.

  • The yield of your desired product is unexpectedly low or varies between experiments.

  • You notice the formation of unexpected side products.

Root Cause Analysis:

The culprit behind such inconsistencies often lies in the variable purity of commercial diisopropyl phosphate. Several impurities can interfere with your reaction:

  • Residual Isopropanol and Water: These nucleophilic impurities can compete with your intended reactants, leading to the formation of byproducts and a reduction in the yield of your desired product. Water, in particular, can lead to the hydrolysis of diisopropyl phosphate, forming diisopropyl hydrogen phosphate, which can alter the pH and catalytic activity in your reaction mixture.[1][2]

  • Acidic Impurities: The presence of phosphorous acid or phosphoric acid, often remnants from the synthesis process, can catalyze unintended side reactions or degradation pathways.[2][3] The hydrolysis of diisopropyl phosphate itself can be autocatalytic, accelerated by the acidic environment created by its degradation products.

  • Triisopropyl Phosphate: This common byproduct from over-alkylation during synthesis is generally less reactive but can affect the stoichiometry of your reaction if present in significant amounts, leading to lower yields.[1]

Workflow for Diagnosis and Resolution:

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Step-by-Step Protocol: Purity Assessment by ³¹P NMR

  • Sample Preparation: Prepare a solution of your diisopropyl phosphate in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: The main peak for diisopropyl phosphate should appear around -1 to 1 ppm. Integrate this peak and any other peaks present. The percentage of each impurity can be estimated by the relative integration values.

    • Triisopropyl phosphate: ~ -5 ppm

    • Phosphorous acid: ~ 4 ppm (major peak)[2]

    • Isopropyl phosphonic acid: ~ 25-30 ppm[2]

Issue 2: Poor Solubility or Phase Separation in Formulations

Symptoms:

  • Your formulation containing diisopropyl phosphate appears cloudy or hazy.[4]

  • You observe phase separation over time.

Root Cause Analysis:

The solubility of diisopropyl phosphate is highly dependent on its purity.

  • Hydrolysis Products: The formation of diisopropyl hydrogen phosphate and other more polar, acidic impurities due to moisture will decrease its solubility in nonpolar organic solvents and can lead to the formation of a separate aqueous phase.

  • Metal Contamination: Trace metal ions can form insoluble salts with diisopropyl phosphate or its acidic degradation products, leading to turbidity.[4]

Data Summary: Impact of Impurities on Solubility

ImpurityChemical NatureEffect on Solubility in Nonpolar Solvents
WaterPolarPromotes hydrolysis, leading to more polar impurities.
Diisopropyl Hydrogen PhosphateMore Polar/AcidicDecreases solubility, can lead to phase separation.
Phosphoric AcidHighly Polar/AcidicSignificantly decreases solubility.
Metal IonsIonicCan form insoluble phosphate salts.

Preventative Measures:

  • Storage: Always store diisopropyl phosphate in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to minimize moisture absorption and hydrolysis.

  • Container Choice: Use high-quality, non-reactive containers (e.g., amber glass with PTFE-lined caps) to prevent leaching of metal ions and light-induced degradation. Note that for related compounds like DFP, glass containers can accelerate degradation if acidic byproducts form that can react with silica.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial diisopropyl phosphate and where do they come from?

A1: The most common impurities can be categorized by their origin:

  • From Synthesis:

    • Unreacted Starting Materials: Isopropanol and phosphorous acid.[1][2]

    • Byproducts: Triisopropyl phosphate (from over-alkylation) and potentially isopropyl iodide if a Michaelis-Arbuzov route is used.[1][8][9]

  • From Degradation:

    • Hydrolysis Products: Diisopropyl hydrogen phosphate and phosphoric acid, formed by reaction with water.[2]

    • Oxidation Products: Although less common, oxidation can lead to phosphate-containing impurities.[2][4]

Q2: How can I purify my commercial diisopropyl phosphate?

A2: For removal of non-volatile impurities, vacuum distillation is the most effective method. For separating compounds with similar boiling points, column chromatography on silica gel can be employed.

Q3: My diisopropyl phosphate has a slight yellow tint. Is it still usable?

A3: A slight yellow to amber color often indicates minor oxidation or thermal degradation.[4] While it may be usable for some applications, for high-purity requirements such as in drug development or sensitive catalytic reactions, the material should be analyzed for purity (e.g., by NMR) and potentially purified before use.

Q4: How does the purity of diisopropyl phosphate affect its performance as a lubricant additive?

A4: In lubrication, diisopropyl phosphate functions as an anti-wear and anti-corrosion agent.[10] Acidic impurities can be corrosive to metal parts, and water can compromise the stability of the lubricant formulation. The presence of byproducts can reduce the concentration of the active ingredient, diminishing its effectiveness.

Logical Relationship of Impurity Formation and Effects:

G cluster_synthesis Synthesis Process cluster_product Commercial Diisopropyl Phosphate cluster_impurities Common Impurities cluster_effects Experimental Effects Isopropanol Isopropanol Diisopropyl Phosphate Diisopropyl Phosphate Isopropanol->Diisopropyl Phosphate Reactant Residual Isopropanol Residual Isopropanol Isopropanol->Residual Isopropanol Unreacted Phosphorous Acid Phosphorous Acid Phosphorous Acid->Diisopropyl Phosphate Reactant Acidic Impurities Acidic Impurities Phosphorous Acid->Acidic Impurities Unreacted Triisopropyl Phosphate Triisopropyl Phosphate Diisopropyl Phosphate->Triisopropyl Phosphate Over-alkylation Diisopropyl Phosphate->Acidic Impurities Hydrolysis Inconsistent Yields Inconsistent Yields Triisopropyl Phosphate->Inconsistent Yields Side Reactions Side Reactions Residual Isopropanol->Side Reactions Acidic Impurities->Side Reactions Poor Solubility Poor Solubility Acidic Impurities->Poor Solubility Corrosion Corrosion Acidic Impurities->Corrosion Water Water Water->Acidic Impurities Hydrolysis Water->Poor Solubility

Sources

Technical Support Center: Diisopropyl Phosphate (DIPP) Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diisopropyl Phosphate (DIPP). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DIPP throughout its storage and handling. Inconsistent results in experimental settings can often be traced back to the degradation of critical reagents. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the high purity of your DIPP samples.

Troubleshooting Guide: Addressing Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: I've observed a decrease in the purity of my DIPP sample over time, confirmed by HPLC analysis. What are the likely causes?

Answer: A decline in DIPP purity is most commonly attributed to hydrolysis or thermal degradation.

  • Hydrolysis: DIPP can react with water present in the storage environment or absorbed from the atmosphere. This reaction breaks down the ester bonds, leading to the formation of isopropyl alcohol and ultimately phosphoric acid. The rate of hydrolysis can be influenced by pH; it can occur under both acidic and basic conditions. For the closely related Diisopropyl fluorophosphate (DFP), hydrolysis is a primary degradation pathway, yielding DIPP as the main product[1][2]. While DIPP is a product of DFP hydrolysis, it is not immune to further hydrolysis itself.

  • Thermal Decomposition: Exposure to elevated temperatures can cause DIPP to decompose. While specific kinetic data for DIPP is limited, studies on similar organophosphates like Diisopropyl methylphosphonate (DIMP) show that decomposition can begin at temperatures as low as 130°C[3]. The decomposition products can include propene and various phosphoric acid derivatives.

To mitigate these issues, it is crucial to store DIPP in a tightly sealed container under an inert atmosphere (like argon or nitrogen) and at reduced temperatures.

Question 2: My 31P NMR spectrum of DIPP shows a new, unidentified peak that wasn't there when the sample was fresh. What could this be?

Answer: The appearance of a new peak in the 31P NMR spectrum is a clear indicator of chemical degradation. The chemical shift of the new peak can provide clues to the identity of the degradation product.

  • A common degradation product is monoisopropyl phosphate or phosphoric acid , resulting from hydrolysis. These will have distinct chemical shifts from the parent DIPP molecule. For comparison, 31P NMR is a powerful tool for observing the conversion of DFP to DIPP, with each compound having a unique signal[4]. A similar shift would be expected as DIPP hydrolyzes further.

  • If the sample has been exposed to high heat, you might be observing products of thermal decomposition .

To confirm the identity of the new peak, you could compare the spectrum to known standards of potential degradation products or use other analytical techniques like GC-MS for identification[5]. The immediate action should be to re-evaluate your storage conditions to prevent further degradation.

Question 3: I am getting inconsistent results in my experiments using a batch of DIPP that has been stored for a while. Could this be related to its degradation?

Answer: Absolutely. The presence of impurities, even in small amounts, can significantly impact experimental outcomes. Degradation products of DIPP will alter its effective concentration and may interfere with your reaction. For instance, if DIPP is being used as a reactant, the presence of hydrolysis products means you have less active material than calculated. Furthermore, these degradation products could potentially inhibit or catalyze your reaction in unintended ways. It is highly recommended to re-qualify any older batches of DIPP for purity before use, especially in sensitive applications. A simple purity check via HPLC or 31P NMR can save significant time and resources by preventing the use of compromised material[6][7].

Question 4: I've noticed some solid precipitate in my liquid DIPP sample. What could this be?

Answer: While DIPP itself is a liquid, the formation of a solid precipitate is a serious sign of degradation and potential interaction with its storage container. A well-documented phenomenon with the related compound DFP is its hydrolysis to DIPP and hydrofluoric acid (HF). The HF can then react with silica in glass containers to form hexafluorosilicate salts, which are solid[2][8]. Although DIPP degradation does not produce HF, if your DIPP was sourced as a standard from degraded DFP, this could be a possibility. Alternatively, extensive degradation to phosphoric acid, which can be a solid or a highly viscous liquid, might lead to precipitation, especially at low temperatures. In any case, the presence of a solid indicates a significant purity issue, and the material should not be used. It also strongly suggests that your storage container material may not be inert.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for Diisopropyl Phosphate?

To ensure long-term stability, DIPP should be stored at low temperatures, under an inert atmosphere, and protected from light.

ParameterRecommendationRationale
Temperature ≤ -10°CSlows down the rate of both hydrolysis and thermal decomposition[1][2].
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to moisture and oxygen, preventing hydrolysis and potential oxidative degradation.
Container Non-glass, airtight containersPrevents potential autocatalytic hydrolysis that can be accelerated by glass surfaces[1][8]. Recommended materials include fluorinated polyethylene or polypropylene.
Light Amber vials or stored in the darkProtects against potential photodegradation, a known degradation pathway for many organophosphates.

What type of container should I use to store DIPP?

It is strongly recommended to store DIPP in non-glass containers, especially for long-term storage[1][8]. Suitable materials include:

  • Fluorinated Polyethylene/Polypropylene: These offer an excellent barrier against moisture and are chemically resistant[9].

  • High-Density Polyethylene (HDPE): A good option for shorter-term storage, provided the cap provides an airtight seal[9].

When aliquoting, use fresh, dry containers and flush with an inert gas before sealing.

How can I check the purity of my DIPP sample?

Several analytical techniques are suitable for assessing the purity of DIPP.

TechniqueApplicationAdvantagesDisadvantages
31P NMR Purity assessment, identification of phosphorus-containing impuritiesProvides clear, simple spectra for phosphorus compounds; can be made quantitative[7][10].Requires access to an NMR spectrometer.
GC-MS Purity analysis, identification of volatile impurities and degradation productsHigh sensitivity and excellent for identifying unknown impurities[5][6][11].May require derivatization for non-volatile impurities[12].
HPLC Quantitative purity analysisWidely available, robust, and can be highly accurate for quantification[13][14].Requires development of a suitable method and reference standards.

What is the expected shelf-life of DIPP?

The shelf-life of DIPP is highly dependent on the storage conditions. When stored under the recommended conditions (≤ -10°C, inert atmosphere, in a suitable container), high-purity DIPP should be stable for over a year[2]. However, if stored at 4°C or exposed to the atmosphere, significant degradation can occur in a matter of months[2]. It is best practice to re-analyze the purity of any sample that has been stored for more than 6-12 months, or if there is any doubt about the storage history.

Visualizing Degradation and Stability Workflows

Diagram of DIPP Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition DIPP Diisopropyl Phosphate (DIPP) Hydrolysis_Product1 Isopropyl Alcohol DIPP->Hydrolysis_Product1 Thermal_Product1 Propene DIPP->Thermal_Product1 H2O Moisture (H2O) H2O->DIPP Heat Elevated Temperature Heat->DIPP Hydrolysis_Product2 Monoisopropyl Phosphate Hydrolysis_Product3 Phosphoric Acid Thermal_Product2 Phosphoric Acid Derivatives G cluster_timepoint Time-Point Analysis (e.g., 1, 3, 6, 12 months) start Receive/Synthesize DIPP Batch initial_analysis Initial Purity Analysis (HPLC, 31P NMR, GC-MS) start->initial_analysis aliquot Aliquot into appropriate containers under inert atmosphere initial_analysis->aliquot storage Store aliquots under different conditions (e.g., -10°C, 4°C, RT) aliquot->storage pull_sample Pull sample from each storage condition storage->pull_sample analyze_sample Analyze for purity and degradation products pull_sample->analyze_sample data_analysis Analyze degradation kinetics and determine shelf-life analyze_sample->data_analysis end Establish recommended storage conditions data_analysis->end

Caption: Experimental workflow for a comprehensive stability study of DIPP.

Experimental Protocols

Protocol 1: HPLC Analysis of DIPP Purity and Hydrolytic Stability

Objective: To quantify the purity of DIPP and assess its stability in aqueous solutions at different pH values.

Instrumentation and Materials:

  • HPLC system with a UV detector or Evaporative Light Scattering Detector (ELSD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

  • DIPP reference standard and sample.

  • Buffer solutions at pH 4, 7, and 9.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, by mixing acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 40:60 v/v). Degas the mobile phase before use.[14]

  • Standard Preparation: Accurately weigh and dissolve the DIPP reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation for Purity: Accurately weigh and dissolve the DIPP sample in the mobile phase to a final concentration within the calibration range (e.g., 0.5 mg/mL).

  • Hydrolytic Stability Study: a. Add a known amount of DIPP stock solution to each buffer (pH 4, 7, 9) to a final concentration suitable for analysis. b. Incubate the solutions at a constant temperature (e.g., 40°C). c. At specified time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot and immediately dilute with the mobile phase to quench the reaction.

  • HPLC Analysis: a. Set the column temperature (e.g., 30°C) and flow rate (e.g., 1.0 mL/min). b. Set the detector wavelength (if using UV) or ELSD parameters. DIPP lacks a strong chromophore, so ELSD or MS detection is often preferred. c. Inject the standards and samples.

  • Data Analysis: a. For purity assessment, calculate the percentage purity based on the area of the DIPP peak relative to the total peak area. b. For the stability study, plot the concentration of DIPP versus time for each pH condition to determine the degradation kinetics.

Protocol 2: 31P NMR for Routine Purity Check

Objective: To rapidly assess the purity of a DIPP sample and detect phosphorus-containing impurities.

Instrumentation and Materials:

  • NMR spectrometer.

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl3 or Acetonitrile-d3).

  • DIPP sample.

Methodology:

  • Sample Preparation: Prepare a solution of the DIPP sample in the chosen deuterated solvent in an NMR tube. A concentration of 10-20 mg/mL is typically sufficient.

  • NMR Acquisition: a. Acquire a standard proton-decoupled 31P NMR spectrum.[15] b. Ensure the spectral width is sufficient to cover the expected chemical shifts of DIPP and its potential degradation products. c. For quantitative analysis, use inverse-gated decoupling and ensure a sufficient relaxation delay between scans to allow for full relaxation of the phosphorus nuclei.[10][15]

  • Data Analysis: a. Process the spectrum (Fourier transform, phase correction, and baseline correction). b. The high-purity DIPP should show a single primary signal. c. Integrate the DIPP signal and any impurity signals. d. Calculate the purity by comparing the integral of the DIPP peak to the sum of all phosphorus-containing signals.

References

  • Heiss, D. R., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. Journal of Chemistry, 2016, 3190891. [Link]

  • PubChem. (n.d.). Diisopropyl fluorophosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Heiss, D. R., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. PubMed Central. [Link]

  • Hartleib, J., & Schomburg, D. (2001). Insights into the reaction mechanism of the diisopropyl fluorophosphatase from Loligo vulgaris by means of kinetic studies, chemical modification and site-directed mutagenesis. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1546(2), 304-313. [Link]

  • SIELC Technologies. (n.d.). Separation of Diisopropyl fluorophosphate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Heiss, D. R., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. SciSpace. [Link]

  • Blank, J. A., & Lolkema, J. S. (1993). The in vitro hydrolysis of diisopropyl fluorophosphate during penetration through human full-thickness skin and isolated epidermis. Toxicology and Applied Pharmacology, 120(1), 1-6. [Link]

  • Georganics. (n.d.). Diisopropyl fluorophosphate - general description and preparation. Retrieved from [Link]

  • Tsyshevsky, R., & Kuklja, M. M. (2020). Decomposition of Diisopropyl Methylphosphonate and Fluorine-Substituted Isomers on Mixed Metal-Oxide Surfaces: Mechanisms from Ab Initio Molecular Dynamics. Request PDF. [Link]

  • Le, P. M., et al. (2018). Reaction progress profiles of the hydrolysis of DFP. ResearchGate. [Link]

  • Wu, Z., et al. (2020). High-Temperature Decomposition of Diisopropyl Methylphosphonate (DIMP) on Alumina: Mechanistic Predictions from Ab Initio Molecular Dynamics. ChemRxiv. [Link]

  • Weber, S., et al. (2015). Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry from electrolytes for lithium ion batteries. RSC Publishing. [Link]

  • Unnamed Author. (n.d.). THE KINETICS OF THE THERMAL DECOMPOSITION OF ISOPROPYL METHYLPHOSPHONOFLUORIDATE. DTIC. [Link]

  • M Barnwell Services. (n.d.). Material Compatibility Chart. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • Wang, H., et al. (2008). Determination of diisopropylfluorophosphate in rat plasma and brain tissue by headspace solid-phase microextraction gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 22(19), 3069-3075. [Link]

  • University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • O.Berk. (2024). Choosing the Best Bottles for Chemical Storage. Retrieved from [Link]

  • Shishehbore, M. R., & Zolgharnein, J. (2011). 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene. Magnetic Resonance in Chemistry, 49(10), 633-637. [Link]

  • Gorenstein, D. G., & Findlay, J. B. (1976). 31P NMR of Diisopropyl Phosphoryl Alpha-Chymotrypsin and Catechol Cyclic Phosphate Alpha-Chymotrypsin. Direct Observation of Two Conformational Isomers. Biochemical and Biophysical Research Communications, 72(2), 640-645. [Link]

  • Chemical-Suppliers.com. (n.d.). Diisopropyl fluorophosphate. Retrieved from [Link]

  • Rivera-Montalvo, L. A., & Colón-Castañeda, J. A. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631. [Link]

  • Li, D., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(14), 5422. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion. Retrieved from [Link]

  • Georganics. (n.d.). Diisopropyl fluorophosphate - High purity. Retrieved from [Link]

  • Guo, S., et al. (2015). Diisopropylethylamine/hexafluoroisopropanol-mediated ion-pairing UHPLC-MS for phosphate and carboxylate metabolite analysis: utility for studying cellular metabolism. Analytical Chemistry, 87(12), 6094-6101. [Link]

  • Rivera-Montalvo, L. A., & Colón-Castañeda, J. A. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Diisopropylphosphate (DIPF) Concentration for In Vitro Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing diisopropylphosphate (DIPF) concentration in in vitro acetylcholinesterase (AChE) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful execution of your experiments.

I. Introduction to DIPF and Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses.[1][2] Inhibition of AChE is a key mechanism of action for a range of compounds, from therapeutic drugs for Alzheimer's disease to potent neurotoxins like organophosphates.[1][3]

This compound (DIPF), also known as diisopropylfluorophosphate, is a potent, irreversible inhibitor of acetylcholinesterase.[4][5] It acts by covalently binding to a serine residue within the active site of the enzyme, rendering it inactive.[1][4][6] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[7][8] Due to its well-characterized and potent inhibitory activity, DIPF is often used as a reference compound in AChE inhibition assays.[1]

This guide will focus on the practical aspects of using DIPF in the widely adopted Ellman's assay for measuring AChE activity.[9][10][11]

Mechanism of Action: DIPF Inhibition of AChE

The inhibitory action of DIPF on AChE is a classic example of irreversible enzyme inhibition. The process involves the phosphorylation of the serine hydroxyl group at the enzyme's active site.[3]

DIPF_Inhibition AChE AChE (Active) Complex AChE-DIPF Complex (Reversible) AChE->Complex Binding DIPF This compound (DIPF) DIPF->Complex Inactive_AChE Phosphorylated AChE (Irreversibly Inactive) Complex->Inactive_AChE Covalent Modification Leaving_Group Fluoride Ion Troubleshooting_Workflow Start Problem Encountered Check_Reagents Verify Reagent Preparation (DIPF, AChE, Substrate, Buffer) Start->Check_Reagents Check_Calculations Review Dilution Calculations Start->Check_Calculations Check_Protocol Examine Assay Protocol (Incubation times, Temperatures) Start->Check_Protocol Optimize_Assay Re-optimize Enzyme and Substrate Concentrations Check_Reagents->Optimize_Assay Run_Controls Run Appropriate Controls (No enzyme, No inhibitor, Solvent) Check_Calculations->Run_Controls Check_Protocol->Run_Controls Optimize_Assay->Run_Controls Analyze_Data Re-analyze Data Run_Controls->Analyze_Data Solution Problem Resolved Analyze_Data->Solution

Caption: A systematic approach to troubleshooting AChE assays.

IV. Detailed Experimental Protocol: Determining the IC50 of DIPF

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of DIPF using the Ellman's method in a 96-well plate format. [9][10][11]

A. Reagent Preparation
  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • AChE Solution: Prepare a working solution of acetylcholinesterase (e.g., from electric eel) in Assay Buffer. The final concentration should be optimized to provide a linear reaction rate for at least 10-15 minutes. A starting point of 0.1 U/mL is often recommended. [1]* DTNB Solution (Ellman's Reagent): 3 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in Assay Buffer. Protect from light. [1]* Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in deionized water. Prepare fresh daily. [1]* DIPF Stock Solution: 1 mM DIPF in deionized water. Handle with extreme caution.

  • DIPF Dilutions: Prepare a series of dilutions from the stock solution in Assay Buffer to cover a broad concentration range (e.g., 1 µM to 1 pM).

B. Assay Procedure
  • Plate Setup:

    • Blank: Contains Assay Buffer, DTNB, and ATCI (no enzyme or inhibitor).

    • Control (100% Activity): Contains Assay Buffer, AChE, DTNB, and solvent for DIPF (no inhibitor).

    • Test Wells: Contain Assay Buffer, AChE, DTNB, and the various dilutions of DIPF.

  • Pre-incubation:

    • To the appropriate wells, add the Assay Buffer, AChE solution, and either the DIPF dilutions or the solvent control.

    • Incubate the plate at 37°C for 15 minutes to allow for the interaction between DIPF and AChE. [1]

  • Reaction Initiation:

    • To all wells, add the DTNB solution followed by the ATCI solution to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes. [1][11]

C. Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • Calculate the percentage of inhibition for each DIPF concentration:

    • % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100

  • Plot the % Inhibition against the logarithm of the DIPF concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of DIPF that causes 50% inhibition of AChE activity.

Data Presentation Example
DIPF Concentration (M)Log [DIPF]% Inhibition (Mean ± SD)
1.00E-06-6.0098.2 ± 1.5
1.00E-07-7.0095.1 ± 2.1
1.00E-08-8.0080.5 ± 3.4
1.00E-09-9.0052.3 ± 4.0
1.00E-10-10.0015.7 ± 2.8
1.00E-11-11.005.2 ± 1.9
1.00E-12-12.001.1 ± 0.8

V. References

  • Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed.

  • BenchChem. (2025). In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Phospholine. BenchChem Application Notes.

  • AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity? AAT Bioquest Tech Support.

  • Kwon, Y., et al. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.

  • BenchChem. (2025). Acetylcholinesterase (AChE) Activity Determination using Ellman's Method. BenchChem Application Notes.

  • Cole-Parmer. Material Safety Data Sheet - Diisopropyl fluorophosphate. Cole-Parmer.

  • Interchim. Diisopropyl fluorophosphate (DFP). Interchim.

  • Wikipedia. Diisopropyl fluorophosphate. Wikipedia.

  • Lunn, G., & Sansone, E. B. (1994). Safe disposal of diisopropyl fluorophosphate (DFP). Applied Biochemistry and Biotechnology.

  • Sigma-Aldrich. (2021). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.

  • Georganics. DIISOPROPYL FLUOROPHOSPHATE. Georganics.

  • BenchChem. (2025). Technical Support Center: Novel Acetylcholinesterase Inhibitors. BenchChem.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Diisopropyl fluorophosphate. Thermo Fisher Scientific.

  • Bajgar, J. (2004). Organophosphates/nerve agent poisoning: mechanism of action, diagnosis, and treatment. Advances in clinical chemistry.

  • Chegg. (2018). Solved 4d. The molecule DIPF is a competitive irreversible | Chegg.com. Chegg.

  • Institute of Medicine. (1995). Case Study 31: Cholinesterase-Inhibiting Pesticide Toxicity. Environmental Medicine: Integrating a Missing Element into Medical Education.

  • Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia.

  • Sancho, S. S., & Hemme, M. Effects and Symptoms Binding Site Acetylcholinesterase Treatment.

  • Jokanović, M., & Kosanović, M. (2010). Neurotoxic effects of organophosphorus pesticides. Fortschritte der Neurologie-Psychiatrie.

  • Colović, M. B., et al. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology.

Sources

Technical Support Center: Navigating Variability in Toxicological Studies with Diisopropylphosphate (DIP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diisopropylphosphate (DIP) and related organophosphates. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to address the inherent variability in toxicological studies involving this class of compounds. Our goal is to enhance the reproducibility and reliability of your experimental outcomes.

Introduction: The Challenge of Consistency with this compound

This compound (DIP) and its fluorinated analog, Diisopropyl fluorophosphate (DFP), are potent irreversible inhibitors of acetylcholinesterase (AChE), making them valuable tools for studying organophosphate-induced neurotoxicity.[1][2] However, significant variability in toxicological data is a frequently encountered challenge, with reported LD50 values for DFP in the same species varying by orders of magnitude.[3][4] This variability stems from multiple factors, including the inherent instability of the compound, experimental setup nuances, and differences between in vitro and in vivo models. This guide will dissect these sources of variability and provide robust solutions to mitigate their impact.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers have when working with DIP and related compounds.

Q1: What is the primary mechanism of action for this compound?

A1: The principal mechanism of toxicity for DIP is the irreversible inhibition of acetylcholinesterase (AChE).[1][5] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, DIP causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent toxic effects, including muscle fasciculations, paralysis, and in severe cases, respiratory failure.[1][5][6] It's important to note that DIP also has the potential to inhibit other serine proteases.[1]

Q2: Why is there so much variability in the reported toxicity of DIP/DFP?

A2: The variability in DIP/DFP toxicity data can be attributed to several key factors:

  • Compound Purity and Stability: Commercial preparations of DFP have been shown to have different potencies.[7] The compound is susceptible to hydrolysis, degrading into this compound, which is less toxic.[3][4] This degradation can be accelerated by moisture and improper storage conditions.[3][8]

  • Volatility: DFP is volatile and can cross-contaminate adjacent wells in multi-well plates, leading to unintended exposure of control groups and inaccurate dose-response curves.[2]

  • Experimental System: There are significant differences in how DIP/DFP affects biological systems in vitro versus in vivo. For example, the preferential inhibition of specific AChE isoforms observed in living organisms may not be replicated in isolated enzyme preparations.[9]

  • Genetic Susceptibility: As with many organophosphates, there can be genetic predispositions that affect an organism's susceptibility to DIP toxicity.[10][11]

Q3: What are the optimal storage conditions for DIP/DFP to ensure its stability?

A3: To minimize degradation, DIP/DFP should be stored at or below -10°C in airtight, non-glass containers.[3][4] Studies have shown significant degradation of commercial DFP stored at 4°C over time.[3][4][12] Storing in glass containers can accelerate degradation due to a reaction between hydrofluoric acid (a byproduct of hydrolysis) and the silica in the glass, which generates more water and creates an autocatalytic degradation cycle.[3][8]

Storage TemperatureObserved Degradation (Commercial DFP over 393 days)Recommendation
4°CSignificant degradationNot Recommended
-10°CMinor degradationAcceptable
-80°CNo degradationRecommended
Data synthesized from studies on DFP stability.[3][4][12]
Q4: What are the primary metabolites of DIP and how are they detected?

A4: The primary metabolite of DIP is diisopropyl phosphate, formed through hydrolysis.[13] In toxicological studies, it is crucial to not only measure the parent compound but also its metabolites to get a complete picture of its disposition. Analytical methods for detecting DIP and its metabolites in biological samples include Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]

Troubleshooting Guides for Common Experimental Issues

This section provides detailed, step-by-step guidance to troubleshoot and resolve specific challenges encountered during toxicological studies with DIP.

Guide 1: Inconsistent Acetylcholinesterase (AChE) Inhibition in In Vitro Assays

Problem: You are observing high variability in AChE inhibition in your in vitro assays, even at the same nominal concentration of DIP.

Potential Causes & Solutions:

  • Compound Degradation: Your stock solution of DIP may have degraded.

    • Troubleshooting Steps:

      • Always prepare fresh working solutions from a stock stored at -80°C.

      • Use anhydrous solvents to prepare stock solutions to minimize hydrolysis.

      • Periodically verify the purity of your stock solution using an appropriate analytical method like GC-MS or NMR.[16]

      • Avoid repeated freeze-thaw cycles of the stock solution.

  • Volatility and Cross-Contamination in Multi-Well Plates: DIP may be volatilizing and affecting control or low-dose wells.[2]

    • Troubleshooting Steps:

      • When possible, use physically separate plates for control and treated groups.

      • If using the same plate, leave empty wells as a buffer between high-concentration and control/low-concentration wells.

      • Ensure proper sealing of plates, although this may not completely prevent volatilization.

      • Conduct experiments in a well-ventilated area to minimize fume accumulation.

  • Interaction with Assay Components: Components of your assay buffer or media could be interfering with DIP activity.

    • Troubleshooting Steps:

      • Review the composition of your assay buffer for any components that might react with or sequester DIP.

      • If using cell-based assays, be aware that serum proteins can bind to organophosphates, reducing their bioavailable concentration.[17][18] Consider using serum-free media or conducting preliminary studies to determine the impact of serum on your results.[19][20]

Experimental Workflow: Validating DIP Stock Solution and Mitigating Volatility

cluster_0 Stock Solution Validation cluster_1 In Vitro Assay Setup prep_stock Prepare Fresh DIP Stock in Anhydrous Solvent analytical_qc QC Check (GC-MS/NMR) for Purity prep_stock->analytical_qc store Aliquot and Store at -80°C analytical_qc->store If Purity >95% prepare_working Prepare Working Solutions from Validated Stock store->prepare_working plate_design Design Plate Layout (Separate Plates or Buffer Wells) plate_design->prepare_working assay Perform AChE Assay prepare_working->assay readout Measure AChE Activity assay->readout analyze Analyze Data readout->analyze

Caption: Workflow for preparing and using DIP in in vitro assays to minimize variability.

Guide 2: Discrepancies Between In Vitro and In Vivo Toxicity Data

Problem: Your in vitro IC50 values for DIP do not correlate well with the observed in vivo toxicity.

Potential Causes & Solutions:

  • Metabolic Activation/Deactivation: DIP may be metabolized differently in vivo compared to your in vitro system.

    • Troubleshooting Steps:

      • Incorporate metabolic activation systems, such as liver microsomes (S9 fractions), into your in vitro assays to better mimic in vivo metabolism.[21][22]

      • Be aware that some organisms have enzymes, like diisopropyl fluorophosphatase (DFPase), that can hydrolyze and detoxify DIP.[23]

  • Differential Accessibility of AChE Isoforms: In vivo, different molecular forms of AChE (e.g., 10S and 4S) may have different sensitivities or accessibility to DIP, which is not replicated in a simple enzyme inhibition assay.[9]

    • Troubleshooting Steps:

      • If possible, use more complex in vitro models, such as primary neuronal cultures or brain slice preparations, which may better represent the in vivo environment.[24]

      • When interpreting data, consider that the subcellular localization of AChE isoforms can influence their inhibition in vivo.[9]

  • Pharmacokinetic Factors: In vivo, the absorption, distribution, metabolism, and excretion (ADME) of DIP will significantly influence its concentration at the target site.

    • Troubleshooting Steps:

      • Conduct pharmacokinetic studies to determine the bioavailability and tissue distribution of DIP in your animal model.

      • Use physiologically based pharmacokinetic (PBPK) modeling to help extrapolate from in vitro to in vivo scenarios.

Signaling Pathway: DIP's Impact on the Cholinergic Synapse

DIP This compound (DIP) AChE Acetylcholinesterase (AChE) DIP->AChE Irreversible Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (Blocked) Receptor Cholinergic Receptor ACh->Receptor Binding Synaptic_Cleft Synaptic Cleft Presynaptic Presynaptic Neuron Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Signal Transduction

Sources

Technical Support Center: Mitigating Diisopropylphosphate (DIPF) Neurotoxicity in Experimental Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers investigating the neurotoxic effects of the organophosphate (OP) diisopropylphosphate (DIPF). This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and improve the robustness of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin successful experimental design in DIPF neurotoxicity research.

Q1: What is the primary mechanism of DIPF neurotoxicity?

This compound (DIPF) exerts its primary neurotoxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] DIPF, like other organophosphates, forms a covalent bond with a serine residue in the active site of AChE.[3] This inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2] The resulting accumulation of ACh leads to hyperstimulation of both muscarinic and nicotinic receptors, causing a "cholinergic crisis" characterized by a range of symptoms including seizures, respiratory distress, and ultimately, death if untreated.[4]

Q2: What is "aging" in the context of AChE inhibition, and why is it experimentally critical?

"Aging" is a chemical process that occurs after the initial binding of the organophosphate to AChE. It involves the dealkylation of the phosphyl-enzyme complex, resulting in a more stable, negatively charged bond that is resistant to reactivation by standard oxime antidotes. The time to aging varies depending on the specific organophosphate. This process is experimentally critical because it defines the therapeutic window for oxime reactivators. Treatment must be administered before significant aging occurs to be effective.

Q3: What constitutes the standard-of-care treatment in experimental models, and what are its limitations?

The standard treatment for DIPF or other OP intoxication in animal models mirrors the clinical approach and typically involves a combination of two drugs:

  • Atropine: A muscarinic receptor antagonist that competitively blocks the effects of excess acetylcholine at these sites, mitigating symptoms like secretions and bronchoconstriction.[5][6][7]

  • An Oxime Reactivator (e.g., Pralidoxime, 2-PAM): A nucleophilic agent that can break the covalent bond between the OP and AChE, thereby restoring enzyme function.[2][6]

The primary limitation of this regimen is its poor efficacy in the central nervous system (CNS). Atropine does not reverse nicotinic effects, and standard oximes like 2-PAM are quaternary amines that cannot efficiently cross the blood-brain barrier (BBB).[1][8] This means that while the peripheral cholinergic crisis may be controlled, CNS-mediated effects like seizures, neuroinflammation, and subsequent neurodegeneration often persist.[1][8]

Q4: What are some promising next-generation therapeutic strategies being investigated?

Research has moved beyond the standard regimen to focus on neuroprotection and seizure control. Key emerging strategies include:

  • Novel Oximes: Development of oximes with improved BBB penetration to reactivate AChE within the brain.[1]

  • Neurosteroids: Compounds like ganaxolone, valaxanolone, and lysaxanolone act as potent modulators of GABA-A receptors.[8][9][10] They can terminate seizure activity, even when administered late after exposure, and reduce subsequent neuronal injury and neuroinflammation.[8][10]

  • Targeting Oxidative Stress: Downstream effects of OP toxicity include massive oxidative stress. Inhibitors of enzymes like NADPH oxidase have been shown to counteract long-term neurotoxicity, reduce neuroinflammation, and improve behavioral outcomes in DFP-exposed rats.[11]

  • Calcium Homeostasis Modulators: OP-induced status epilepticus can lead to sustained elevations in neuronal calcium. Drugs that block this "Ca2+ plateau," such as dantrolene, show significant neuroprotective effects.[4]

Troubleshooting Guide for Experimental Models

This section provides solutions to specific issues researchers may encounter during their experiments.

Problem: High mortality rate in my DIPF-exposed animal model, even with atropine/2-PAM.

Causality & Solution: High mortality often results from an uncontrolled cholinergic crisis, respiratory failure, or severe, prolonged seizures. While atropine and 2-PAM are essential, they may be insufficient.

  • Refine Dosing: The lethal dose of DIPF can vary between species and even strains. Perform a dose-response study to identify a sublethal dose that reliably induces the desired neurotoxic endpoints (e.g., AChE inhibition, seizures) without excessive mortality. For example, studies have successfully used 3.4 mg/kg (s.c.) in juvenile rats and 9.5 mg/kg (s.c.) in adult mice.[12][13]

  • Optimize Antidote Timing: Administer atropine sulfate and 2-PAM immediately (e.g., within 1 minute) after DIPF injection to maximize protection against peripheral toxicity.[12][13]

  • Add an Anticonvulsant: The standard regimen does not always stop seizures. The addition of a benzodiazepine like midazolam or diazepam is often necessary to control status epilepticus.[4] However, be aware that their efficacy decreases significantly if administration is delayed.[8]

  • Provide Supportive Care: After the acute phase (e.g., 4 hours post-exposure), provide supportive care. Administer subcutaneous fluids (e.g., 3 mL of 10% dextrose in saline) to prevent dehydration and soften food to encourage eating until the animals recover.[12]

Problem: My oxime treatment (e.g., 2-PAM) shows low efficacy in reactivating brain AChE or preventing neurodegeneration.

Causality & Solution: This is an expected outcome and a key challenge in the field. The permanent positive charge on the pyridinium ring of 2-PAM prevents it from effectively crossing the BBB.[1]

  • Acknowledge the Limitation: Understand that 2-PAM's primary role in your model is to increase survival by mitigating peripheral toxicity, thereby allowing for the study of CNS effects.[12]

  • Measure Regional AChE Activity: When analyzing results, separately assay AChE activity in peripheral tissues (e.g., red blood cells, diaphragm) and brain regions (e.g., hippocampus, cortex). You should see significant reactivation peripherally but minimal reactivation centrally.

  • Test Novel CNS-penetrant Therapies: This limitation is precisely why novel neuroprotectants are needed. Use the DIPF + atropine/2-PAM model as a platform to test the efficacy of new, CNS-penetrant drugs, such as the neurosteroids or novel oximes described in the FAQ section.[1][10] Histological markers of neuroinflammation (GFAP for astrocytes, IBA1 for microglia) and neurodegeneration (Fluoro-Jade C) are critical endpoints for these studies.[1][9][13]

Problem: My Acetylcholinesterase (AChE) activity assay results are inconsistent or show no activity.

Causality & Solution: The spectrophotometric Ellman's method is the gold standard but is prone to error if not performed correctly.[3] Inconsistency usually stems from substrate choice, reagent stability, or incorrect assay parameters.

  • Use the Correct Substrate: The Ellman's assay does NOT work with acetylcholine. It requires a substrate that produces a thiol group upon hydrolysis. You must use acetylthiocholine (ATChI) . The resulting thiocholine reacts with the Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow product measured at 412 nm.[3][14]

  • Verify Enzyme and Substrate Linearity: Before running inhibitor studies, you must validate your assay.

    • Enzyme Linearity: Keep the ATChI concentration fixed and test a series of dilutions of your tissue homogenate (enzyme source). Plot the reaction rate (change in absorbance/minute) against the enzyme concentration. Identify and use a concentration that falls within the linear range of this curve.[15]

    • Substrate Linearity: Keep the enzyme concentration fixed and test a series of ATChI concentrations. Plot the reaction rate against substrate concentration. For inhibition studies, it's often best to use a substrate concentration around the calculated Michaelis constant (Km) to ensure sensitivity to inhibitors.[15][16]

  • Prepare Reagents Fresh: DTNB solution can be unstable. Prepare it fresh for each experiment.

  • Run Appropriate Controls: Every plate must include:

    • Blank: All reagents except the enzyme source (replace with buffer).

    • Negative Control (100% Activity): Sample from a vehicle-treated animal with all reagents.

    • Positive Control (0% Activity): A sample completely inhibited by a known potent inhibitor (e.g., paraoxon) or by heat inactivation.

Key Experimental Protocols

Protocol 1: In Vivo Rodent Model of Acute DIPF Intoxication

This protocol is a synthesis of methodologies used in established rat and mouse models.[12][13]

  • Animal Acclimation: Allow animals (e.g., adult male C57BL/6J mice or juvenile Sprague-Dawley rats) to acclimate for at least one week before the experiment.

  • Reagent Preparation:

    • Prepare DIPF in sterile phosphate-buffered saline (PBS) or saline on the day of the experiment.

    • Prepare atropine sulfate (AS) and pralidoxime (2-PAM) in sterile saline.

  • Administration:

    • Administer DIPF via subcutaneous (s.c.) injection. A typical starting dose is 4.0 mg/kg for mice or 3.4 mg/kg for rats.[12][17]

    • Within one minute of DIPF injection, administer AS (e.g., 0.1 mg/kg) and 2-PAM (e.g., 25 mg/kg) via intramuscular (i.m.) injection to counteract peripheral toxicity and improve survival.[12][13]

    • Administer the therapeutic agent being tested at your predetermined time point (e.g., 40 minutes post-exposure for a neurosteroid).[9]

    • Vehicle control animals should receive equivalent volumes of saline/PBS.

  • Monitoring:

    • Observe animals continuously for at least 4 hours post-injection for seizure activity using a standardized behavioral scale and/or EEG recordings.[12][13]

  • Supportive Care:

    • At the end of the observation period, provide subcutaneous fluids and ensure easy access to softened food.[12]

  • Endpoint Analysis:

    • At predetermined time points (e.g., 1, 7, or 28 days), euthanize animals.

    • Collect blood for peripheral AChE analysis and perfuse with PBS followed by 4% paraformaldehyde for histology.

    • Harvest brains and other tissues. For AChE assays, snap-freeze tissue in liquid nitrogen. For histology, post-fix the brain and prepare for sectioning.

    • Perform behavioral tests (e.g., locomotor activity, memory tasks) at chronic time points before euthanasia.[17]

Protocol 2: Spectrophotometric Assay for AChE Activity (Ellman's Method)

This protocol is adapted for a 96-well plate format.[3][15]

  • Homogenate Preparation: Homogenize brain tissue or other samples in ice-cold sodium phosphate buffer (e.g., 0.1 M, pH 7.4-8.0) containing a non-ionic detergent like Triton X-100. Centrifuge to pellet debris and use the supernatant for the assay. Determine total protein concentration (e.g., via BCA assay) for normalization.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium phosphate buffer, pH 8.0.

    • DTNB Reagent: Dissolve DTNB in assay buffer.

    • Substrate (ATChI): Dissolve acetylthiocholine iodide in deionized water.

  • Assay Procedure (96-well plate):

    • Add 50 µL of sample (diluted tissue homogenate) or control to each well.

    • Add assay buffer to bring the volume up if necessary. Include a blank well with buffer only.

    • Add the DTNB reagent to all wells.

    • Initiate the reaction by adding the ATChI substrate solution to all wells. The final reaction volume is often 100-200 µL.

  • Measurement:

    • Immediately place the plate in a spectrophotometric plate reader.

    • Read the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.

  • Calculation:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from all sample rates.

    • Calculate AChE activity, often expressed as a percentage of the activity in control (vehicle-treated) animals or normalized to total protein content.

Data & Workflow Visualizations

Data Summary Table

Table 1: Example Dosing Regimens for In Vivo DIPF Models

ComponentSpeciesDoseRouteTimingReference
DIPFJuvenile Rat3.4 mg/kgs.c.T=0[12]
Atropine SulfateJuvenile Rat0.1 mg/kgi.m.T=1 min[12]
Pralidoxime (2-PAM)Juvenile Rat25 mg/kgi.m.T=1 min[12]
DIPFAdult Mouse9.5 mg/kgs.c.T=0[13]
Atropine SulfateAdult Mouse0.1 mg/kgi.m.T=1 min[13]
Pralidoxime (2-PAM)Adult Mouse25 mg/kgi.m.T=1 min[13]
Diagrams

G cluster_0 Normal Synaptic Function cluster_1 DIPF Intoxication cluster_2 Therapeutic Intervention AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) DIPF DIPF Breakdown Choline + Acetate ACh->Breakdown Hydrolyzes Inhibited_AChE Inhibited AChE DIPF->Inhibited_AChE Inhibits Accum_ACh ACh Accumulation Inhibited_AChE->Accum_ACh Fails to Hydrolyze ACh Oxime Oxime (e.g., 2-PAM) Reactivated_AChE Reactivated AChE Crisis Cholinergic Crisis (Seizures, etc.) Accum_ACh->Crisis Oxime->Inhibited_AChE Reactivates experimental_workflow start Animal Acclimation & Baseline Measures exposure DIPF Administration (s.c.) + Atropine/2-PAM (i.m.) start->exposure treatment Administer Novel Neuroprotectant or Vehicle exposure->treatment monitoring Acute Monitoring (4h) (Seizure Scoring / EEG) treatment->monitoring chronic Chronic Phase (Behavioral Testing) monitoring->chronic endpoint Endpoint Analysis (Histology, AChE Assay) chronic->endpoint

Caption: Experimental workflow for testing a novel neuroprotectant.

troubleshooting_flowchart step step start Inconsistent or No AChE Activity? check_substrate Using Acetylthiocholine (ATChI)? start->check_substrate check_controls Controls Behaving as Expected? check_substrate->check_controls Yes solution_reagents Re-make Reagents (DTNB, Buffers) check_substrate->solution_reagents No check_linearity Operating in Linear Range of Enzyme & Substrate? check_controls->check_linearity Yes check_controls->solution_reagents No solution_protocol Re-validate Assay Parameters check_linearity->solution_protocol No ok Problem Likely Not the Assay check_linearity->ok Yes

Caption: Troubleshooting flowchart for an AChE activity assay.

References

  • De Kort, W. L. A. M., Kiestra, S. H., & Sangster, B. (1988). The use of atropine and oximes in organophosphate intoxications: a modified approach. Journal of Toxicology. Clinical Toxicology, 26(3-4), 199–208.
  • Reddy, D. S., Gangisetty, O., & Kumar, A. (2022). Neuroprotectant Activity of Novel Water-Soluble Synthetic Neurosteroids on Organophosphate Intoxication and Status Epilepticus-Induced Long-Term Neurological Dysfunction, Neurodegeneration, and Neuroinflammation. The Journal of pharmacology and experimental therapeutics, 380(2), 107–119. [Link]

  • De Kort, W. L., Kiestra, S. H., & Sangster, B. (1988). The use of atropine and oximes in organophosphate intoxications: a modified approach. Journal of toxicology. Clinical toxicology, 26(3-4), 199–208. [Link]

  • Eddleston, M., Buckley, N. A., Eyer, P., & Dawson, A. H. (2008). Oximes in acute organophosphate pesticide poisoning: a systematic review of clinical trials. QJM : monthly journal of the Association of Physicians, 101(2), 115–125. [Link]

  • Kulkarni, R., Smaylou, D., & Reddy, D. S. (2022). NADPH Oxidase Inhibitor, Diapocynin, Counteracts Diisopropylfluorophosphate (DFP)-induced Long-term Neurotoxicity in the Rat Model. Neuroscience, 480, 151–166. [Link]

  • Rezk, P. E., Carter, J. M., Quilo, K. I., Lu, Y., Loring, R. H., & Spink, D. C. (2018). Neuroprotection From Organophosphate-Induced Damage by Novel Phenoxyalkyl Pyridinium Oximes in Rat Brain. Toxicological sciences : an official journal of the Society of Toxicology, 166(2), 335–342. [Link]

  • Reddy, D. S. (2019). Mechanism-based novel antidotes for organophosphate neurotoxicity. Current opinion in toxicology, 14, 35–45. [Link]

  • Reddy, D. S. (2019). Mechanism-based novel antidotes for organophosphate neurotoxicity. Current opinion in toxicology, 14, 35–45. [Link]

  • Joshi, S. (n.d.). MANAGEMENT OF ORGANOPHOSPHORUS POISONING. Unknown Source.
  • Eddleston, M., & Buckley, N. A. (2002). Management of acute organophosphorus pesticide poisoning. Lancet (London, England), 360(9343), 1335–1339. [Link]

  • Reddy, D. S., & Golub, M. S. (2016). Novel therapeutics for treating organophosphate-induced status epilepticus co-morbidities, based on changes in calcium homeostasis. Neurobiology of disease, 92(Pt A), 72–81. [Link]

  • Guignet, M. A., Rolband, G. C., & Lein, P. J. (2020). Sex-specific acute and chronic neurotoxicity of acute diisopropylfluorophosphate (DFP)-intoxication in juvenile Sprague-Dawley rats. Neurotoxicology, 81, 1–13. [Link]

  • Guignet, M. A., Halter, A., Zimmerman, J. M., & Lein, P. J. (2021). Persistent neuropathology and behavioral deficits in a mouse model of status epilepticus induced by acute intoxication with diisopropylfluorophosphate. Neurotoxicology, 87, 137–151. [Link]

  • Various Authors. (n.d.). Experimental approaches to define specific (developmental) neurotoxicity. ResearchGate. [Link]

  • O'Donnell, K. C., Beck, W. D., & Weber, M. D. (2024). Acute exposure to diisopropylfluorophosphate in mice results in persistent cognitive deficits and alterations in senescence markers in the brain. Neurotoxicology, 103, 102573. [Link]

  • Krebs, F., et al. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Research Protocols, 13, e50849. [Link]

  • Various Authors. (2021). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions? ResearchGate. [Link]

  • Various Authors. (n.d.). Synopsis of experimental protocols. The impact of compounds on neural... ResearchGate. [Link]

  • Hsieh, J. H., et al. (2021). Exploring the Influence of Experimental Design on Toxicity Outcomes in Zebrafish Embryo Tests. Toxicological Sciences, 182(1), 14–28. [Link]

  • Chen, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Toxicology, 77(1), e53. [Link]

  • UFZ. (2025). Neurotoxic? New chemical screening approach provides rapid answers. Press Release. [Link]

  • Pohanka, M. (2014). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 15(3), 3903–3912. [Link]

  • Sureda, F. X., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Neuroscience, 17, 1248727. [Link]

  • Rfl, A., et al. (2018). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors (Basel, Switzerland), 18(11), 3986. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides best practices for the safe disposal of Diisopropylphosphate and its highly toxic analog, Diisopropyl fluorophosphate (DFP), tailored for research and drug development professionals.

An Introduction from Your Application Scientist

Welcome to the technical support guide for the safe handling and disposal of this compound compounds. In many research applications, particularly those involving enzyme inhibition, the compound of interest is the highly potent and toxic Diisopropyl fluorophosphate (DFP) , also known as Isoflurophate.[1][2][3] The primary degradation product of DFP is the significantly less toxic Diisopropyl phosphate (DIPP) , which is formed via hydrolysis.[4]

This guide will focus on the best practices for the neutralization and disposal of DFP and related toxic organophosphate waste streams. The core principle underpinning these protocols is the chemical hydrolysis of the active, toxic compound into a less hazardous form before it enters a formal waste stream. Adherence to these protocols is critical not only for personal safety but also for ensuring regulatory compliance and environmental protection.

Section 1: Hazard Identification & Risk Assessment

This section addresses the fundamental "why" behind the stringent disposal protocols for organophosphates like DFP.

Q: What are the primary hazards associated with Diisopropyl fluorophosphate (DFP)?

A: DFP is a potent, irreversible acetylcholinesterase inhibitor, classifying it as a powerful neurotoxin.[2][3] The primary hazards are:

  • Extreme Toxicity: DFP is highly toxic by all routes of administration, including inhalation, skin contact, and ingestion.[1] Its vapor is also toxic, necessitating the use of adequate ventilation, such as a chemical fume hood, for all manipulations.[1]

  • Neurotoxicity: It functions by binding to and inactivating acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine.[2] This leads to an accumulation of acetylcholine in the nervous system, causing symptoms ranging from headache and blurred vision in mild cases to convulsions, respiratory failure, and death in severe exposures.[1]

  • Volatility: DFP is a volatile, oily liquid, which increases the risk of inhalation exposure.[1]

Q: Why is a specific, multi-step disposal protocol necessary for DFP waste?

A: A dedicated disposal protocol is essential for three reasons:

  • Personnel Safety: To neutralize the acute toxicity of the compound at the source, minimizing the risk of accidental exposure to lab personnel, support staff, and waste handlers.

  • Environmental Protection: To prevent the release of a potent neurotoxin into the environment. Chemical degradation via hydrolysis breaks the phospho-fluoride bond, converting DFP into significantly less hazardous compounds.[4][5]

  • Regulatory Compliance: DFP is classified by the U.S. Environmental Protection Agency (EPA) as an acutely hazardous waste under the Resource Conservation and Recovery Act (RCRA), with the waste code P043 .[6] Generators of P-listed wastes are subject to the most stringent regulatory requirements for accumulation, handling, and disposal.[7][8][9]

Section 2: Troubleshooting Guide for Spills & Accidental Releases

Immediate and correct response to a spill is critical. Always prioritize personal safety.

Problem: I've spilled a small amount (<50 mL) of DFP solution inside a certified chemical fume hood.

Solution:

  • Ensure Personal Safety: Confirm you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double-layered chemical-resistant gloves (e.g., nitrile).[10]

  • Contain the Spill: Cover the spill with a non-reactive absorbent material like vermiculite, sand, or cat litter.[11] Work from the outside of the spill inward to prevent spreading.

  • Collect Absorbent Material: Carefully sweep or scoop the contaminated absorbent material into a designated, leak-proof hazardous waste container.

  • Decontaminate the Surface: Wipe the spill area with a cloth soaked in a 2% sodium hydroxide (NaOH) solution. Place the used cloth in the solid hazardous waste container.

  • Final Rinse: Wipe the area with a cloth soaked in soapy water, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.

  • Label Waste: Clearly label the container as "Hazardous Waste: Diisopropyl fluorophosphate (P043)" and include the date.

  • Report: Inform your lab supervisor and Environmental Health & Safety (EHS) department of the incident.

Problem: A container of DFP has broken outside of a fume hood, or a large spill (>50 mL) has occurred.

Solution: This is a major emergency.

  • Evacuate Immediately: Alert all personnel in the immediate area and evacuate the laboratory. Do not attempt to clean it up yourself.

  • Isolate the Area: Close the laboratory doors to contain the vapors. If possible and safe to do so, restrict access to the area.

  • Activate Emergency Systems: Pull the nearest fire alarm to initiate a building-wide evacuation and alert emergency services.

  • Call for Help: From a safe location, call your institution's emergency number and the EHS department. Provide the chemical name (Diisopropyl fluorophosphate), location, and estimated quantity of the spill.

  • Await Professional Response: Do not re-enter the area. Only trained hazardous materials responders should manage large spills.

Problem: My gloves or lab coat are contaminated with DFP.

Solution:

  • Stop Work Immediately: Move away from the work area to a designated doffing location, preferably within the fume hood.

  • Remove Outer Gloves: Carefully remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

  • Remove Lab Coat: Remove your lab coat, turning the sleeves inside out as you do so to contain the contamination. Place it in a sealed, labeled hazardous waste bag.

  • Remove Inner Gloves: Remove the inner pair of gloves and dispose of them in the hazardous waste.

  • Wash Hands: Thoroughly wash your hands and any potentially exposed skin with soap and water for at least 15 minutes.[12]

Section 3: Standard Operating Protocol: Chemical Decontamination

The primary method for rendering DFP waste non-hazardous is through alkaline hydrolysis.

Q: What is the scientifically validated method for neutralizing liquid DFP waste in the laboratory?

A: The most reliable and documented method is alkaline hydrolysis , which uses a strong base to catalytically degrade the DFP molecule.[5][13] Adding a solution of 1M to 2% sodium hydroxide (NaOH) effectively hydrolyzes the toxic phospho-fluoride bond.[1][5]

Experimental Protocol: Alkaline Hydrolysis of DFP Waste
  • Preparation (in a fume hood):

    • Designate a specific, labeled, and compatible waste container (e.g., High-Density Polyethylene - HDPE) for DFP waste.

    • Prepare a 2% aqueous NaOH solution. Causality: This concentration provides a sufficiently high pH (>9) to ensure rapid and complete hydrolysis of DFP.[1]

    • Have pH strips or a calibrated pH meter ready for verification.

  • Procedure:

    • For every 9 volumes of aqueous DFP waste or contaminated buffer, add at least 1 volume of 2% NaOH solution. The goal is to ensure the final pH of the mixture is >9.

    • If treating concentrated or non-aqueous DFP solutions, add the DFP waste slowly to a large excess of the 2% NaOH solution in the waste container.

    • Gently swirl the container to mix. Do not seal it tightly immediately if there is a possibility of gas evolution.

  • Decontamination/Reaction:

    • Loosely cap the container and let it stand in a designated, safe location within the fume hood for a minimum of 48 hours .[1]

    • Causality: This extended reaction time is a self-validating control step that ensures the hydrolysis reaction goes to completion, even for less reactive related organophosphates.

  • Verification & Final Disposal:

    • After 48 hours, check the pH of the solution. If it is not >9, add more NaOH and wait an additional 24 hours.

    • Once hydrolysis is complete, the neutralized solution must still be disposed of as hazardous waste according to your institution's EHS guidelines. Do not pour it down the drain unless explicitly permitted by EHS after neutralization.[1][14]

    • Tightly cap the container and affix a "Hazardous Waste" label, clearly indicating its contents (e.g., "Hydrolyzed Diisopropyl fluorophosphate waste, pH >9").

Data Presentation: Decontamination Parameters
ParameterRecommended ValueRationale & Citation
Decontaminating Agent Sodium Hydroxide (NaOH)Effective agent for alkaline hydrolysis of organophosphates.[5][13][15]
Working Concentration 1M NaOH or 2% w/v aqueous solutionProvides and maintains a high pH environment to drive hydrolysis.[1][5]
Final pH of Waste > 9.0Ensures a sufficiently basic environment for complete degradation.[1]
Minimum Contact Time 48 hoursProvides a safety margin to ensure the reaction proceeds to completion.[1]
Location Certified Chemical Fume HoodProtects personnel from volatile DFP and potential aerosols.[11][16]
Visualization: DFP Waste Disposal Workflow

This diagram outlines the decision-making process for handling different types of DFP-related waste.

DFP_Waste_Workflow start DFP Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Aqueous Solutions (e.g., buffers, stocks) waste_type->liquid_waste Liquid solid_waste Contaminated Solids (e.g., tips, tubes, gloves, absorbents) waste_type->solid_waste Solid spill_waste Spill Cleanup Debris waste_type->spill_waste Spill hydrolysis Protocol: Alkaline Hydrolysis (Add 2% NaOH, pH>9, wait 48h) liquid_waste->hydrolysis package_solids Package in Labeled, Sealed Container solid_waste->package_solids spill_waste->package_solids verify Verify pH > 9 hydrolysis->verify final_disposal Dispose as Hazardous Waste via Institutional EHS package_solids->final_disposal verify->hydrolysis No, adjust pH verify->final_disposal Yes

Caption: Decision workflow for segregating and treating DFP waste streams.

Section 4: FAQs on Waste Management & PPE

Q: How must I store DFP waste before it is collected?

A: All DFP waste, whether neutralized liquid or contaminated solid, must be stored in a clearly labeled, sealed, and leak-proof container.[14] The container should be kept in a designated satellite accumulation area, preferably with secondary containment, until it is collected by your institution's EHS department. Always follow federal, state, and institutional regulations.[7][8]

Q: What specific Personal Protective Equipment (PPE) is required for handling DFP?

A: The required PPE level depends on the task. Never handle DFP outside of a certified chemical fume hood.

TaskMinimum Required PPE
Routine Handling (Small volumes, dilutions in hood) Lab coat, ANSI-rated safety goggles, double nitrile gloves.[10][17]
Mixing, Loading, & Waste Neutralization Chemical-resistant apron over lab coat, safety goggles, double nitrile gloves.[18][19]
Spill Cleanup or Handling Open Concentrates Full-face respirator with appropriate cartridges, chemical-resistant suit or coveralls, chemical-resistant boots, and heavy-duty gloves (e.g., butyl rubber over nitrile).[1][17][20]

Section 5: Emergency Preparedness

Q: What is the immediate first aid response for personal exposure to DFP?

A: Speed is critical. An assistant should be nearby when working with DFP.[1]

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[16]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11]

  • Inhalation: Move the person to fresh air immediately.[16]

  • Ingestion: Do NOT induce vomiting.[16]

  • SEEK IMMEDIATE MEDICAL ATTENTION in all cases of exposure. Call your emergency number and inform them that the exposure is to an organophosphate cholinesterase inhibitor. Provide the Safety Data Sheet (SDS) to the medical responders. Antidotes such as atropine and pralidoxime (2-PAM) may be administered by a physician.[1][21]

References

  • Diisopropyl fluorophosphate. JoDrugs. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Safe disposal of diisopropyl fluorophosphate (DFP). Applied Biochemistry and Biotechnology, 49(2), 165–172. [Link]

  • Material Safety Data Sheet - Diisopropyl fluorophosphate. Cole-Parmer. [Link]

  • DIISOPROPYL FLUOROPHOSPHATE Safety Data Sheet. Georganics. [Link]

  • Isbister, G. K., & Roberts, M. S. (2007). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 69–78. [Link]

  • Masson, P., & Rochu, D. (2017). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. Molecules, 22(10), 1654. [Link]

  • Pesticide Decontaminants. University of Nebraska-Lincoln. [Link]

  • The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. [Link]

  • Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings (6th ed.). U.S. Environmental Protection Agency. [Link]

  • Fishel, F. M. (2019). Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension. [Link]

  • Ogg, C. L., & Hock, W. K. (2000). Personal Protective Equipment for Working With Pesticides. University of Missouri Extension. [Link]

  • Joshi, P. B., et al. (2021). A Microbial Electrochemical Technology to Detect and Degrade Organophosphate Pesticides. ACS Central Science, 7(10), 1736–1745. [Link]

  • Personal Protective Equipment. (2022). Health Canada. [Link]

  • Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety. [Link]

  • Diisopropyl fluorophosphate. Wikipedia. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Hazardous Waste Identification Guidance Document. Colorado Department of Public Health & Environment. [Link]

  • Diisopropyl fluorophosphate - general description and preparation. Georganics. [Link]

  • Pesticide Disposal Laws: What You Need to Know. Online Pest Control Courses. [Link]

  • The Law on Pesticide Wastes. Pesticide Safety Education Program. [Link]

  • Heiss, D. R., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. Journal of Chemistry, 2016, 3190891. [Link]

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. [Link]

  • Chapter 850: Identification of Hazardous Wastes. Maine Department of Environmental Protection. [Link]

  • Hancock, A. N., et al. (2019). Reaction progress profiles of the hydrolysis of DFP. ResearchGate. [Link]

  • Scindia, Y. M., et al. (2006). Monitoring of Diisopropyl Fluorophosphate Hydrolysis by Fluoride-Selective Polymeric Films Using Absorbance Spectroscopy. Sensors, 6(8), 935–946. [Link]

  • Disposal of Pesticides. National Pesticide Information Center. [Link]

  • Hazardous Waste Reference Guidebook. U.S. Environmental Protection Agency. [Link]

  • Waste Code. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Determination Guide. Southwestern University. [Link]

Sources

Identifying and minimizing artifacts in experiments with Diisopropylphosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diisopropylphosphate (DIP) and its related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize experimental artifacts, ensuring the integrity and reproducibility of your results.

Introduction: The Hidden Variable in Your Experiments

This compound (DIP) is a metabolite and the primary hydrolysis product of the potent organophosphorus compound Diisopropylfluorophosphate (DFP). While DFP is widely used as an inhibitor of serine hydrolases, including acetylcholinesterase, the unintended presence of DIP can be a significant source of experimental artifacts.[1][2][3] This guide will equip you with the expertise to anticipate and troubleshoot these challenges.

Section 1: The Progenitor Problem - DFP Degradation and DIP Formation

The most common source of DIP-related artifacts is the degradation of your DFP stock solution. Understanding the stability of DFP is the first critical step in preventing skewed results.

FAQ 1: My DFP stock solution has been stored in the lab refrigerator. Is it still good to use?

This is a critical question. Storing DFP at 4°C, especially in glass vials, is highly discouraged as it can lead to significant degradation.[1][3] The primary degradation product is this compound (DIP), formed through hydrolysis.

Causality: The hydrolysis of DFP produces hydrofluoric acid (HF). In glass containers, HF can react with silica, generating water. This water then fuels further hydrolysis of DFP in an autocatalytic cycle, accelerating degradation.[1][2][4]

Troubleshooting Guide: DFP Stock Integrity

Issue: Inconsistent or weaker-than-expected enzyme inhibition in your assay.

Potential Cause: Your DFP stock may have degraded, leading to a lower effective concentration of the active inhibitor and the presence of contaminating DIP.

Solution Workflow:

DFP_Troubleshooting start Inconsistent Results with DFP check_storage Verify DFP Storage Conditions (Temp & Container) start->check_storage improper_storage Improper Storage: > -10°C or in Glass check_storage->improper_storage proper_storage Proper Storage: ≤ -10°C in Non-Glass check_storage->proper_storage discard Discard Old Stock & Procure Fresh DFP improper_storage->discard High Risk of Degradation validate Validate New Aliquots with a Control Assay proper_storage->validate Low Risk aliquot Aliquot Fresh DFP in Non-Glass Vials discard->aliquot store_properly Store at ≤ -10°C aliquot->store_properly store_properly->validate proceed Proceed with Experiment validate->proceed

Caption: Troubleshooting workflow for DFP stock integrity.

Data Presentation: DFP Stability Over Time

The following table summarizes the degradation of commercially sourced DFP under different storage conditions over 393 days, as reported in a stability study.[1][3]

Storage TemperaturePurity After 393 DaysMajor Degradation Product
4°CSignificantly DegradedThis compound (DIP)
-10°CMinor Degradation (~5%)This compound (DIP)
-80°CNo DegradationN/A

Experimental Protocol: Best Practices for DFP Storage and Handling

To ensure the integrity of your DFP and minimize the formation of DIP, adhere to the following protocol:

  • Procurement: Whenever possible, obtain fresh DFP from a reputable supplier.

  • Container Choice: If the DFP is supplied in a glass ampule or vial, transfer it to a high-quality, airtight, non-glass container (e.g., polypropylene or PTFE) for long-term storage.[1][2][3]

  • Aliquoting: To prevent thermal cycling from repeated freeze-thaw, create small, single-use aliquots.

  • Storage Temperature: Store aliquots at -10°C or, for optimal long-term stability, at -80°C.[1][3]

  • Inert Atmosphere: For maximum stability, consider flushing the headspace of your aliquot vials with an inert gas like argon or nitrogen before sealing.

  • Labeling: Clearly label all aliquots with the compound name, concentration, and date of preparation.

  • Working Solutions: Prepare working solutions fresh for each experiment from a thawed aliquot. Do not re-freeze and re-use diluted working solutions.

Section 2: Navigating Off-Target Effects and Assay Interference

Even with pure DFP, artifacts can arise from its mechanism of action and its interaction with assay components. The presence of its hydrolysis product, DIP, adds another layer of complexity.

FAQ 2: I am using DFP to inhibit a specific serine protease, but I'm observing unexpected changes in my cells. Could this be an off-target effect?

Yes, this is a distinct possibility. DFP is a broad-spectrum inhibitor of serine hydrolases and is not limited to acetylcholinesterase.[5][6] If your experimental system (e.g., cell lysate, whole cells) contains other active serine hydrolases, DFP will likely inhibit them as well.[6]

Causality: DFP acts by covalently modifying the active site serine of these enzymes.[7][8] This can lead to a cascade of downstream effects unrelated to the inhibition of your primary target. For instance, DFP has been shown to inhibit neutrophil elastase and affect neutrophil apoptosis and oxidative burst.[9]

Troubleshooting Guide: Off-Target Effects

Issue: Observing unexpected cellular phenotypes or inhibition of unintended enzymes.

Potential Cause: DFP is inhibiting other serine hydrolases in your system. DIP, if present, could also have its own, likely weaker, biological effects.

Solution Workflow:

Off_Target_Troubleshooting start Unexpected Cellular Phenotype with DFP concentration Dose-Response Experiment (Determine lowest effective concentration) start->concentration specific_inhibitor Use a More Specific Inhibitor for Target Enzyme (if available) concentration->specific_inhibitor control_dip Include a 'DIP only' Control Group specific_inhibitor->control_dip rationale_dip Rationale: Does DIP alone cause the effect? control_dip->rationale_dip activity_profiling Activity-Based Protein Profiling (ABPP) (Identify all DFP-targeted enzymes) control_dip->activity_profiling validate_phenotype Validate Phenotype with an Orthogonal Method (e.g., siRNA, CRISPR) activity_profiling->validate_phenotype conclusion Attribute Phenotype to Specific Target Inhibition validate_phenotype->conclusion

Caption: A logical workflow to dissect off-target effects.

FAQ 3: My cell viability assay (e.g., MTT, Resazurin) is giving strange results after DFP treatment. Is there interference?

Yes, interference is possible. Cell viability assays based on metabolic activity can be affected by compounds that alter cellular metabolism.[10][11]

Causality:

  • Metabolic Shift: As a potent inhibitor of multiple enzymes, DFP can induce a metabolic shift in cells that is independent of cell death. This can alter the rate at which cells reduce tetrazolium salts (like MTT) or resazurin, leading to an under- or overestimation of cell viability.[11]

  • Protease Inhibition: Some cytotoxicity assays measure the release of intracellular proteases from dead cells. DFP, being a protease inhibitor, could potentially interfere with the detection chemistry of such assays.[9]

Experimental Protocol: Validating Cell Viability Data

Objective: To confirm whether observed changes in viability are genuine or an artifact of assay interference.

  • Primary Assay: Perform your primary viability assay (e.g., MTT, Resazurin) with appropriate controls (vehicle, positive control for cell death).

  • Orthogonal Validation: Concurrently, use a second, mechanistically different viability assay. A dye exclusion method is a good choice as it relies on a physical property (membrane integrity) rather than metabolic activity.[10]

    • Example: Propidium Iodide (PI) or Trypan Blue staining followed by flow cytometry or fluorescence microscopy.[12] These dyes only enter cells with compromised membranes.

  • Data Comparison:

    • If both assays show a similar dose-dependent decrease in viability, the effect is likely genuine.

    • If the metabolic assay shows a significant change while the membrane integrity assay does not, you are likely observing a metabolic artifact.

  • Control for DIP: Include a high-concentration control of DIP (if available) to see if the degradation product itself affects the assay readout.

Section 3: Summary and Key Takeaways

Minimizing artifacts when working with DFP and its potential contaminant, DIP, hinges on a proactive approach to chemical management and experimental design.

  • Prioritize Stock Integrity: The stability of your DFP is paramount. Always store it at or below -10°C in non-glass containers and prepare fresh working solutions.[1][3]

  • Acknowledge Broad Specificity: DFP is not a perfectly specific inhibitor. Be aware of its potential to interact with multiple serine hydrolases.[5][6]

  • Use Orthogonal Controls: When unexpected results arise, especially in complex biological systems, use mechanistically distinct controls and assays to validate your findings.

  • Consider the Degradant: In cases of inexplicable results, the presence of DIP should be considered a potential confounding variable.

References

  • This compound - Wikipedia. Wikipedia. [Link]

  • Synthesis and Storage Stability of Diisopropylfluorophosphate - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis and Storage Stability of Diisopropylfluorophosphate - ResearchGate. ResearchGate. [Link]

  • Diisopropylfluorophosphate binding proteins (serine hydrolases) from normal and leukemic hematopoietic cells - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and Storage Stability of Diisopropylfluorophosphate - PubMed. National Center for Biotechnology Information. [Link]

  • The in vitro hydrolysis of diisopropyl fluorophosphate during penetration through human full-thickness skin and isolated epidermis - PubMed. National Center for Biotechnology Information. [Link]

  • Diisopropyl fluorophosphate - Wikipedia. Wikipedia. [Link]

  • Synthesis and Storage Stability of Diisopropylfluorophosphate. - SciSpace. SciSpace. [Link]

  • The Hydrolysis of Diisopropyl Fluophosphate. - American Chemical Society. ACS Publications. [Link]

  • Activity-based protein profiling: The serine hydrolases - PMC. National Center for Biotechnology Information. [Link]

  • Monitoring of diisopropyl fluorophosphate hydrolysis by fluoride-selective polymeric films using absorbance spectroscopy - PubMed. National Center for Biotechnology Information. [Link]

  • Diisopropyl Fluorophosphate | C6H14FO3P | CID 5936 - PubChem. National Center for Biotechnology Information. [Link]

  • Structure of Diisopropyl Fluorophosphate-Inhibited Factor D - PubMed. National Center for Biotechnology Information. [Link]

  • Troubleshooting and optimizing lab experiments - YouTube. YouTube. [Link]

  • Profiling Serine Hydrolases in the Leishmania Host‐Pathogen Interactome Using Cell‐Permeable Activity‐Based Fluorophosphon. Wiley Online Library. [Link]

  • Cell viability assay of different cell lines using PF-DPA (a) NIH-3T3,... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Regulation of apoptosis and priming of neutrophil oxidative burst by diisopropyl fluorophosphate - PMC. National Center for Biotechnology Information. [Link]

  • A Beginner's Guide to Chemical Storage Best Practices - Moravek. Moravek. [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. Creative Diagnostics. [Link]

  • Evaluating cell viability assessment techniques: a comparative study of flow cytometry and fluorescence microscopy in response to bioactive glass exposure - PMC. National Center for Biotechnology Information. [Link]

  • V iability & Cytotoxicity Assays - Interchim. Interchim. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. [Link]

  • Transportation, Use, Handling, and Storage of Lab Chemicals - IN.gov. Indiana Department of Environmental Management. [Link]

  • Nanotechnology: Biological proteins knock nanoparticles off target - PubMed. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Diisopropylphosphate and Other Organophosphate Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of Diisopropylphosphate (DIP), with a primary focus on its close and more widely studied analog Diisopropylfluorophosphate (DFP), against other significant organophosphate (OP) inhibitors. This document is intended to serve as a technical resource, offering a comparative analysis supported by experimental data to inform research and development in neurotoxicology, pharmacology, and therapeutics.

Introduction to this compound and the Landscape of Organophosphate Inhibitors

Organophosphates (OPs) are a class of organic compounds containing phosphorus, widely recognized for their potent inhibition of acetylchol inesterase (AChE), a critical enzyme in the nervous system.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and a cascade of physiological effects.[2] While some OPs are utilized as pesticides in agriculture, others are infamous as highly toxic chemical warfare nerve agents.[2]

This compound (DIP) and its fluorinated analog, Diisopropylfluorophosphate (DFP), are organophosphates that serve as important tools in research. DFP, in particular, is often used as a surrogate for nerve agents like Sarin due to its similar mechanism of action and high potency as an AChE inhibitor.[3] This guide will primarily focus on DFP as a representative of diisopropylphosphates due to the extensive availability of comparative experimental data.

The efficacy of an OP inhibitor is paramount and is typically quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value signifies a higher potency of the inhibitor.[4] This guide will delve into a comparative analysis of these values for DFP against a panel of other well-characterized OPs, including the nerve agents Sarin (GB), Soman (GD), and VX, as well as the pesticide Paraoxon and the therapeutic agent Echothiophate.

Comparative Efficacy of Organophosphate Inhibitors

The inhibitory potency of organophosphates against acetylcholinesterase varies significantly based on their chemical structure. This variation is reflected in their bimolecular rate constants (kᵢ), which measure the overall inhibitory power, and their IC₅₀ values.

In Vitro Inhibition of Acetylcholinesterase

The following table summarizes the bimolecular rate constants (kᵢ) for the inhibition of acetylcholinesterase by DFP and other selected organophosphates. The data is collated from a study that utilized human erythrocyte and rat brain AChE, providing a standardized basis for comparison.

Table 1: Comparative in vitro Efficacy of Organophosphate Inhibitors against Acetylcholinesterase

CompoundChemical ClassSource of AChEBimolecular Rate Constant (kᵢ) (M⁻¹min⁻¹)Reference
DFP PhosphorofluoridateHuman Erythrocyte1.8 x 10⁵[5]
Rat Brain1.2 x 10⁵[5]
Sarin (GB) PhosphonofluoridateHuman Erythrocyte1.1 x 10⁷[5]
Rat Brain1.3 x 10⁷[5]
Soman (GD) PhosphonofluoridateHuman Erythrocyte1.4 x 10⁸[5]
Rat Brain1.6 x 10⁸[5]
VX PhosphonothiolateHuman Erythrocyte1.2 x 10⁸[5]
Rat Brain1.4 x 10⁸[5]
Paraoxon PhosphateHuman Erythrocyte3.6 x 10⁵[5]
Rat Brain3.0 x 10⁵[5]
Echothiophate Phosphate-Data not available in a directly comparable format

Note: The kᵢ values for Sarin, Soman, and VX were determined using their respective surrogates in the cited study. The potency of these surrogates is proportional to the toxicity of the actual nerve agents.[5]

From this data, it is evident that the nerve agents Sarin, Soman, and VX are significantly more potent inhibitors of AChE than DFP and Paraoxon. Soman and VX exhibit the highest inhibitory efficacy. DFP and Paraoxon have comparable potencies, with Paraoxon being slightly more potent.

In Vivo Toxicity

The in vivo toxicity of organophosphates, often expressed as the median lethal dose (LD₅₀), provides another critical dimension for comparing their efficacy. The following table presents the LD₅₀ values for DFP and several nerve agents in mice.

Table 2: Comparative in vivo Toxicity of Selected Organophosphates in Mice

CompoundLD₅₀ (mg/kg, iv)Reference
DFP 3.40[4]
Sarin (GB) 0.109[4]
Soman (GD) 0.042[4]
Tabun (GA) 0.287[4]

Note: The data was obtained from studies on ICR mice.[4]

The in vivo toxicity data corroborates the in vitro findings, with Soman being the most toxic, followed by Sarin and Tabun. DFP is considerably less toxic than these nerve agents.

Structure-Activity Relationship and Mechanistic Insights

The differences in the efficacy of organophosphate inhibitors are rooted in their molecular structure, which dictates their interaction with the active site of acetylcholinesterase.

The general structure of an organophosphate inhibitor can be represented as:

Caption: General chemical structure of an organophosphate.

The key structural features influencing the inhibitory potency include:

  • The Phosphorus Center: The electrophilicity of the phosphorus atom is crucial for its reaction with the serine hydroxyl group in the AChE active site. Electron-withdrawing groups attached to the phosphorus enhance its reactivity and thus the inhibitor's potency.

  • The Leaving Group (X): A good leaving group is essential for the phosphorylation of the enzyme. The pKa of the leaving group is a key determinant; a lower pKa generally corresponds to a better leaving group and a more potent inhibitor. For instance, the fluoride in DFP and Sarin is an excellent leaving group.

  • The Alkyl/Alkoxy Groups (R¹ and R²): The nature of the R groups influences the inhibitor's binding affinity to the AChE active site, its stability, and its lipophilicity, which affects its absorption and distribution in the body. The bulky isopropyl groups in DFP, for example, contribute to its specific interactions within the enzyme's active site gorge.

The mechanism of AChE inhibition by organophosphates is a two-step process:

  • Reversible Binding: The OP inhibitor initially binds reversibly to the active site of AChE, forming a Michaelis-like complex.

  • Irreversible Phosphorylation: The phosphorus atom of the OP is then attacked by the hydroxyl group of a serine residue in the active site of AChE. This results in the formation of a stable, covalent phosphate-enzyme bond and the release of the leaving group (X). This phosphorylated enzyme is catalytically inactive.

AChE_Inhibition_Mechanism AChE AChE (Active Enzyme) Complex AChE-OP Complex (Reversible) AChE->Complex + OP OP Organophosphate Inhibitor Complex->AChE Dissociation Inhibited_AChE Phosphorylated AChE (Inactive) Complex->Inhibited_AChE Phosphorylation Leaving_Group Leaving Group (X)

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Experimental Protocol: In Vitro Assessment of AChE Inhibition using the Ellman's Assay

The Ellman's assay is a widely used, simple, and reliable colorimetric method to determine AChE activity and the potency of its inhibitors.

Principle

The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Materials
  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) enzyme solution

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATChI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Organophosphate inhibitor stock solution (e.g., DFP in isopropanol)

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare working solutions of AChE, ATChI, and DTNB in phosphate buffer at the desired concentrations.

    • Prepare serial dilutions of the organophosphate inhibitor in the appropriate solvent to create a range of concentrations for IC₅₀ determination.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add 200 µL of phosphate buffer.

    • Control wells (100% enzyme activity): Add 100 µL of phosphate buffer, 50 µL of DTNB solution, and 25 µL of AChE solution.

    • Test wells (inhibitor): Add 100 µL of phosphate buffer containing the desired concentration of the inhibitor, 50 µL of DTNB solution, and 25 µL of AChE solution.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 25 µL of the ATChI substrate solution to all wells (except the blank).

  • Measurement:

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC₅₀ value from the dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Ellman_Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents (AChE, DTNB, ATChI, Inhibitor) Plate Plate Setup in 96-well plate (Blank, Control, Test) Reagents->Plate Preincubation Pre-incubate Plate->Preincubation Initiate Initiate Reaction with ATChI Preincubation->Initiate Measure Measure Absorbance at 412 nm (kinetic) Initiate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental Workflow for the Ellman's Assay.

Conclusion

This guide has provided a comparative analysis of the efficacy of Diisopropylfluorophosphate (DFP) against other prominent organophosphate inhibitors. The experimental data clearly demonstrates that nerve agents such as Sarin, Soman, and VX are orders of magnitude more potent as AChE inhibitors than DFP and the pesticide Paraoxon. The structure-activity relationships of these compounds, particularly the nature of the leaving group and the substituents on the phosphorus atom, are key determinants of their inhibitory power.

The provided experimental protocol for the Ellman's assay offers a standardized method for researchers to assess the inhibitory potency of novel compounds against acetylcholinesterase. A thorough understanding of the comparative efficacy and underlying mechanisms of action of different organophosphate inhibitors is crucial for the development of effective countermeasures and therapeutic interventions for OP poisoning, as well as for the design of new drugs targeting the cholinergic system.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

  • Kuca, K., Jun, D., & Musilek, K. (2011). Design, evaluation and structure–activity relationship studies of the AChE reactivators against organophosphorus pesticides. Medicinal Research Reviews, 31(4), 548-575. [Link]

  • Scribd. Ellman Esterase Assay Protocol. [Link]

  • O'Brien, R. D. (1969). Structure-Activity Relationships of the Organophosphorus Anticholinesterase Agents. Annals of the New York Academy of Sciences, 160(1), 233-242. [Link]

  • Song, Y., et al. (2012). Quantitative Structure-Activity Relationships for Organophosphates Binding to Acetylcholinesterase. Toxicological Sciences, 129(2), 433-443. [Link]

  • Čolović, M. B., Krstić, D. Z., Petrović, S. D., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

  • Chambers, J. E., et al. (2014). Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase. Toxicological Sciences, 142(1), 168-176. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631-2640. [Link]

  • ResearchGate. Apparent IC 50 Values of OP Pesticides by Allosteric AChE Activators. [Link]

  • Prabhavathy, G., Jamil, K., & Rahman, M. F. (2006). Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies. Toxicology Mechanisms and Methods, 16(8), 455-459. [Link]

  • Taylor, P., & Brown, J. H. (2025). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. Protein Science. [Link]

  • ResearchGate. Comparative IC50 for Acetylcholinesterase (AChE) or Cholinesterase (ChE) Inhibition by Carbamates and Organophosphates. [Link]

  • Drance, S. M. (1960). Comparison of action of cholinergic and anticholinesterase agents in glaucoma. Investigative Ophthalmology & Visual Science, 1(1), 120-126. [Link]

  • ResearchGate. IC 50 values for AChE inhibitors. [Link]

  • Shih, T. M., et al. (1989). Comparison of the effects of diisopropylfluorophosphate, sarin, soman, and tabun on toxicity and brain acetylcholinesterase activity in mice. Toxicology and Applied Pharmacology, 99(2), 271-281. [Link]

  • ResearchGate. IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

  • ResearchGate. IC50 values of the representative set of active compounds identified in the HTS. [Link]

  • KEGG DRUG. Echothiophate iodide. [Link]

  • Zdražilová, P., et al. (2006). New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. Zeitschrift für Naturforschung C, 61(11-12), 857-862. [Link]

  • Patil, D. N., et al. (2019). Comparative biophysical characterization: A screening tool for acetylcholinesterase inhibitors. PLOS ONE, 14(5), e0215291. [Link]

  • Worek, F., et al. (2007). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology, 73(11), 1807-1817. [Link]

  • Reddy, D. S., et al. (2021). Diisopropylfluorophosphate (DFP) volatizes and cross-contaminates wells in a common 96-well plate format used in zebrafish larvae toxicology studies. Neurotoxicology and Teratology, 88, 107038. [Link]

  • Ferchmin, P. A., et al. (2014). Neuroprotection against diisopropylfluorophosphate in acute hippocampal slices. Neuroscience, 277, 749-758. [Link]

Sources

A Comparative Guide to Diisopropylphosphate-Induced Neuropathy as a Disease Model

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation and comparison of the diisopropylphosphate (DIP)-induced neuropathy model, offering a critical evaluation of its performance against other established models of peripheral neuropathy. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the underlying mechanisms and experimental rationale to empower your research decisions.

Introduction: Modeling Organophosphate-Induced Delayed Neuropathy

Organophosphate-induced delayed neuropathy (OPIDN) is a debilitating neurological condition characterized by the delayed onset of axonal degeneration in both the central and peripheral nervous systems, occurring weeks after exposure to certain organophosphorus compounds.[1][2] Diisopropyl phosphate (DIP) and its fluorinated analog, diisopropylfluorophosphate (DFP), are potent organophosphates that serve as valuable tools to model OPIDN in a controlled laboratory setting.[3][4] This guide will dissect the DIP-induced neuropathy model, from its molecular underpinnings to its practical application, and critically compare it to other widely used neuropathy models.

The Molecular Basis of DIP-Induced Neuropathy: Beyond Cholinesterase Inhibition

While the acute toxicity of organophosphates is primarily due to the irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis, the delayed neuropathy has a distinct mechanism.[1][4] The key initiating event in OPIDN is the inhibition and subsequent "aging" of a specific enzyme called Neuropathy Target Esterase (NTE).[5][6]

The Critical Role of Neuropathy Target Esterase (NTE):

  • Inhibition: DIP phosphorylates the active serine residue of NTE. A threshold of over 70% inhibition of NTE activity is generally considered necessary to initiate the neurodegenerative cascade.[5][7]

  • Aging: Following phosphorylation, a crucial intramolecular rearrangement occurs, termed "aging," where one of the isopropyl groups is cleaved from the phosphorus atom. This creates a negatively charged, irreversibly inhibited enzyme.[5] This "aged" NTE is thought to gain a toxic function, disrupting normal cellular processes.

  • Downstream Cascade: The toxic gain-of-function of aged NTE is believed to disrupt phospholipid homeostasis within the neuron, leading to an accumulation of certain lipids and subsequent activation of downstream pathways that culminate in axonal degeneration.[2][8] This cascade involves the dysregulation of calcium homeostasis, activation of calcium-dependent proteases, and disruption of axonal transport, ultimately leading to the breakdown of the axon cytoskeleton.[3][9]

Signaling Pathway of DIP-Induced Neuropathy

Caption: Signaling cascade in DIP-induced neuropathy.

Experimental Protocol: Induction of DIP Neuropathy in a Rodent Model

This protocol outlines a validated method for inducing OPIDN in rats using diisopropylfluorophosphate (DFP), a close analog of DIP. This protocol is designed to produce consistent neuropathic outcomes for therapeutic screening and mechanistic studies.

Experimental Workflow

Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats, 7-8 weeks old) DFP_Admin DFP Administration (e.g., 1-2 mg/kg, s.c.) + Anticholinergics (Atropine) Animal_Acclimation->DFP_Admin Acute_Monitoring Acute Cholinergic Signs Monitoring (1-4 hours) DFP_Admin->Acute_Monitoring Latent_Period Latent Period (1-2 weeks) Acute_Monitoring->Latent_Period Neuropathy_Assessment Neuropathy Assessment (Weeks 2-4) Latent_Period->Neuropathy_Assessment Behavioral Behavioral Testing (Gait analysis, Von Frey, Rotarod) Neuropathy_Assessment->Behavioral Electrophysiology Electrophysiology (Nerve Conduction Velocity) Neuropathy_Assessment->Electrophysiology Histopathology Histopathology (Nerve fiber staining, Axon counts) Neuropathy_Assessment->Histopathology

Caption: Experimental workflow for DIP-induced neuropathy.

Step-by-Step Methodology:

  • Animal Model: Adult female hens are the classic model for OPIDN due to their high sensitivity.[10] However, for ease of handling and genetic manipulation, rat and mouse models are also utilized.[4][11] This protocol focuses on a rat model.

  • Acclimation: House adult Sprague-Dawley rats (250-300g) in a controlled environment for at least one week prior to the experiment.

  • DFP Administration: Administer a single subcutaneous (s.c.) injection of DFP at a dose of 1-2 mg/kg. To counteract the acute cholinergic toxicity, co-administer atropine sulfate (e.g., 10 mg/kg, i.p.) immediately after DFP injection.

  • Acute Monitoring: Observe animals closely for the first 4-6 hours for signs of cholinergic crisis (e.g., tremors, salivation, lacrimation). Provide supportive care as needed.

  • Latent Period: Animals will typically appear normal for a latent period of 7-14 days.

  • Onset of Neuropathy: From the second week onwards, observe for the development of gait abnormalities, such as ataxia and hindlimb weakness.

  • Endpoint Analysis (2-4 weeks post-injection):

    • Behavioral Assessment: Perform gait analysis (e.g., walking track analysis), sensory testing (e.g., von Frey filaments for mechanical allodynia), and motor coordination tests (e.g., rotarod).

    • Electrophysiology: Measure nerve conduction velocity (NCV) in peripheral nerves (e.g., sciatic or tail nerve) to assess nerve function.

    • Histopathology: Perfuse animals and collect nervous tissue (spinal cord, peripheral nerves) for histological analysis. Stain with markers for myelin (e.g., Luxol Fast Blue) and axons (e.g., silver stains or neurofilament antibodies) to quantify axonal degeneration and demyelination.

Comparative Analysis: DIP-Induced Neuropathy vs. Alternative Models

The choice of a disease model is critical for the translational success of preclinical research. Here, we compare the DIP-induced neuropathy model with two other widely used models: streptozotocin (STZ)-induced diabetic neuropathy and paclitaxel-induced chemotherapy neuropathy.

FeatureDiisopropyl Phosphate (DIP) ModelStreptozotocin (STZ) Diabetic ModelPaclitaxel Chemotherapy Model
Mechanism Inhibition and "aging" of Neuropathy Target Esterase (NTE), leading to a toxic gain-of-function and subsequent axonal degeneration.[5][8]Hyperglycemia-induced metabolic and vascular changes, leading to oxidative stress, inflammation, and nerve damage.[1]Disruption of microtubule dynamics in axons, impairing axonal transport and leading to a "dying-back" axonopathy.[12]
Onset of Neuropathy Delayed onset, typically 1-3 weeks after a single exposure.[1]Gradual onset over several weeks to months, dependent on the duration and severity of hyperglycemia.[9]Can be acute or develop cumulatively over the course of treatment.[12]
Type of Neuropathy Primarily a motor neuropathy with sensory involvement, affecting both central and peripheral long tracts.[1]Predominantly a sensory and autonomic neuropathy, with motor involvement in later stages.[9]Primarily a sensory neuropathy, characterized by pain, numbness, and tingling.[12]
Nerve Conduction Velocity (NCV) Significant decrease in motor and sensory NCV. (Data synthesized from multiple organophosphate studies)[13]Moderate decrease in sensory and motor NCV. (e.g., Sural NCV ~42 m/s in diabetic vs. >50 m/s in controls)[7][14]Mild to moderate decrease in sensory NCV, with motor NCV often less affected.[15]
Sensory Threshold (Von Frey) Variable, with some studies showing hyperalgesia and others hypoalgesia depending on the time point and specific organophosphate. (Data synthesized)Initial hyperalgesia followed by hypoalgesia. (e.g., Paw withdrawal threshold decreases initially, then increases)Pronounced mechanical allodynia and hyperalgesia. (e.g., Significant decrease in paw withdrawal threshold)[16]
Nerve Fiber Density Significant axonal loss in both peripheral nerves and spinal cord.[4]Reduction in intraepidermal nerve fiber density (IENFD). (e.g., ~7 fibers/mm in diabetics vs. >9 fibers/mm in controls)[5][17]Reduction in IENFD and axonal degeneration in peripheral nerves.[18]

Strengths and Limitations of the DIP-Induced Neuropathy Model:

Strengths:

  • Mechanistic Relevance for OPIDN: It is the most relevant model for studying the specific mechanisms of organophosphate-induced delayed neurotoxicity.

  • Reproducibility: A single dose can produce a relatively consistent and predictable onset and progression of neuropathy.

  • Clear Initiating Event: The inhibition of NTE provides a clear molecular starting point for investigating the downstream degenerative cascade.

Limitations:

  • Acute Toxicity: The acute cholinergic toxicity of DIP requires careful management with anticholinergic drugs, which can be a confounding factor.

  • Species Differences: The classic model organism, the hen, has physiological differences from mammals. While rodent models exist, they can be less sensitive.[19]

  • Limited Translational Relevance for Other Neuropathies: The specific mechanism of NTE inhibition means this model is not directly applicable to studying other forms of peripheral neuropathy, such as diabetic or chemotherapy-induced neuropathy.

Conclusion: A Validated Tool for a Specific Purpose

The this compound-induced neuropathy model stands as a robust and well-validated tool for the specific purpose of studying organophosphate-induced delayed neuropathy. Its clear molecular initiating event and reproducible phenotype make it invaluable for dissecting the pathogenesis of this specific neurotoxic condition and for screening potential therapeutic interventions. However, for research into other forms of peripheral neuropathy, such as those caused by diabetes or chemotherapy, alternative models that more closely mimic the underlying human pathophysiology are more appropriate. The selection of a disease model must always be guided by the specific scientific question being addressed to ensure the highest degree of translational relevance.

References

  • La P, D. B. (2015). Small Nerve Fiber Quantification in the Diagnosis of Diabetic Sensorimotor Polyneuropathy: Comparing Corneal Confocal Microscopy With Intraepidermal Nerve Fiber Density. Diabetes Care, 38(6), 1153–1159. [Link]

  • Glynn, P. (2006). A mechanism for organophosphate-induced delayed neuropathy. Toxicology Letters, 162(2-3), 94-97. [Link]

  • Postma, T. J., et al. (1995). Paclitaxel-induced neuropathy. Journal of Neuro-Oncology, 25(2), 145-151. [Link]

  • Timar, B., et al. (2016). The usefulness of quantifying intraepidermal nerve fibers density in the diagnostic of diabetic peripheral neuropathy: A cross-sectional study. Diabetology & Metabolic Syndrome, 8, 28. [Link]

  • O'Brien, P. D., et al. (2012). Development of sensory neuropathy in streptozotocin-induced diabetic mice. Journal of the Peripheral Nervous System, 17(4), 369-378. [Link]

  • Emerick, G. L., et al. (2012). Mechanisms for consideration for intervention in the development of organophosphorus-induced delayed neuropathy. Toxicology, 294(2-3), 65-71. [Link]

  • Johnson, M. K., & Glynn, P. (1995). Neuropathy target esterase (NTE) and organophosphorus-induced delayed polyneuropathy (OPIDP): recent advances. Toxicology Letters, 82-83, 459-464. [Link]

  • Richardson, R. J., et al. (2020). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). Advances in Neurotoxicology, 4, 1-47. [Link]

  • Timar, B., et al. (2016). The usefulness of quantifying intraepidermal nerve fibers density in the diagnostic of diabetic peripheral neuropathy: a cross-sectional study. Diabetology & Metabolic Syndrome, 8, 28. [Link]

  • Glynn, P. (2000). Neuropathy target esterase and phospholipid deacylation. Biochemical Society Transactions, 28(6), 775-778. [Link]

  • Prentice, D. E., & Majeed, S. K. (1983). A subchronic study of the neurotoxicity of tri-ortho-cresyl phosphate (TOCP) in the domestic hen. Ecotoxicology and Environmental Safety, 7(3), 281-288. [Link]

  • Read, D. J., et al. (2014). Organophosphate-Induced Changes in the PKA Regulatory Function of Swiss Cheese/NTE Lead to Behavioral Deficits and Neurodegeneration. PLoS ONE, 9(2), e88840. [Link]

  • Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. Toxicological Reviews, 24(1), 37-49. [Link]

  • Glynn, P. (2006). Axonal Degeneration and Neuropathy Target Esterase. Arhiv za higijenu rada i toksikologiju, 57(3), 305-309. [Link]

  • Berthold, C. H., et al. (2023). Disruption of axonal transport in neurodegeneration. Journal of Clinical Investigation, 133(11), e168554. [Link]

  • Mittal, R., et al. (2024). Systematic review of translational insights: Neuromodulation in animal models for Diabetic Peripheral Neuropathy. PLoS ONE, 19(8), e0308643. [Link]

  • Ferdousi, M., et al. (2022). Is Nerve Electrophysiology a Robust Primary Endpoint in Clinical Trials of Treatments for Diabetic Peripheral Neuropathy?. Journal of Clinical Medicine, 11(6), 1629. [Link]

  • Anderson, R. J., & Dunham, N. W. (1988). Biochemical and Morphological Validation of a Rodent Model of Organophosphorus-Induced Delayed Neuropathy. Toxicology and Industrial Health, 4(3), 361-371. [Link]

  • Knoerl, R., et al. (2020). Exploring Chemotherapy-Induced Peripheral Neuropathy Severity Patterns in Young Adult Women with Breast Cancer Receiving Weekly or Dose Dense Paclitaxel. Journal of the Advanced Practitioner in Oncology, 11(8), 816-823. [Link]

  • Verma, V., et al. (2021). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. Pharmaceuticals, 14(11), 1167. [Link]

  • Lehmann, H. C., et al. (2020). Modeling chemotherapy induced peripheral neuropathy (CIPN) in vitro: Prospects and limitations. Experimental Neurology, 326, 113140. [Link]

  • Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods, 53(1), 55-63. [Link]

  • El-Salem, K., et al. (2020). Correlation between clinical neuropathy scores and nerve conduction studies in patients with diabetic peripheral neuropathy. Egyptian Journal of Neurology, Psychiatry and Neurosurgery, 56(1), 1-7. [Link]

  • Jarmusch, J., et al. (2021). Differences in corneal nerve fiber density and fiber length in patients with painful chronic idiopathic axonal polyneuropathy an. Journal of the Peripheral Nervous System, 26(3), 319-326. [Link]

  • Castro, N., et al. (2020). The alleviation of neuropathic pain behaviours by a single injection of a synthetic substance P-botulinum conjugate persists for. bioRxiv. [Link]

  • Hossain, M. J., et al. (2021). Peripheral Neuropathy Phenotyping in Rat Models of Type 2 Diabetes Mellitus: Evaluating Uptake of the Neurodiab Guidelines and I. Journal of Clinical Medicine, 10(21), 5036. [Link]

  • Khan, M. A., et al. (2024). Nerve conduction velocity studies in diabetic peripheral neuropathy involving sural nerve-A meta-analysis. Journal of Family Medicine and Primary Care, 13(10), 4469-4475. [Link]

  • Scuteri, A., et al. (2021). Considerations for a Reliable In Vitro Model of Chemotherapy-Induced Peripheral Neuropathy. International Journal of Molecular Sciences, 22(22), 12269. [Link]

  • Misra, U. K., et al. (1988). A study of nerve conduction velocity, late responses and neuromuscular synapse functions in organophosphate workers in India. Archives of Toxicology, 61(6), 496-500. [Link]

  • Gadgil, S., et al. (2019). A systematic summary and comparison of animal models for chemotherapy induced (peripheral) neuropathy (CIPN). PLoS ONE, 14(8), e0221733. [Link]

  • Calsbeek, J. J., et al. (2021). Persistent neuropathology and behavioral deficits in a mouse model of status epilepticus induced by acute intoxication with diisopropylfluorophosphate. Neurotoxicology and Teratology, 87, 107011. [Link]

  • De-Miguel, F. F., et al. (2022). Multimodal Comparison of Diabetic Neuropathy in Aged Streptozotocin-Treated Sprague–Dawley and Zucker Diabetic Fatty Rats. International Journal of Molecular Sciences, 23(24), 16149. [Link]

  • Carrington, C. D., & Abou-Donia, M. B. (1989). The Role of Neurotoxic Esterase (NTE) in the Prevention and Potentiation of Organophosphorus-Induced Delayed Neurotoxicity (OPIDN). Archives of Toxicology, 63(3), 165-172. [Link]

  • Jokanović, M., & Kosanović, M. (2010). The treatment of delayed polyneuropathy induced by diisopropylfluorophosphate in hens. Journal of Applied Toxicology, 30(5), 438-443. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Diisopropyl Phosphate: A Comparative Analysis of NMR and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the synthesis of organophosphorus compounds like diisopropyl phosphate (DIPP), achieving and verifying high purity is not merely a procedural formality; it is a critical determinant of experimental success, safety, and regulatory compliance. Whether DIPP is used as a precursor in pharmaceutical synthesis or as a simulant for neurotoxins in toxicological studies, the presence of unreacted starting materials, byproducts, or degradation products can drastically alter its chemical behavior and biological activity.[1][2][3][4][5][6]

This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of synthesized DIPP. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data to empower researchers with the expertise to select and implement the most appropriate analytical strategy.

The Critical Need for Purity: Common Impurities in DIPP Synthesis

The purity profile of DIPP is intrinsically linked to its synthesis route. A common laboratory method involves the reaction of phosphorus trichloride with isopropyl alcohol.[6][7] While effective, this route can lead to several process-related impurities:

  • Residual Starting Materials: Unreacted isopropyl alcohol or phosphorus trichloride.[8]

  • Synthesis Byproducts: Species such as triisopropyl phosphite can form and be challenging to remove.[8]

  • Hydrolysis Products: DIPP is susceptible to hydrolysis, especially in the presence of moisture, which can form isopropyl phosphonic acid.[8]

  • Oxidation Products: Although less common, oxidation can lead to the formation of various phosphate-containing impurities.[8]

Given this potential impurity profile, a robust analytical approach must be capable of both identifying and quantifying these structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Quantitative Powerhouse

NMR spectroscopy is an unparalleled technique for the structural elucidation and quantification of organophosphorus compounds. Its power lies in its ability to probe the chemical environment of specific nuclei—primarily ¹H, ¹³C, and, most importantly for this application, ³¹P.

The Causality Behind Using NMR

The fundamental principle of NMR is that the area under a resonance signal is directly proportional to the number of nuclei generating that signal.[9] This makes NMR an inherently quantitative method (qNMR) without the need for compound-specific standard curves, a significant advantage over chromatographic techniques.[9][10][11] For DIPP, ³¹P NMR is particularly advantageous due to its high sensitivity and the wide chemical shift range of phosphorus, which minimizes signal overlap even among structurally related organophosphorus impurities.[9][12]

Experimental Protocol: Quantitative ³¹P NMR

This protocol outlines a self-validating system for determining the absolute purity of a DIPP sample using an internal standard.

  • Selection of Internal Standard (IS): Choose a phosphorus-containing standard that is stable, non-volatile, has a simple ³¹P NMR spectrum (ideally a single peak), and whose resonance does not overlap with the analyte or expected impurities. Triphenyl phosphate or phosphonoacetic acid are suitable candidates.[13] The IS must be of high, certified purity.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized DIPP into a clean vial.

    • Accurately weigh approximately 10-20 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Aprotic solvents like DMSO-d₆ are often preferred to avoid potential deuterium exchange with acidic impurities or standards.[9][12]

  • Instrument Setup & Acquisition:

    • Acquire a ³¹P NMR spectrum. Key parameters must be optimized for quantification.

    • Relaxation Delay (d1): This is the most critical parameter for qNMR. It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any phosphorus nucleus in the sample (both analyte and IS). A conservative value of 60 seconds is often sufficient for ³¹P qNMR.[10] This ensures complete relaxation of the nuclei between scans, making the signal integrals directly proportional to molar concentration.

    • Pulse Angle: Use a 90° pulse angle to maximize the signal in a single scan.[10]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (S/N > 100) for both the analyte and the IS.

  • Data Processing & Analysis:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Carefully integrate the area of the DIPP signal and the internal standard signal.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral area

    • N = Number of phosphorus nuclei per molecule (usually 1)

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Data Interpretation

The ³¹P NMR spectrum provides a clear fingerprint of all phosphorus-containing species. Each unique compound will give a distinct peak, allowing for simultaneous identification and quantification of impurities like triisopropyl phosphite or isopropyl phosphonic acid.[8]

CompoundExpected ³¹P Chemical Shift (ppm, relative to H₃PO₄)
Diisopropyl phosphate (DIPP) ~ -1 to +2
Triisopropyl phosphite~ +138 to +141
Isopropyl phosphonic acid~ +20 to +25

Note: Chemical shifts can vary slightly based on solvent and concentration.

Workflow for NMR Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_sample Accurately Weigh DIPP Sample weigh_is Accurately Weigh Internal Standard (IS) weigh_sample->weigh_is dissolve Dissolve Mixture in Deuterated Solvent weigh_is->dissolve setup_nmr Optimize qNMR Parameters (d1 ≥ 5*T1, 90° pulse) dissolve->setup_nmr acquire Acquire 31P NMR Spectrum (High S/N) setup_nmr->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate Purity Using Formula integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis of DIPP.

Gas Chromatography-Mass Spectrometry (GC-MS): The Sensitivity Specialist

GC-MS is a powerful hyphenated technique that combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. It excels at identifying and quantifying volatile and semi-volatile impurities, often at trace levels that may be undetectable by NMR.

The Causality Behind Using GC-MS

The core strength of GC-MS in this context is its sensitivity and selectivity.[14] The GC column separates compounds based on their boiling points and interaction with the stationary phase. Even isomers or compounds with very similar structures can often be resolved. The mass spectrometer then bombards the eluted compounds with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification. For purity assessment, GC-MS is ideal for detecting trace amounts of volatile starting materials (e.g., isopropyl alcohol) or byproducts that could compromise the final product.[8][15]

Experimental Protocol: GC-MS Impurity Profiling
  • Sample Preparation:

    • Prepare a stock solution of the synthesized DIPP in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a dilution series to determine the linear range of the instrument and to avoid detector saturation. A typical injection concentration might be in the 1-100 µg/mL range.[15]

    • Note on Derivatization: While DIPP itself is sufficiently volatile for GC, some of its more polar degradation products (like phosphonic acids) are not. For comprehensive analysis, derivatization (e.g., methylation with diazomethane or silylation with MTBSTFA) may be required to make these impurities volatile enough for GC analysis.[16]

  • Instrument Setup & Acquisition:

    • GC Column: A nonpolar or mid-polarity capillary column, such as a DB-5ms or TG-5SilMS (30 m x 0.25 mm x 0.25 µm), is typically used for organophosphate analysis.[15]

    • Injection: Use a splitless or split injection depending on the concentration. A 1 µL injection volume is common.[15]

    • Temperature Program: An optimized temperature ramp is crucial for good separation. A typical program might start at 40-60°C, hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280°C.[15]

    • MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknown impurities or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.[14]

  • Data Processing & Analysis:

    • The total ion chromatogram (TIC) will show peaks corresponding to each separated compound. Identify the main DIPP peak by its retention time.

    • Identify impurity peaks by comparing their mass spectra to reference libraries (e.g., NIST) or by interpreting their fragmentation patterns.

    • Quantify impurities by creating a calibration curve with certified standards or by using the area percent method, assuming similar response factors for structurally related compounds.

Data Interpretation

The mass spectrum of DIPP will show a molecular ion peak (if stable enough) and characteristic fragment ions resulting from the loss of isopropyl or isopropoxy groups.

CompoundExpected Retention Time (Approx.)Key Mass Fragments (m/z)
Diisopropyl phosphate (DIPP) 8-10 min182 (M+), 141, 123, 99, 81
Isopropyl Alcohol< 3 min45, 43
Triisopropyl phosphate (TIPP)> 10 min224 (M+), 183, 165, 123, 99

Note: Retention times are highly dependent on the specific column and temperature program. Fragmentation data is based on typical EI-MS patterns.

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve DIPP in Volatile Solvent derivatize Derivatize (Optional) for Non-Volatile Impurities dissolve->derivatize inject Inject Sample into GC derivatize->inject separate Separate Compounds via Temperature Program inject->separate analyze_ms Detect & Fragment using MS (EI, 70eV) separate->analyze_ms process_tic Analyze Total Ion Chromatogram (TIC) analyze_ms->process_tic identify Identify Impurities via Mass Spectra & Libraries process_tic->identify quantify Quantify Impurities (Area % or Calib. Curve) identify->quantify

Caption: Workflow for GC-MS impurity profiling of DIPP.

Comparative Analysis: NMR vs. GC-MS

Choosing the right technique depends on the specific analytical question being asked. NMR provides definitive structural information and absolute quantification, while GC-MS offers unparalleled sensitivity for trace analysis.

FeatureNMR SpectroscopyGC-MS
Primary Strength Absolute Quantification (qNMR), Structural ElucidationHigh Sensitivity, Separation of Complex Mixtures
Quantification Absolute, via internal standard; no calibration curve needed.[9][10]Relative (Area %), or Absolute with calibration curves.
Sensitivity Lower (mg to high-µg range).[11]High (low-µg to ng range).[17]
Impurity ID Excellent for phosphorus-containing impurities; less so for others.Excellent for volatile impurities; requires library matching.
Sample Throughput Lower (requires longer acquisition times for qNMR).Higher.
Sample Prep Simple dissolution.Can require dilution and/or chemical derivatization.[16]
Destructive? No, sample can be recovered.[11]Yes.

Conclusion: An Integrated Approach for Unimpeachable Purity

For the rigorous purity assessment of synthesized diisopropyl phosphate, NMR and GC-MS should not be viewed as competing techniques, but as complementary partners.

  • Use ³¹P qNMR as the primary method for determining the absolute purity and for quantifying any significant phosphorus-containing byproducts. Its status as a primary ratio method provides a high degree of confidence in the final purity value.[9][12]

  • Use GC-MS as the orthogonal method to profile for trace-level impurities , particularly residual solvents, starting materials, and other volatile organic compounds that NMR might miss.[8]

By employing this dual-pronged strategy, researchers can build a comprehensive and self-validating purity profile, ensuring the quality, safety, and reliability of their synthesized diisopropyl phosphate for any downstream application. This integrated approach embodies the principles of scientific integrity, providing an authoritative and trustworthy assessment of product quality.

References

  • BenchChem. (n.d.). Identifying and characterizing impurities in commercial Diisopropyl phosphonate.
  • Heiss, D. R., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate.
  • Tudose, I. V., et al. (2023). Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. Toxics, 11(2), 102.
  • JEOL. (n.d.). Application of qNMR: Quality control of organophosphorus pesticides.
  • Saito, T., et al. (2020). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 140(12), 1431–1438.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diisopropyl Phosphonate.
  • Dai, X., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules (Basel, Switzerland), 29(3), 674.
  • Song, Y., et al. (2008). Determination of diisopropylfluorophosphate in rat plasma and brain tissue by headspace solid-phase microextraction gas chromatography/mass spectrometry. Rapid communications in mass spectrometry : RCM, 22(19), 3069–3075.
  • Anastassiades, M., et al. (n.d.). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. European Commission Joint Research Centre.
  • Heiss, D. R., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate.
  • Heiss, D. R., et al. (2016).
  • Heiss, D. R., et al. (2016).
  • BenchChem. (n.d.). Diisopropyl fluorophosphate | 55-91-4.
  • Riebe, M., et al. (2018). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and bioanalytical chemistry, 410(21), 5225–5237.
  • Wiley-VCH GmbH. (2002-2025). DIISOPROPYL[(DIISOPROPYLPHOSPHONO)
  • Bardarov, V., & Atanasov, V. (2009). STUDY ON GC SEPARATION AND MASS SPECTRAL DETECTION/FRAGMENTATION OF DIALKYLPHOSPHATES AS THEIR PENTAFLUOROBENZYL DERIVATIVES. Journal of the University of Chemical Technology and Metallurgy, 44(4), 379-384.
  • BenchChem. (n.d.). Preventing the formation of isopropyl iodide byproduct in Diisopropyl phosphonate synthesis.
  • Gorenstein, D. G., & Findlay, J. B. (1976). 31P NMR of Diisopropyl Phosphoryl Alpha-Chymotrypsin and Catechol Cyclic Phosphate Alpha-Chymotrypsin. Direct Observation of Two Conformational Isomers.
  • ChemicalBook. (n.d.). Diisopropyl phosphite(1809-20-7) 1H NMR spectrum.
  • National Center for Biotechnology Information. (n.d.).
  • Reddy, B. P., et al. (2018). Trace Level Quantification of Diisopropyl Sulfate (PGI) in Abacavir Sulfate Drug Substance by Gas Chromatography with Mass. International Journal of Pharmaceutical and Phytopharmacological Research, 8(3), 1-7.
  • Heiss, D. R., et al. (2016).
  • Dumas, D. P., et al. (1989). Diisopropylfluorophosphate Hydrolysis by a Phosphotriesterase from Pseudomonas diminuta. Biotechnology and Applied Biochemistry, 11, 235-243.
  • Watson, C., et al. (2022). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules (Basel, Switzerland), 27(19), 6649.
  • Georganics. (n.d.). Diisopropyl fluorophosphate - general description and preparation.
  • Yasa, S. R., et al. (2017). GC–MS chromatogram and mass spectroscopic fragmentation of major peak of 2,6-diisopropylphenol-coconut mixed fatty acid conjugate (2,6P-CCFA).
  • Kumar, V., et al. (2018). Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode.
  • Ma, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. International journal of molecular sciences, 25(3), 1869.

Sources

A Comparative Guide to the In Vivo and In vitro Effects of Diisopropylphosphate on Neuronal Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of neurotoxicology and therapeutic development, understanding the nuanced effects of chemical agents on neuronal function is paramount. Diisopropylphosphate (DIPF), a potent organophosphate and surrogate for nerve agents like sarin, serves as a critical tool in these investigations. Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1] This guide provides an in-depth comparison of the in vivo and in vitro effects of DIPF on neuronal activity, offering field-proven insights and supporting experimental data to inform your research.

The Dichotomy of Model Systems: From Isolated Neurons to Whole Organisms

The choice between an in vitro and an in vivo model system is a critical decision in experimental design, each offering unique advantages and inherent limitations. In vitro systems, such as acute brain slices or cultured neurons, provide a controlled environment to dissect the direct cellular and synaptic effects of a compound, free from the confounding variables of systemic physiology.[2] Conversely, in vivo models, typically involving rodents, allow for the examination of the integrated physiological response to a substance, encompassing a complex interplay of neural circuits, systemic metabolism, and behavioral outcomes. This guide will explore how these distinct experimental settings reveal different facets of DIPF's neurotoxic profile.

In Vitro Effects: Unmasking the Direct Neuronal Response to DIPF

In isolated preparations, the application of DIPF provides a clear window into its direct impact on neuronal excitability and synaptic function. The primary consequence of AChE inhibition in these systems is the rapid accumulation of ACh in the synaptic cleft, leading to the overstimulation of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[1][3]

Electrophysiological Correlates of Cholinergic Overdrive

Patch-clamp electrophysiology in acute brain slices or cultured neurons reveals a dramatic shift in neuronal behavior upon DIPF application. While specific quantitative values can vary depending on the neuronal population and experimental conditions, the general trends are consistent:

  • Neuronal Hyperexcitability: The increased activation of excitatory cholinergic receptors leads to membrane depolarization, bringing the neuron closer to its firing threshold. This often results in an increased spontaneous firing rate of action potentials.

  • Alterations in Synaptic Transmission: The elevated ambient ACh levels potentiate cholinergic synaptic transmission. This can manifest as an increase in the frequency and amplitude of spontaneous postsynaptic currents. Conversely, prolonged exposure can lead to receptor desensitization and a subsequent depression of synaptic activity. Studies on miniature excitatory postsynaptic currents (mEPSCs) have shown that prolonged activity blockade, a condition mimicked by receptor desensitization, can lead to homeostatic plasticity mechanisms that alter mEPSC amplitudes.[4][5][6][7]

Parameter Effect of DIPF In Vitro Underlying Mechanism
Resting Membrane Potential DepolarizationIncreased influx of positive ions through nAChRs and activation of Gq-coupled mAChRs.
Action Potential Firing Rate Increased spontaneous firingMembrane depolarization closer to the action potential threshold.
Synaptic Transmission (mEPSCs) Initial potentiation followed by potential depressionAccumulation of ACh enhances cholinergic transmission; prolonged exposure leads to receptor desensitization.[4][5][6][7]
Experimental Protocol: Whole-Cell Patch-Clamp Recording from Acute Hippocampal Slices

This protocol outlines the key steps for assessing the direct electrophysiological effects of DIPF on neurons within an acute brain slice preparation.

  • Slice Preparation:

    • Anesthetize a rodent (e.g., rat or mouse) and rapidly dissect the brain, placing it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare coronal or sagittal hippocampal slices (300-400 µm thickness) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Using a micromanipulator, approach a pyramidal neuron in the CA1 region with a glass micropipette filled with an appropriate internal solution.

    • Establish a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Data Acquisition:

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • In current-clamp mode, record the resting membrane potential and spontaneous action potential firing.

    • Switch to voltage-clamp mode to record synaptic currents, such as mEPSCs.

  • DIPF Application:

    • Establish a stable baseline recording.

    • Bath-apply DIPF at the desired concentration through the perfusion system.

    • Record the changes in electrophysiological parameters during and after DIPF application.

cluster_prep Slice Preparation cluster_rec Recording cluster_acq Data Acquisition cluster_app DIPF Application Dissection Dissection Slicing Slicing Dissection->Slicing Recovery Recovery Slicing->Recovery Approach Approach Neuron Recovery->Approach Seal Seal Approach->Seal Rupture Rupture Seal->Rupture Establish Whole-Cell CurrentClamp Current-Clamp (Vm, Firing) Rupture->CurrentClamp VoltageClamp Voltage-Clamp (Synaptic Currents) Rupture->VoltageClamp Baseline Baseline CurrentClamp->Baseline VoltageClamp->Baseline BathApply BathApply Baseline->BathApply Apply DIPF RecordChanges RecordChanges BathApply->RecordChanges Record Effects

In Vitro Patch-Clamp Workflow.

In Vivo Effects: The Systemic Cascade of DIPF Neurotoxicity

Administering DIPF to a whole organism unveils a complex cascade of events that extend beyond the direct cellular effects observed in vitro. The systemic response involves intricate neural network disruptions, neuroinflammation, and downstream behavioral consequences.

Seizures, Neuropathology, and Cognitive Decline

The hallmark of acute, high-dose DIPF exposure in vivo is the induction of status epilepticus, a state of prolonged seizure activity.[8] This is readily observed through electroencephalography (EEG), which reveals characteristic epileptiform discharges.[9] The intense, widespread neuronal firing during seizures can lead to excitotoxicity, neuroinflammation, and neuronal cell death, particularly in vulnerable brain regions like the hippocampus and piriform cortex.[10][11][12][13]

Following acute intoxication, animals often exhibit persistent cognitive and behavioral deficits. These are assessed using a battery of behavioral tests:

  • Y-Maze: This task assesses spatial working memory by measuring the rodent's tendency to alternate between the arms of the maze. DIPF-treated animals often show a reduced percentage of spontaneous alternations, indicating impaired working memory.[14][15][16][17]

  • Morris Water Maze: This test evaluates spatial learning and memory by requiring the animal to find a hidden platform in a pool of water using distal cues. Increased escape latency (the time taken to find the platform) is a common finding in animals exposed to DIPF.[18][19][20][21][22]

Parameter Effect of DIPF In Vivo Underlying Mechanism
EEG Activity Increased power in delta and beta frequency bands during seizures.[8][23]Widespread, synchronized neuronal firing due to cholinergic overstimulation.
Behavioral Performance (Y-Maze) Decreased percentage of spontaneous alternations.[14][15][16][17]Impaired spatial working memory due to hippocampal dysfunction.
Behavioral Performance (Morris Water Maze) Increased escape latency.[18][19][20][21][22]Deficits in spatial learning and memory consolidation.
Neuroinflammation Increased activation of microglia and astrocytes.[2][10][11][12][13]Neuronal damage and excitotoxicity trigger an inflammatory response.
Neuronal Cell Death Apoptosis and necrosis in hippocampus, piriform cortex, and other brain regions.[10][11][12][13][24]Excitotoxicity, oxidative stress, and inflammation-mediated cell death pathways.
Experimental Protocol: EEG Recording and Behavioral Testing in a Rodent Model

This protocol provides a general workflow for studying the in vivo effects of DIPF.

  • Surgical Implantation of EEG Electrodes:

    • Anesthetize the animal and secure it in a stereotaxic frame.

    • Implant recording electrodes over the cortex and a reference electrode over a region of low electrical activity (e.g., the cerebellum).

    • Secure the electrode assembly with dental cement and allow the animal to recover for at least one week.

  • Baseline Recording and Behavioral Testing:

    • Record baseline EEG activity to establish a pre-exposure control.

    • Conduct baseline behavioral tests (e.g., Y-maze, Morris water maze) to assess pre-existing cognitive function.

  • DIPF Administration:

    • Administer DIPF via a systemic route (e.g., subcutaneous or intraperitoneal injection).

    • Monitor the animal for the onset of seizures and other clinical signs of toxicity.

  • Post-Exposure EEG and Behavior:

    • Continuously record EEG to monitor seizure activity and subsequent changes in brainwave patterns.

    • At various time points post-exposure (e.g., 24 hours, 7 days, 30 days), re-test the animals on the behavioral tasks to assess cognitive deficits.

  • Histological Analysis:

    • At the end of the study, perfuse the animal and collect the brain for histological analysis to assess neuroinflammation and neuronal cell death.

cluster_prep Preparation cluster_base Baseline Assessment cluster_exp Experiment cluster_analysis Analysis Surgery EEG Electrode Implantation Recovery Recovery Surgery->Recovery EEG_base Baseline EEG Recovery->EEG_base Behav_base Baseline Behavior Recovery->Behav_base DIPF_admin DIPF Administration EEG_base->DIPF_admin Behav_base->DIPF_admin EEG_post Post-DIPF EEG DIPF_admin->EEG_post Behav_post Post-DIPF Behavior DIPF_admin->Behav_post Histology Histology Behav_post->Histology

In Vivo Experimental Workflow.

Bridging the Gap: Why In Vitro and In Vivo Results Can Differ

The discrepancies between in vitro and in vivo findings are not contradictions but rather reflections of the different levels of biological complexity being interrogated. Several factors contribute to these differences:

  • The Blood-Brain Barrier (BBB): In vivo, the BBB regulates the entry of substances into the central nervous system. The pharmacokinetics of DIPF, including its ability to cross the BBB, will influence its effective concentration in the brain, a factor that is absent in in vitro preparations.

  • Systemic Metabolism: The liver and other organs metabolize foreign compounds, which can alter the concentration and activity of DIPF reaching the brain.

  • Network Effects and Compensatory Mechanisms: In vivo, neuronal circuits can exhibit compensatory responses to cholinergic overstimulation that are not fully recapitulated in a brain slice. The intact brain can engage in feedback loops and recruit other neurotransmitter systems to modulate the initial effects of DIPF.

  • Neuroinflammation: The robust inflammatory response observed in vivo involves the infiltration of peripheral immune cells and a complex interplay between microglia, astrocytes, and neurons, a dynamic that is only partially modeled in in vitro systems.[2][10][11][12][13]

The Underlying Mechanism: A Vicious Cycle of Excitotoxicity

The primary insult of DIPF is the irreversible inhibition of AChE. The subsequent accumulation of ACh leads to the overactivation of mAChRs and nAChRs. This triggers a cascade of downstream signaling events, including increased intracellular calcium, activation of protein kinase C, and the generation of second messengers like inositol triphosphate.[3] This initial cholinergic crisis can then lead to a secondary glutamatergic excitotoxicity, as the overexcited cholinergic neurons drive the excessive release of glutamate. This glutamatergic surge, coupled with the neuroinflammatory response, contributes significantly to the observed neuronal damage and apoptosis.

DIPF DIPF AChE Acetylcholinesterase DIPF->AChE Inhibits ACh Acetylcholine AChE->ACh Degrades mAChR Muscarinic Receptors ACh->mAChR Activates nAChR Nicotinic Receptors ACh->nAChR Activates PKC Protein Kinase C Activation mAChR->PKC Ca_influx Ca²⁺ Influx nAChR->Ca_influx Glutamate Glutamate Release Ca_influx->Glutamate PKC->Glutamate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity Neuroinflammation Neuroinflammation Excitotoxicity->Neuroinflammation Apoptosis Neuronal Apoptosis Excitotoxicity->Apoptosis Neuroinflammation->Apoptosis

DIPF Mechanism of Neurotoxicity.

Conclusion: An Integrated Approach for a Complete Picture

Both in vivo and in vitro studies are indispensable for a comprehensive understanding of the neurotoxic effects of this compound. In vitro models provide a powerful platform for elucidating the direct molecular and cellular mechanisms of action, while in vivo experiments are essential for evaluating the integrated physiological and behavioral consequences. By leveraging the strengths of both approaches and understanding the reasons for their potential differences, researchers can build a more complete and translationally relevant picture of DIPF-induced neurotoxicity, ultimately informing the development of more effective countermeasures and therapies.

References

  • [No Author]. (n.d.). Control of neuronal firing by dynamic parallel fiber feedback: implications for electrosensory reafference suppression. [Source not available].
  • [No Author]. (n.d.).
  • [No Author]. (n.d.). Physiology, Cholinergic Receptors.
  • [No Author]. (n.d.). The performance of the mice in the Y-maze test. (A) Illustration of the...
  • [No Author]. (2025, April 6). Cholinergic Crisis.
  • [No Author]. (2023, September 7).
  • [No Author]. (n.d.). Rodent EEG: Expanding the Spectrum of Analysis. PMC - NIH.
  • [No Author]. (n.d.).
  • [No Author]. (n.d.). Quantitative EEG & EMG Services.
  • [No Author]. (2017, August 24).
  • [No Author]. (n.d.). Cholinergic agonist-induced down regulation of neuronal alpha-bungarotoxin receptors. [Source not available].
  • [No Author]. (n.d.). NEFL Modulates NRN1-Mediated Mitochondrial Pathway to Promote Diacetylmorphine-Induced Neuronal Apoptosis. PMC - NIH.
  • [No Author]. (2025, August 23). Escape latency: Significance and symbolism. [Source not available].
  • [No Author]. (n.d.). Y maze analysis of mice before and after treatment.
  • [No Author]. (n.d.).
  • [No Author]. (n.d.). Results of the Morris water maze escape latency time in rats.
  • [No Author]. (n.d.). Regulators of cholinergic signaling in disorders of the central nervous system. PMC.
  • [No Author]. (n.d.). Effect of repeated handling on the performance of mice in the Y-maze...
  • [No Author]. (2022, May 3). Analysis of Spatial Working Memory Using the Y-Maze on Rodents Treated with High-Calorie Diet and Moderate-Intensity Exercise. Folia Medica Indonesiana.
  • [No Author]. (n.d.). Role of Cholinergic Signaling in Alzheimer's Disease. MDPI.
  • [No Author]. (n.d.). Morris water maze results. A Escape latency time in acquisition trial...
  • [No Author]. (n.d.).
  • [No Author]. (n.d.). Diverging from the Norm: Reevaluating What Miniature Excitatory Postsynaptic Currents Tell Us about Homeostatic Synaptic Plasticity. PubMed Central.
  • [No Author]. (n.d.). Morris water maze: procedures for assessing spatial and related forms of learning and memory. PMC - PubMed Central.
  • [No Author]. (n.d.). Homeostatic Synaptic Plasticity of Miniature Excitatory Postsynaptic Currents in Mouse Cortical Cultures Requires Neuronal Rab3A. eLife.
  • [No Author]. (2025, February 25).
  • [No Author]. (2017, January 6). Factors affecting spontaneous action potential firing rate in cortical neurons?
  • [No Author]. (n.d.). Neurodegenerative diseases and neuroinflammation-induced apoptosis.
  • [No Author]. (2025, March 21). Homeostatic Synaptic Plasticity of Miniature Excitatory Postsynaptic Currents in Mouse Cortical Cultures Requires Neuronal Rab3A. bioRxiv.
  • [No Author]. (n.d.). Homeostatic synaptic plasticity of miniature excitatory postsynaptic currents in mouse cortical cultures requires neuronal Rab3a. PMC - PubMed Central.
  • [No Author]. (n.d.).
  • [No Author]. (2025, April 23). Impact of perfusion on neuronal development in human derived neuronal networks. [Source not available].
  • [No Author]. (n.d.). Average miniature post-synaptic potential size is inversely proportional to membrane capacitance across neocortical pyramidal neurons of different sizes. Frontiers.
  • [No Author]. (n.d.).
  • [No Author]. (2013, March 13). Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye. PLOS ONE.
  • [No Author]. (n.d.). Tools to measure membrane potential of neurons. PMC - PubMed Central.
  • [No Author]. (2013, March 13). Membrane potential measurements of isolated neurons using a voltage-sensitive dye. PubMed.
  • [No Author]. (2021, February 2).
  • [No Author]. (n.d.).
  • [No Author]. (n.d.). Functional dissection of synaptic circuits: in vivo patch-clamp recording in neuroscience. [Source not available].

Sources

A Comparative Guide to Biomarker Validation: Dialkyl Phosphates for Diisopropylphosphate Exposure Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of dialkyl phosphates (DAPs) as biomarkers for diisopropylphosphate (DIP) exposure against other alternatives. It is designed to equip researchers and drug development professionals with the technical insights and experimental data necessary to make informed decisions in biomonitoring study design.

Introduction: The Critical Need for Accurate DIP Exposure Biomonitoring

This compound (DIP) is an organophosphorus compound (OP) that shares structural similarities with nerve agents and pesticides. Its potential for toxicity necessitates robust and reliable methods for monitoring human exposure. Biomonitoring, the assessment of a chemical or its metabolites in biological specimens, provides a direct measure of the internal dose. The selection of an appropriate biomarker is paramount for the accurate assessment of exposure and the subsequent evaluation of potential health risks.

Dialkyl phosphates (DAPs) are metabolites of organophosphorus compounds and are frequently used as biomarkers of exposure.[1] This guide critically examines the validation and utility of DAPs, specifically for DIP exposure, by comparing their performance with alternative biomarkers and providing the necessary experimental context for their application.

Dialkyl Phosphates (DAPs) as Primary Biomarkers for OP Exposure

Upon absorption, organophosphorus compounds like DIP are metabolized in the body. One of the primary metabolic pathways involves hydrolysis, which cleaves the molecule, resulting in the formation of dialkylphosphate metabolites that are then excreted in the urine.[2] For DIP, the primary DAP metabolite would be diisopropyl phosphate (DIPP).

Metabolic Pathway from DIP to DIPP

The biotransformation of DIP to its corresponding dialkyl phosphate is a detoxification reaction.[2] This metabolic clearance is a key rationale for using DAPs as exposure biomarkers.

DIP_Metabolism DIP This compound (DIP) (Parent Compound) Metabolism Metabolic Hydrolysis (e.g., by PON1 enzyme) DIP->Metabolism In Vivo DIPP Diisopropyl Phosphate (DIPP) (Urinary Metabolite) Metabolism->DIPP Excretion Urinary Excretion DIPP->Excretion

Caption: Metabolic conversion of this compound (DIP) to Diisopropyl Phosphate (DIPP).

Advantages of Using DAPs as Biomarkers
  • Broad Applicability: DAPs are metabolites common to a wide range of organophosphate pesticides, making them useful for general population screening.[1]

  • Non-Invasive Sampling: Urine is the primary matrix for DAP analysis, allowing for easy and non-invasive sample collection.

  • Established Analytical Methods: Numerous validated analytical methods exist for the quantification of DAPs in urine.[3][4][5]

Core Limitation: Lack of Specificity

The primary and most significant drawback of using DAPs is their lack of specificity.[6][7] Many different OP compounds can produce the same DAP metabolites. For instance, detecting a generic diethyl phosphate (DEP) does not identify the specific parent OP. While DIPP is more specific to DIP, the possibility of other sources cannot be entirely ruled out without further investigation. Furthermore, pre-formed DAPs exist in the environment and can be ingested from food, potentially confounding the interpretation of biomonitoring results.[8]

Experimental Protocol: A Validated Method for DAP Analysis in Urine

Accurate quantification is the bedrock of biomarker validation. The following protocol outlines a robust, commonly employed methodology for the analysis of DAPs in urine using gas chromatography-mass spectrometry (GC-MS), a technique noted for its sensitivity and specificity.[9]

Workflow for Urinary DAP Analysis

DAP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Urine Sample Collection (1 mL) B 2. Interference Reduction (add Calcium Hydroxide) A->B C 3. Solid Phase Extraction (SPE) (Strong Anion Exchange) B->C D 4. Derivatization (e.g., with PFBBr or Methyl Iodide) C->D E 5. GC-MS Analysis D->E F 6. Quantification E->F

Caption: Standard experimental workflow for urinary dialkyl phosphate (DAP) analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • To a 1 mL urine sample, add 20 mg of calcium hydroxide to precipitate endogenous inorganic phosphates, which can interfere with the analysis.[10]

    • Add 1 mL of acetonitrile to precipitate proteins.[10]

    • Vortex and centrifuge the sample.

  • Solid-Phase Extraction (SPE):

    • Pass the supernatant through a strong anion exchange (SAX) disk or cartridge to retain the acidic DAP metabolites.[4][10]

    • Wash the disk to remove any remaining impurities.

  • Derivatization:

    • The retained DAPs are then derivatized to form more volatile esters suitable for gas chromatography. This is a critical step for improving chromatographic performance and sensitivity.

    • A common reagent is pentafluorobenzyl bromide (PFBBr), which forms pentafluorobenzyl esters.[3][11]

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a mass spectrometer.

    • A phosphorus-specific detector, such as a flame photometric detector (FPD), can also be used.[3][10]

  • Quantification:

    • Quantification is achieved by comparing the signal of the analyte to a calibration curve generated from standards of known concentrations.

This method, with variations, has demonstrated high recovery rates (>90%) and low limits of detection (LOD), often in the low ng/mL to sub-ng/mL range.[3][5]

Comparative Analysis: DAPs vs. Alternative Biomarkers for DIP Exposure

A comprehensive assessment requires comparing DAPs to other potential biomarkers. The choice of biomarker directly influences the interpretation of the exposure data, particularly the timing and specificity of the exposure event.

Biomarker TypeAnalyteBiological MatrixWindow of DetectionSpecificity to DIPAnalytical ComplexityKey AdvantageKey Disadvantage
Metabolite Dialkyl Phosphates (e.g., DIPP) UrineHours to DaysModerate to LowModerateNon-invasive, good for screeningLack of specificity to parent OP[7]
Parent Compound This compound (DIP) Blood, UrineVery Short (Hours)HighHighDefinitive proof of exposure to DIPVery narrow window for detection
Protein Adducts AChE/BChE Adducts Blood (Red Blood Cells, Plasma)Days to WeeksHighVery HighLonger-term indicator of exposure and effect[12]Technically demanding analysis
Biomarker of Effect Cholinesterase (AChE/BChE) Inhibition Blood (Red Blood Cells, Plasma)VariableLow (Inhibition by many OPs)LowIndicates a biologically relevant effect[2]Not specific to any single OP[8]
Parent Compound (DIP)
  • Rationale: Detecting the unmetabolized parent compound provides the most direct and specific evidence of exposure.

  • Causality: Its presence confirms absorption of DIP before it has been biotransformed.

  • Limitations: The half-life of parent OP compounds in the blood is typically very short, making the window of detection extremely narrow. This makes it impractical for monitoring chronic or low-level exposure.

Protein Adducts
  • Rationale: OPs exert their primary toxic effect by binding to and inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12] This binding creates a stable "adduct."

  • Causality: The presence of a DIP-specific adduct on AChE or BChE is a direct biomarker of exposure and effect, indicating that the compound has reached its biological target.

  • Limitations: The analytical methods for detecting these adducts are complex, often requiring immunochemical or advanced mass spectrometry techniques, which are not as widely available as standard DAP analysis.

Conclusion and Recommendations

The validation of dialkyl phosphates as biomarkers for this compound exposure is a nuanced process that requires a clear understanding of their strengths and limitations.

  • For General Screening: DAPs are suitable and cost-effective biomarkers for assessing recent exposure to a wide range of organophosphates in a population. Their analysis in urine is non-invasive and utilizes well-established methodologies.[13] However, it is crucial to acknowledge the limitations regarding specificity.[6][7]

  • For Confirming DIP-Specific Exposure: When the research objective is to unequivocally confirm exposure to DIP, relying solely on DAPs is insufficient. The analysis should be supplemented with more specific methods.

    • In cases of acute, recent exposure , analysis of the parent DIP compound in blood or urine is the gold standard for specificity, if samples can be collected within the narrow detection window.

    • For assessing biologically significant exposure over a longer timeframe , the analysis of protein adducts offers a more robust, albeit technically challenging, alternative.[12][14]

Ultimately, the choice of biomarker must be aligned with the specific goals of the research or clinical investigation. A multi-biomarker approach, where feasible, will always provide the most comprehensive and scientifically defensible assessment of chemical exposure and its potential health implications.

References

  • Shafik, T. M., Bradway, D. E., & Enos, H. F. (1973). A method for the determination of dialkyl phosphate residues in urine. Journal of Agricultural and Food Chemistry. [Link]

  • Sudakin, D. L. (2011). Dialkyl phosphates as biomarkers of organophosphates: The current divide between epidemiology and clinical toxicology. Clinical Toxicology. [Link]

  • Chang, H. Y., Chen, S. W., & Lee, C. C. (2002). Method for the determination of dialkyl phosphates in urine by strong anion exchange disk extraction and in-vial derivatization. Journal of Analytical Toxicology. [Link]

  • Chang, H. Y., Chen, S. W., & Lee, C. C. (2002). Method for the Determination of Dialkyl Phosphates in Urine by Strong Anion Exchange Disk Extraction and In-Vial Derivatization. Journal of Analytical Toxicology. [Link]

  • Sudakin, D. L. (2011). Dialkyl phosphates as biomarkers of organophosphates: the current divide between epidemiology and clinical toxicology. Clinical Toxicology. [Link]

  • Sudakin, D. L. (2011). Dialkyl phosphates as biomarkers of organophosphates: The current divide between epidemiology and clinical toxicology. ResearchGate. [Link]

  • Reid, S. J., & Watts, R. R. (1981). Method for the Determination of Dialkyl Phosphate Residues in Urine. Journal of Analytical Toxicology. [Link]

  • Al-Asmari, A. K., & Al-Otaibi, F. E. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. MDPI. [Link]

  • Crowley, J. S., et al. (2020). Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents. Military Medicine. [Link]

  • Araoud, M., et al. (2018). Biomarkers of exposure and effect of organophosphorus compounds (literature review and results of own studies). Ukrainian Journal of Occupational Health. [Link]

  • Kapka-Skrzypczak, L., et al. (2011). Biomonitoring and biomarkers of organophosphate pesticides exposure—State of the art. Annals of Agricultural and Environmental Medicine. [Link]

  • Crowell, J. A., et al. (2020). Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents. Military Medicine. [Link]

  • National Pesticide Information Center. (n.d.). Medical Case Profiles - Biomarkers of Exposure: Organophosphates. Oregon State University. [Link]

  • Sudakin, D. L. (2011). Dialkyl phosphates as biomarkers of organophosphates: The current divide between epidemiology and clinical toxicology. SciSpace. [Link]

  • Ye, M., et al. (2015). Urinary Dialkyl Phosphate Concentrations and Lung Function Parameters in Adolescents and Adults: Results from the Canadian Health Measures Survey. National Institutes of Health. [Link]

  • Kokkinaki, A., et al. (2008). Dialkyl phosphates in meconium as a biomarker of prenatal exposure to organophosphate pesticides: a study on pregnant women of rural areas in Crete, Greece. Journal of Chromatography B. [Link]

Sources

Comparing the hydrolytic activity of different enzymes on Diisopropylphosphate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Enzymatic Hydrolysis of Diisopropylphosphate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus (OP) compounds, a class of molecules including potent nerve agents and widely used pesticides, represent a significant threat to human health and environmental stability.[1] this compound (DIP), often studied in its fluorinated form, diisopropyl fluorophosphate (DFP), serves as a crucial surrogate for highly toxic nerve agents like Sarin and Soman. Its enzymatic hydrolysis is a primary focus for developing effective countermeasures, therapeutics, and bioremediation strategies.[1] The high toxicity of these compounds stems from their ability to irreversibly inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to a cholinergic crisis characterized by neuromuscular paralysis and, ultimately, death.[2][3]

This guide provides a comparative analysis of the hydrolytic activity of different enzyme classes on this compound. We will explore the catalytic mechanisms, compare kinetic efficiencies, and provide a standardized protocol for measuring enzymatic activity, offering a comprehensive resource for researchers in toxicology, drug development, and environmental science.

Key Enzyme Classes for this compound Hydrolysis

A diverse array of enzymes, known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPHs), can hydrolyze OP compounds.[4][5][6] These enzymes demonstrate remarkable catalytic efficiency, often approaching the diffusion-controlled limit.[7] For the hydrolysis of DIP/DFP, three main classes of enzymes are of primary interest: Bacterial Phosphotriesterases, Mammalian Paraoxonases, and Diisopropyl-fluorophosphatases.

Bacterial Phosphotriesterase (PTE)

First isolated from soil bacteria such as Pseudomonas diminuta and Flavobacterium sp., PTE is arguably the most extensively studied organophosphate hydrolase.[4][7] It is a homodimeric metalloenzyme that typically contains a binuclear zinc (Zn²⁺) center in its active site, which is crucial for its catalytic function.[8][9]

Mechanism of Action: The catalytic mechanism of PTE involves a direct Sₙ2-like attack on the phosphorus center.[10] A hydroxide ion, activated by the binuclear metal center, acts as the nucleophile.[7][8][9] This activated water molecule attacks the phosphorus atom of the DFP molecule, leading to the cleavage of the P-F bond and resulting in the formation of this compound and a fluoride ion.[11] The metal ions in the active site play a dual role: one metal ion activates the nucleophilic water molecule, while the other polarizes the phosphoryl oxygen of the substrate, facilitating the nucleophilic attack.[8][9]

PTE_Mechanism cluster_0 PTE Active Site PTE PTE (Zn²⁺/Zn²⁺) H2O H₂O PTE->H2O activates DFP DFP (Substrate) H2O->DFP Nucleophilic Attack (Sₙ2) DIP This compound DFP->DIP Hydrolysis F_ion Fluoride (F⁻) PON1_Mechanism cluster_0 PON1 Active Site PON1 PON1 (Ca²⁺-dependent) H2O H₂O PON1->H2O positions DFP DFP (Substrate) H2O->DFP Nucleophilic Attack DIP This compound DFP->DIP Hydrolysis F_ion Fluoride (F⁻) His115 His-115 His115->H2O activates

Caption: Proposed catalytic mechanism of PON1 on DFP.

Diisopropyl-fluorophosphatase (DFPase)

DFPase (EC 3.1.8.2) is an enzyme first identified in squid (Loligo vulgaris) that efficiently catalyzes the hydrolysis of DFP and other nerve agents like sarin and soman. [12][13]Like PON1, it is a member of the six-bladed β-propeller hydrolase family and is also calcium-dependent. [14][15] Mechanism of Action: The catalytic mechanism of DFPase is distinct and involves covalent catalysis. [16]An active site residue, Asp229, acts as the nucleophile, directly attacking the phosphorus center of DFP. This forms a pentavalent phosphoacyl enzyme intermediate. The P-F bond then breaks, and the intermediate is subsequently hydrolyzed by a Ca²⁺-activated water molecule to release the this compound product and regenerate the active enzyme. [16]

DFPase_Mechanism DFP DFP Substrate Intermediate Phosphoacyl Enzyme Intermediate DFP->Intermediate Nucleophilic attack by Asp229 DFPase_Asp DFPase (Asp229) DFPase_Asp->Intermediate Products DIP + F⁻ Products Intermediate->Products Hydrolysis by H₂O Regen_DFPase Regenerated DFPase Intermediate->Regen_DFPase release H2O H₂O (Ca²⁺-activated) H2O->Intermediate Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer 1. Prepare Assay Buffer (100 mM HEPES, 500 mM KCl, pH 7.0) equilibrate 4. Equilibrate Buffer in Teflon vessel at 25°C prep_buffer->equilibrate prep_enzyme 2. Prepare Enzyme Stock (Known concentration) add_enzyme 8. Initiate Reaction (Add enzyme stock) prep_enzyme->add_enzyme prep_dfp 3. Prepare DFP Substrate Stock (e.g., 100 mM in isopropanol) add_dfp 6. Add DFP to Buffer (Final concentration 0.1-5 mM) prep_dfp->add_dfp calibrate 5. Calibrate Fluoride Electrode with NaF standards equilibrate->calibrate calibrate->add_dfp monitor_bg 7. Monitor Background Rate (Spontaneous hydrolysis) add_dfp->monitor_bg monitor_bg->add_enzyme monitor_rxn 9. Record Fluoride Concentration vs. Time add_enzyme->monitor_rxn plot_data 10. Plot [F⁻] vs. Time monitor_rxn->plot_data calc_rate 11. Calculate Initial Rate (V₀) from linear slope plot_data->calc_rate correct_rate 12. Correct for Background Rate calc_rate->correct_rate calc_kinetics 13. Repeat for multiple [DFP] Plot V₀ vs. [S] (Michaelis-Menten) correct_rate->calc_kinetics

Caption: Workflow for measuring DFP hydrolysis via fluoride-selective electrode.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare 100 mM HEPES buffer containing 500 mM KCl. Adjust pH to 7.0 at 25°C.

    • Substrate Stock: Prepare a 100 mM stock solution of Diisopropyl fluorophosphate (DFP) in dry isopropanol. Caution: DFP is highly toxic. Handle with extreme care in a certified fume hood using appropriate personal protective equipment.

    • Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 8.5) and determine its concentration accurately.

    • Fluoride Standards: Prepare a series of sodium fluoride (NaF) standards (e.g., 1 µM to 1 mM) in the assay buffer for electrode calibration.

  • Assay Procedure:

    • Pipette a defined volume (e.g., 5 mL) of the assay buffer into a Teflon reaction vessel equipped with a magnetic stirrer.

    • Place the vessel in a water bath to maintain the temperature at 25°C.

    • Immerse the calibrated fluoride-selective electrode and a reference electrode into the solution.

    • Allow the electrode potential to stabilize.

    • Add a small volume of the DFP stock solution to achieve the desired final substrate concentration (e.g., 1.0 mM).

    • Monitor the potential for 1-2 minutes to measure the rate of non-enzymatic hydrolysis.

    • Initiate the reaction by adding a small, known amount of the enzyme stock solution (e.g., 10 µL).

    • Record the change in fluoride concentration (or millivolts, which can be converted to concentration) over time for several minutes, ensuring the measurement is taken during the initial linear phase of the reaction.

  • Data Analysis:

    • Convert the electrode output (mV) to fluoride concentration (µM) using the calibration curve.

    • Plot the fluoride concentration versus time.

    • Determine the initial velocity (V₀) from the slope of the linear portion of the curve.

    • Subtract the rate of spontaneous hydrolysis (measured before adding the enzyme) from the observed enzymatic rate.

    • Express the enzyme activity in units such as µmol of fluoride produced per minute per milligram of enzyme (µmol/min/mg).

    • To determine K_m and k_cat, repeat the assay at various DFP concentrations and fit the initial rate data to the Michaelis-Menten equation using non-linear regression software.

The enzymatic hydrolysis of this compound is a critical area of research with profound implications for human health and environmental safety. Bacterial phosphotriesterases, particularly engineered variants, stand out for their exceptional catalytic efficiency against DFP. W[5][18][19]hile mammalian PON1 shows limited native activity, its human origin makes it a compelling candidate for therapeutic development through protein engineering. D[1]FPases offer another avenue, with a distinct catalytic mechanism that could be exploited for specific applications.

[16]The continued exploration of these enzymes, guided by standardized and robust methodologies, will undoubtedly accelerate the development of novel biotherapeutics and decontamination technologies to counter the persistent threat of organophosphorus compounds.

References

  • Frontiers. (n.d.). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. [Link]

  • ResearchGate. (n.d.). Possible mechanism of action for OP (paraoxon) hydrolysis by PON1. [Link]

  • PubMed. (n.d.). Mechanism for the hydrolysis of organophosphates by the bacterial phosphotriesterase. [Link]

  • Semantic Scholar. (n.d.). Mechanism for the hydrolysis of organophosphates by the bacterial phosphotriesterase. [Link]

  • ACS Publications. (n.d.). Mechanism for the Hydrolysis of Organophosphates by the Bacterial Phosphotriesterase. [Link]

  • Journal of Biological Chemistry. (n.d.). Augmented Hydrolysis of Diisopropyl Fluorophosphate in Engineered Mutants of Phosphotriesterase. [Link]

  • PubMed Central. (n.d.). Catalytic Mechanisms for Phosphotriesterases. [Link]

  • PubMed Central. (n.d.). Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies. [Link]

  • Journal of Applied Biotechnology Reports. (n.d.). A Review on Engineering of Organophosphorus Hydrolase (OPH) Enzyme. [Link]

  • ResearchGate. (n.d.). Insights into the Mechanism of Paraoxonase-1: Comparing the Reactivity of the Six-Bladed β-Propeller Hydrolases. [Link]

  • ResearchGate. (n.d.). A review on engineering of organophosphorus hydrolase (OPH) enzyme. [Link]

  • ACS Publications. (n.d.). Hydrolysis of DFP and the Nerve Agent (S)-Sarin by DFPase Proceeds along Two Different Reaction Pathways: Implications for Engineering Bioscavengers. [Link]

  • ResearchGate. (n.d.). Organophosphate Hydrolase — An Enzyme Catalyzing Degradation of Phosphorus-Containing Toxins and Pesticides. [Link]

  • Journal of Neurophysiology. (n.d.). Effect of di-isopropyl flourphosphate on action potential and cholinesterase of nerve. [Link]

  • PubMed. (n.d.). Effect of acute and chronic cholinesterase inhibition with diisopropylfluorophosphate on muscarinic, dopamine, and GABA receptors of the rat striatum. [Link]

  • PubMed. (n.d.). Characterization of a soluble mouse liver enzyme capable of hydrolyzing diisopropyl phosphorofluoridate. [Link]

  • Sci-Hub. (n.d.). Augmented Hydrolysis of Diisopropyl Fluorophosphate in Engineered Mutants of Phosphotriesterase. [Link]

  • Wikipedia. (n.d.). Diisopropyl-fluorophosphatase. [Link]

  • PubMed. (n.d.). Diisopropylfluorophosphate inhibits acetylcholinesterase activity and disrupts somitogenesis in the zebrafish. [Link]

  • PubMed. (n.d.). Augmented hydrolysis of diisopropyl fluorophosphate in engineered mutants of phosphotriesterase. [Link]

  • ACS Publications. (n.d.). Active Site Hydrophobicity and the Convergent Evolution of Paraoxonase Activity in Structurally Divergent Enzymes: The Case of Serum Paraoxonase 1. [Link]

  • PubMed Central. (n.d.). Monitoring of Diisopropyl Fluorophosphate Hydrolysis by Fluoride-Selective Polymeric Films Using Absorbance Spectroscopy. [Link]

  • MDPI. (n.d.). Molecular Structure of Paraoxonase-1 and Its Modifications in Relation to Enzyme Activity and Biological Functions—A Comprehensive Review. [Link]

  • Semantic Scholar. (n.d.). the mechanism of in vitro and in vivo inhibition of cholinesterase activity by diisopropyl fluorophosphate. [Link]

  • PubMed Central. (n.d.). Theoretical Studies on Catalysis Mechanisms of Serum Paraoxonase 1 and Phosphotriesterase Diisopropyl Fluorophosphatase Suggest the Alteration of Substrate Preference from Paraoxonase to DFP. [Link]

  • Sci-Hub. (n.d.). Theoretical Studies on Catalysis Mechanisms of Serum Paraoxonase 1 and Phosphotriesterase Diisopropyl Fluorophosphatase Suggest the Alteration of Substrate Preference from Paraoxonase to DFP. [Link]

  • Netherlands Journal of Medicine. (n.d.). The story of PON1: how an organophosphate- hydrolysing enzyme is becoming a player in cardiovascular medicine. [Link]

  • PubMed. (n.d.). Quantification of hydrolysis of toxic organophosphates and organophosphonates by diisopropyl fluorophosphatase from Loligo vulgaris by in situ Fourier transform infrared spectroscopy. [Link]

  • PubMed. (n.d.). Mechanisms of toxicity and tolerance to diisopropylphosphorofluoridate at the neuromuscular junction of the rat. [Link]

  • PubMed. (n.d.). Theoretical Studies on Catalysis Mechanisms of Serum Paraoxonase 1 and Phosphotriesterase Diisopropyl Fluorophosphatase Suggest the Alteration of Substrate Preference from Paraoxonase to DFP. [Link]

  • PubMed. (n.d.). The in vitro hydrolysis of diisopropyl fluorophosphate during penetration through human full-thickness skin and isolated epidermis. [Link]

  • Defense Technical Information Center. (n.d.). Analysis of Active-Site Amino-Acid Residues of Human Serum Paraoxonase Using Competitive Substrates. [Link]

  • ResearchGate. (n.d.). Diisopropyl-fluorophosphatase as a Catalytic Bioscavenger. [Link]

  • ResearchGate. (n.d.). Theoretical Studies on Catalysis Mechanisms of Serum Paraoxonase 1 and Phosphotriesterase Diisopropyl Fluorophosphatase Suggest the Alteration of Substrate Preference from Paraoxonase to DFP. [Link]

  • SlideShare. (n.d.). Biochemistry Enzyme kinetics. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diisopropyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding Diisopropyl Phosphate and Its Hazard Profile

Diisopropyl phosphate (DIPP), also known as diisopropyl hydrogen phosphate, is an organophosphorus compound that is notably less toxic than its fluorinated analog, diisopropyl fluorophosphate (DFP). DFP is a potent neurotoxin, and DIPP is its non-toxic hydrolysis product.[1] While DIPP has a significantly lower acute toxicity profile, it is imperative to treat it as a chemical waste product and follow appropriate disposal protocols.[2] Direct contact may cause irritation to the skin, eyes, and respiratory tract.[2]

A critical distinction must be made between DIPP and DFP. DFP is classified as a hazardous waste (EPA hazardous waste number P043) and requires stringent disposal methods, such as alkaline hydrolysis, to neutralize its extreme toxicity.[3][4] This guide focuses exclusively on the proper disposal of diisopropyl phosphate (DIPP).

Core Principles of Diisopropyl Phosphate Disposal

The fundamental principle for the disposal of diisopropyl phosphate is to ensure it is managed in a way that prevents environmental contamination and poses no risk to human health. This involves a multi-step process encompassing immediate safety precautions, waste characterization, and compliant disposal methods.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedure, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (nitrile or neoprene).

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.

Emergency Preparedness:

  • An emergency shower and eyewash station must be readily accessible.

  • A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be available.

Step-by-Step Disposal Procedures for Diisopropyl Phosphate

The disposal of diisopropyl phosphate should be approached systematically. The following workflow provides a logical sequence of operations to ensure safety and compliance.

DisposalWorkflow start Start: Diisopropyl Phosphate Waste Generated assess_contamination Assess for Contamination with Hazardous Materials start->assess_contamination contaminated Contaminated with Hazardous Waste? assess_contamination->contaminated treat_as_hazardous Treat as Hazardous Waste (Follow institutional EHS guidelines for the specific contaminant) contaminated->treat_as_hazardous Yes pure_dipp Pure or Non-Hazardously Contaminated Diisopropyl Phosphate contaminated->pure_dipp No check_ph Check pH of the Waste Solution pure_dipp->check_ph neutralize Neutralize to pH 6-8 (if necessary) check_ph->neutralize package Package in a Labeled, Sealed, and Compatible Container neutralize->package hand_off Hand Over to Licensed Waste Disposal Service package->hand_off end End of Process hand_off->end

A logical workflow for the safe disposal of diisopropyl phosphate.

Waste Characterization and Segregation
  • Purity Assessment: Determine if the diisopropyl phosphate waste is pure or mixed with other chemicals. If it is contaminated with a substance classified as hazardous waste, the entire mixture must be treated as hazardous waste according to the regulations applicable to the hazardous component.

  • Waste Segregation: Do not mix diisopropyl phosphate waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

pH Neutralization (A Precautionary Step)

Although diisopropyl phosphate is the product of hydrolysis, it is prudent to ensure the waste solution is of a neutral pH before packaging for disposal. This minimizes the risk of unforeseen reactions with other materials in the waste stream.

Protocol for Neutralization:

  • pH Measurement: Use pH indicator strips or a calibrated pH meter to determine the pH of the diisopropyl phosphate waste.

  • Adjustment:

    • If the solution is acidic (pH < 6), add a dilute solution of sodium bicarbonate or sodium hydroxide dropwise while stirring until the pH is between 6 and 8.

    • If the solution is basic (pH > 8), add a dilute solution of a weak acid like acetic acid or citric acid dropwise while stirring until the pH is within the neutral range.

  • Confirmation: Re-measure the pH to confirm it is within the acceptable range.

Packaging and Labeling

Proper packaging and labeling are critical for the safe transport and disposal of chemical waste.

  • Container Selection: Use a robust, leak-proof container that is chemically compatible with diisopropyl phosphate. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste" (as a precautionary measure, even if not officially classified as such, to ensure careful handling).

    • The chemical name: "Diisopropyl Phosphate".

    • The approximate quantity.

    • The date of accumulation.

    • The name of the generating laboratory and principal investigator.

Final Disposal

The ultimate disposal of diisopropyl phosphate must be conducted through a licensed hazardous waste disposal company or your institution's EHS department.

  • Do not dispose of diisopropyl phosphate down the drain or in regular solid waste.

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area until it is collected by the authorized disposal service.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain and Absorb: For small spills, cover with a non-combustible absorbent material such as vermiculite, sand, or earth.

  • Collect and Package: Carefully scoop the absorbed material into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose: The collected spill material must be disposed of as hazardous waste.

Regulatory Framework

The disposal of chemical waste is governed by federal, state, and local regulations. In the United States, the primary federal law regulating hazardous waste is the Resource Conservation and Recovery Act (RCRA).[5]

  • Waste Classification: While diisopropyl phosphate is not specifically listed as a hazardous waste under RCRA, it is the generator's responsibility to determine if a waste exhibits any of the characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). Based on available data, diisopropyl phosphate is not expected to exhibit these characteristics under normal conditions. However, it is best practice to manage it as a chemical waste product.

  • Local Regulations: State and local regulations may be more stringent than federal laws. Always consult with your institution's EHS department to ensure compliance with all applicable rules.[6]

Summary of Key Information

Parameter Guidance Reference
Primary Hazard Irritant to eyes, skin, and respiratory tract. Low acute toxicity.[2]
PPE Chemical-resistant gloves, safety goggles, lab coat.[7]
Recommended Disposal Collection by a licensed hazardous waste disposal service.[8]
Spill Cleanup Absorb with non-combustible material (vermiculite, sand).[2]
Regulatory Oversight RCRA; state and local environmental agencies.[5]

Conclusion

The responsible disposal of diisopropyl phosphate is a critical component of laboratory safety and environmental compliance. By understanding the chemical's properties, adhering to the step-by-step procedures outlined in this guide, and maintaining open communication with your institution's environmental health and safety professionals, you can ensure that this chemical waste is managed in a manner that is safe, efficient, and compliant. This commitment to best practices not only protects you and your colleagues but also upholds the integrity of your research and your institution's reputation.

References

  • Grokipedia. (2026, January 7).
  • Cole-Parmer. (n.d.).
  • U.S. National Library of Medicine. (n.d.).
  • Wikipedia. (2023, December 22).
  • JoDrugs. (n.d.).
  • Lunn, G., & Sansone, E. B. (1994). Safe disposal of diisopropyl fluorophosphate (DFP). Applied Biochemistry and Biotechnology, 49(2), 165–172.
  • ResearchGate. (n.d.). (a) Diisopropylfluorophosphate (DIFP)
  • Szafraniec, J., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate.
  • Thermo Fisher Scientific. (2023, January 6).
  • Georganics. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Benchchem. (n.d.).
  • Dumas, D. P., Wild, J. R., & Raushel, F. M. (1989). Diisopropylfluorophosphate Hydrolysis by a Phosphotriesterase from Pseudomonas diminuta. Biotechnology and Applied Biochemistry, 11(3), 235-243.
  • University of Wollongong Australia. (2018, October 4).
  • Thermo Fisher Scientific. (2025, December 18).
  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal.
  • University of Florida. (n.d.). PI-18/PI010: Proper Disposal of Pesticide Waste.
  • U.S. Environmental Protection Agency. (n.d.). Disposal of Pesticides.
  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal.
  • Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste.
  • Benchchem. (n.d.).
  • Hardy Diagnostics. (n.d.). DNP Buffer (Neutralizing Fluid, EP).
  • U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for Neutralization Confirmation Assay for Disinfectant Products Tested against Mycobacterium bovis (BCG).
  • Aira, M. J., et al. (2023).
  • Cole-Parmer. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • GeoScienceWorld. (2017, March 3).
  • ResearchGate. (2024, June 3).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisopropylphosphate
Reactant of Route 2
Reactant of Route 2
Diisopropylphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.